3,4-Difluoro-2-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHUTIUVKVZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647512 | |
| Record name | 3,4-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-83-4 | |
| Record name | 3,4-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-methylbenzonitrile, with the CAS Number 847502-83-4 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzonitrile scaffold, imparts distinct electronic and steric properties. These characteristics make it a valuable and versatile building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The presence of fluorine atoms is known to enhance crucial properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on its role in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The table below summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 847502-83-4 | [1] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 213.5 °C | [4] |
| Density | 1.21 g/cm³ | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common and industrially relevant method involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.
Synthetic Pathway: Halogen Exchange from 3,4-Dichlorobenzonitrile
A prevalent method for the synthesis of this compound is the halogen exchange reaction starting from 3,4-Dichlorobenzonitrile. This process typically utilizes a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride salt.[6]
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Introduction: Identifying a Key Fluorinated Building Block
An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications in Advanced Chemical R&D
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. This compound, a highly functionalized aromatic compound with the molecular formula C₈H₅F₂N, represents a premier example of a high-value chemical intermediate.[1][2] Its molecular weight is approximately 153.13 g/mol .[3] This guide provides an in-depth technical overview of its properties, a validated representative synthesis protocol, and its strategic applications for researchers, scientists, and professionals in drug development. The unique electronic properties conferred by its vicinal fluorine atoms, combined with the synthetic versatility of the nitrile moiety, make it an indispensable tool for creating novel molecular architectures.[1]
Part 1: Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in downstream applications.[1]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | White to cream/yellow crystalline powder | [1] |
| Purity (Typical) | ≥99.0% | [1] |
| Boiling Point | 213.5 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Flash Point | 82.9 °C | [1] |
| Refractive Index | 1.486 | [1] |
Spectroscopic Data: A Note on Quality Assurance
While general spectroscopic data exists for many benzonitrile analogs, precise ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry data for this compound should always be referenced from the batch-specific Certificate of Analysis (COA) provided by the supplier. This is a mandatory step in a regulated research environment to ensure the identity and purity of the starting material, forming the basis of a self-validating experimental workflow. Commercial suppliers guarantee traceability with batch-specific data.[2]
Part 2: Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings is a foundational challenge in organic chemistry. For this compound, a common and industrially scalable approach involves the nucleophilic aromatic substitution (SₙAr) of chlorine atoms with fluoride, a process known as the Halex reaction.
Representative Synthesis Protocol: Halogen Exchange (Halex) Reaction
This protocol describes a representative synthesis adapted from established methods for producing fluorinated benzonitriles from their chlorinated precursors. The starting material, 3,4-dichloro-2-methylbenzonitrile, is treated with a fluoride source in a polar, aprotic solvent.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling, polar aprotic solvent such as N-methylpyrrolidone (NMP) or sulfolane is chosen to effectively solubilize the inorganic fluoride salt and to allow the reaction to be heated to the high temperatures required to overcome the activation energy of the SₙAr reaction.
-
Fluoride Source: Spray-dried potassium fluoride (KF) is the reagent of choice due to its reactivity and cost-effectiveness. It must be anhydrous, as water will poison the reaction by solvating the fluoride ions, drastically reducing their nucleophilicity.
-
Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is crucial. It functions by exchanging its counter-ion for a fluoride anion, creating a more soluble and "naked" fluoride ion pair in the organic phase, which significantly accelerates the rate of substitution.
Step-by-Step Methodology:
-
Reactor Preparation: A multi-neck, round-bottom flask is fitted with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple for precise temperature monitoring. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.
-
Charging Reagents: The reactor is charged with anhydrous potassium fluoride (2.5 equivalents), the phase-transfer catalyst (0.1 equivalents), and the polar aprotic solvent (e.g., sulfolane).
-
Azeotropic Dehydration: A small amount of a solvent like toluene is added. The mixture is heated to reflux, and the toluene-water azeotrope is distilled off to remove any trace amounts of water from the KF and solvent.
-
Substrate Addition: After cooling slightly, 3,4-dichloro-2-methylbenzonitrile (1.0 equivalent) is added to the reactor.
-
Reaction: The reaction mixture is heated to 180-220 °C and maintained for 12-24 hours. Reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.
-
Purification: The distilled product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve ≥99.0% purity.
Synthesis Workflow Diagram:
Part 3: Chemical Reactivity and Strategic Applications
The value of this compound lies in its dual reactivity: the versatile nitrile group and the electronically modified aromatic ring.
Application Focus: Pharmaceutical Intermediate
In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This intermediate is a valuable precursor for new drug molecules for several reasons:
-
Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism on the aromatic ring, prolonging the half-life of a drug candidate.
-
Modulating pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing target binding or cell permeability.
-
Conformational Control: The ortho-methyl group provides steric hindrance that can lock the molecule into a specific, biologically active conformation.
The nitrile group itself is a key synthetic handle. It is a bioisostere for carbonyl groups and can participate in critical hydrogen bonding interactions with protein targets. Furthermore, it can be chemically transformed into other essential pharmacophores.
Key Transformations of the Nitrile Group:
Part 4: Quality Control and Safe Handling
Rigorous quality control and adherence to safety protocols are non-negotiable in a professional research setting.
Analytical Validation
Commercial batches of this compound are typically validated using a suite of analytical techniques to ensure they meet the required specifications.
| Parameter | Method | Typical Specification |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |
| Purity Assay | HPLC or GC | ≥99.0% |
| Moisture Content | Karl Fischer Titration | ≤0.1% |
| Inorganic Residue | Residue on Ignition | ≤0.1% |
Safety and Handling Protocol
Based on data from structurally similar fluorinated benzonitriles, this compound should be handled as a hazardous substance.[3][4][5]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure there is no exposed skin.
-
Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dust is generated, use an approved particulate respirator (e.g., N95).[5]
-
-
Handling and Storage:
-
Always handle this compound within a chemical fume hood.
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical; it is a precisely engineered building block designed to meet the demands of modern chemical R&D. Its unique combination of fluorine atoms and a versatile nitrile group on a sterically defined aromatic core provides chemists with a powerful tool for developing next-generation pharmaceuticals, agrochemicals, and functional materials. By understanding its properties, synthesis, and safe handling protocols, researchers can effectively leverage this intermediate to accelerate innovation and achieve their scientific objectives.
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- Google Patents. (2021). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methylbenzonitrile
Introduction
3,4-Difluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a key synthetic intermediate, its unique substitution pattern—featuring a nitrile group, a methyl group, and two fluorine atoms on the benzene ring—makes it a versatile building block for the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability, making fluorinated synthons like this one particularly valuable in drug discovery programs.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into the analytical characterization and handling of this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Section 1: Chemical Identity and Core Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and reaction setup.
Compound Identification
-
IUPAC Name: this compound
-
Synonyms: 2,3-Difluoro-6-cyanotoluene
-
CAS Number: 847502-83-4
-
Molecular Formula: C₈H₅F₂N
-
Molecular Weight: 153.13 g/mol
Physical Properties Summary
The quantitative physical data for this compound are summarized in the table below. These values are critical for practical laboratory applications, from reaction planning to purification.
| Property | Value | Source(s) |
| Appearance | White to cream or yellow crystalline solid | [1] |
| Melting Point | 39 - 44 °C | [2] |
| Boiling Point | 213.5 °C (Predicted) | [1][2] |
| Density | 1.21 g/cm³ (Predicted) | [1][2] |
| Flash Point | 82.9 °C | [1] |
| Refractive Index | 1.486 | [1] |
Section 2: Spectroscopic and Analytical Characterization
While published experimental spectra for this compound are not widely available, its structure allows for a robust prediction of its spectroscopic features. This section details the expected analytical signature of the compound based on established principles of NMR, IR, and Mass Spectrometry, providing a framework for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and environment.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.4-7.6 ppm (m, 2H): The two aromatic protons (H-5 and H-6) would appear in this region. Due to coupling with each other and with the two fluorine atoms, they would likely present as a complex multiplet. The electron-withdrawing nature of the nitrile and fluorine groups deshields these protons, shifting them downfield.
-
δ ~2.5 ppm (s, 3H): The methyl protons (-CH₃) would appear as a sharp singlet. The proximity to the aromatic ring causes a downfield shift compared to a typical aliphatic methyl group. A slight broadening or small coupling to the adjacent fluorine (F-3) might be observable at high resolution.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as all carbon atoms are in unique chemical environments.
-
δ ~160-145 ppm (dd): C3 and C4 carbons directly attached to fluorine would appear far downfield, showing large one-bond carbon-fluorine coupling constants (¹JCF).
-
δ ~135-120 ppm (m): Aromatic carbons C5 and C6.
-
δ ~115-120 ppm (s): The nitrile carbon (-C≡N) typically appears in this region. Its signal is often of lower intensity.[3]
-
δ ~110-105 ppm (m): Aromatic carbons C1 and C2, showing smaller two- or three-bond C-F couplings.
-
δ ~15-20 ppm (q): The methyl carbon (-CH₃) would appear in the aliphatic region.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): ¹⁹F NMR is highly sensitive to the electronic environment.[4][5] Two distinct signals are expected.
-
Aromatic Fluorines: Two separate signals would be observed for F-3 and F-4, likely appearing as multiplets due to coupling with each other (ortho F-F coupling) and with the aromatic protons. The chemical shifts for aryl fluorides typically fall in the -100 to -170 ppm range relative to CFCl₃.[4][6]
Diagram: Predicted NMR Structural Assignments
Caption: Predicted NMR assignments for key nuclei.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups within a molecule. The spectrum of this compound would be characterized by the following key absorption bands:
-
2240–2220 cm⁻¹: A strong, sharp absorption corresponding to the C≡N (nitrile) stretch. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[7]
-
3100–3000 cm⁻¹: C-H stretching vibrations from the aromatic ring.
-
3000–2850 cm⁻¹: C-H stretching vibrations from the methyl group.
-
1280–1100 cm⁻¹: Strong absorptions corresponding to C-F stretching vibrations.
-
1600–1450 cm⁻¹: C-C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.
-
High-Resolution MS (HRMS): For C₈H₅F₂N, the expected monoisotopic mass is 153.0390 Da.[8][9] An HRMS experiment (e.g., ESI-TOF) should confirm this mass with high accuracy (<5 ppm error), validating the molecular formula.
-
Predicted Adducts: In electrospray ionization (ESI), common adducts would be observed:
-
[M+H]⁺: m/z 154.0463
-
[M+Na]⁺: m/z 176.0282
-
[M-H]⁻: m/z 152.0317
-
Section 3: Experimental Protocols for Characterization
To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols should be employed. These methods are designed to be self-validating and are based on established best practices.
Protocol for Melting Point Determination
Causality: The melting point range provides a dual confirmation of identity and purity. A pure crystalline compound exhibits a sharp, narrow melting range (0.5-1.0 °C). Impurities typically cause a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Begin heating again, ensuring a slow ramp rate of 1-2 °C per minute once the temperature is within 15 °C of the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Validation: Repeat the measurement at least twice. Consistent results should be obtained.
Protocol for NMR Sample Preparation and Analysis
Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts. The choice of solvent and concentration affects signal resolution and the accuracy of quantitative measurements.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter, filtering if necessary.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[11]
Diagram: Workflow for Physical Property Verification
Caption: Standard workflow for verifying the identity and purity.
Section 4: Safety, Handling, and Storage
Trustworthiness: A thorough understanding of a compound's hazards is paramount for safe laboratory practice. The information presented here is synthesized from authoritative Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (chemically resistant, e.g., nitrile).
-
Wear protective clothing and safety goggles or a face shield.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C for long-term stability.[2]
-
Store locked up and away from incompatible materials.
Section 5: Applications in Research and Development
The utility of this compound stems from its identity as a versatile chemical intermediate. Its structural motifs are frequently found in biologically active compounds.
-
Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex molecules in drug discovery pipelines. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further functionalization. It is specifically mentioned as a reactant in the synthesis of chiral lactams.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used in the development of new pesticides and herbicides.
-
Materials Science: The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics, making it a candidate for the synthesis of specialty polymers and materials.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties and a predictable spectroscopic profile. This guide has provided a detailed overview of its identity, physical characteristics, expected analytical signatures, and essential safety protocols. By leveraging the provided methodologies for verification and characterization, researchers can confidently employ this compound in their synthetic endeavors, contributing to advancements in medicine, agriculture, and materials science.
References
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- Melting point determination. (n.d.). University of Calgary.
- ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, www.astm.org
- How To Determine Melting Point Of Organic Compounds? (2024, January 30). Chemistry For Everyone.
- This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation. (n.d.).
- Electronic Supplementary Information. (2014). The Royal Society of Chemistry.
- Supporting Information. (2018). Green Chemistry.
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- Quantitative NMR Spectroscopy. (n.d.).
- 19Flourine NMR. (n.d.). University of Ottawa.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
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- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin.
- Benzonitrile, 2-methyl-. (n.d.). NIST WebBook.
- Reffner, J. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
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3,4-Difluoro-2-methylbenzonitrile solubility data
An In-Depth Technical Guide to the Solubility of 3,4-Difluoro-2-methylbenzonitrile
Authored by: A Senior Application Scientist
Introduction
This compound is a fluorinated aromatic nitrile, a class of compounds that holds significant value as a versatile building block in modern organic synthesis.[1][2] With the molecular formula C₈H₅F₂N, its structure is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitrile functional group.[3] This unique combination of substituents makes it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms is of particular note, as their incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[4]
Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of its physicochemical properties, a theoretical framework for its solubility, and detailed, field-proven protocols for its experimental determination.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 847502-83-4 | [3][5] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3][6] |
| Appearance | White to cream to yellow powder/crystalline solid | [1][7] |
| Melting Point | 39-44 °C | [3] |
| Boiling Point | 213.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [3] |
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The molecular structure of this compound possesses both polar and non-polar characteristics that will dictate its solubility profile.
-
Non-Polar Characteristics : The benzene ring is inherently non-polar and will favor interactions with non-polar or weakly polar organic solvents through hydrophobic interactions.[10]
-
Polar Characteristics : The nitrile group (-C≡N) is polar, and the two electronegative fluorine atoms create a dipole moment, contributing to the molecule's overall polarity. These features suggest an affinity for polar solvents.
Based on the structure, we can predict a qualitative solubility profile. The compound is expected to have low solubility in highly polar solvents like water, as the non-polar benzene ring dominates. Conversely, it is likely to be soluble in a range of organic solvents. For comparison, the parent compound, benzonitrile, is only slightly soluble in water but is miscible with many organic solvents such as acetone, ethanol, and diethyl ether.[11][12][13] The fluorine and methyl substituents on this compound will modulate this behavior, but the general trend is expected to be similar.
Experimental Determination of Solubility
Due to the lack of publicly available quantitative solubility data, this section provides robust, self-validating protocols for determining the solubility of this compound in your laboratory.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[5] Mandatory precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
-
Avoiding inhalation of dust and contact with skin and eyes.[15]
Qualitative Solubility Assessment Workflow
A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This protocol is based on standard organic chemistry laboratory techniques.[16][17]
Step-by-Step Protocol
-
Preparation : Label a series of small, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Addition : Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition : Add the selected solvent to the corresponding test tube in 0.25 mL increments.
-
Mixing : After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[8]
-
Observation : Visually inspect the solution for any remaining solid particles.
-
Classification :
-
Soluble : If the compound dissolves completely after adding a total of 0.75 mL of solvent.
-
Slightly Soluble : If the compound partially dissolves.
-
Insoluble : If no significant dissolution is observed.[16]
-
-
Record : Carefully record your observations for each solvent.
Workflow Diagram
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[9] This protocol outlines the key steps to achieve reliable and reproducible quantitative data.
Step-by-Step Protocol
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) using an orbital shaker or magnetic stirrer. This ensures that equilibrium is reached.[9]
-
-
Phase Separation :
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification :
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Method Validation : A calibration curve must be prepared using standard solutions of known concentrations of this compound to ensure the accuracy of the quantification.
-
-
Calculation :
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: The shake-flask method for quantitative solubility.
Conclusion
References
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3,4-Difluoro-2-methylbenzonitrile safety and handling
An In-Depth Technical Guide to the Safe Handling of 3,4-Difluoro-2-methylbenzonitrile
Core Chemical Identity and Properties
This compound is a fluorinated aromatic nitrile, a class of compounds often utilized as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value |
| CAS Number | 847502-83-4[1][2] |
| Molecular Formula | C₈H₅F₂N[1] |
| Molecular Weight | 153.13 g/mol [1][3] |
| Appearance | White Solid/Crystalline[4] |
Hazard Assessment and GHS Classification
This compound is classified as highly hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to acute toxicity.[2] The signal word for this chemical is "Danger".[2]
| GHS Classification | Hazard Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[2] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[2] |
| Skin Irritation | H315 | Causes skin irritation[2] |
| Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
The causality behind these classifications stems from the nitrile functional group, which can interfere with cellular respiration, and the fluorinated aromatic structure, which dictates its reactivity and absorption characteristics. The acute toxicity ratings (Category 3) signify that even small exposures can have severe health consequences, necessitating stringent exposure controls.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by rigorous PPE protocols.
Primary Engineering Controls
All work involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to control the inhalation hazard.[2] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits.[5] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected and used correctly. The choice of PPE is not merely a checklist; it is a system designed to prevent contact with a known toxic substance.
-
Hand Protection : Wear compatible, chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[2][6] Nitrile gloves are commonly used, but it is imperative to check for breakthrough time and compatibility with any solvents being used. Always inspect gloves before use and employ proper removal techniques to avoid contaminating your skin.[2]
-
Eye and Face Protection : Chemical safety goggles that meet European standard EN 166 are required.[2] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection : A lab coat is mandatory. For larger-scale operations or when there is a significant risk of splashing, chemical-resistant coveralls or an apron should be used.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
-
Respiratory Protection : If engineering controls are insufficient or during an emergency, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., P2 filter for particulates) should be used.[5] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing.[8]
Caption: Recommended PPE Donning and Doffing Workflow.
Handling, Storage, and Disposal
Safe Handling Practices
-
Avoid all personal contact with the substance.[5] Do not breathe dust, fumes, or vapors.[2][9]
-
Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][4]
-
Use explosion-proof equipment if dusts can form explosive mixtures with air, and take measures to prevent the build-up of electrostatic charge.[2]
-
Ensure the work area is well-ventilated at all times.[4]
Storage
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[10]
-
The storage area should be locked up to restrict access.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Waste Disposal
Disposal of this compound and its contaminated packaging is a critical step that must be handled with care to prevent environmental contamination and exposure.
-
Method : The recommended method of disposal is to use a licensed professional waste disposal service.[1][6] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Containers : Dispose of contaminated packaging as unused product.[1] Do not reuse empty containers.
-
Regulations : All disposal practices must be in accordance with local, state, and federal regulations.[4] Waste from this chemical is classified as hazardous.[4]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First Aid Measures
Immediate action is required following any exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Immediately call a POISON CENTER or doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately call an ophthalmologist or POISON CENTER.[9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[9] Immediately call a POISON CENTER or doctor.[2] |
Accidental Release Measures (Spills)
The response to a spill depends entirely on its scale and the immediate environment.
Caption: Decision workflow for chemical spill response.
For any spill, the first step is to evacuate personnel to a safe area.[1] Avoid breathing dust and ensure adequate ventilation.[1] Prevent the product from entering drains or waterways.[2] For a minor spill that you are trained to handle, use an inert absorbent material like sand or vermiculite, then sweep it up into a suitable, closed container for disposal.[2][12] Do not create dust.[1]
Fire-Fighting Measures
While not classified as flammable, this compound is combustible.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards : In the event of a fire, hazardous combustion gases can be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes.[9]
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3,4-Difluoro-2-methylbenzonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling and Use of 3,4-Difluoro-2-methylbenzonitrile
This guide provides comprehensive safety information and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated aromatic nitrile, a class of compounds often utilized as building blocks in medicinal chemistry and materials science.[1][2] Its specific substitution pattern makes it a valuable intermediate in the synthesis of complex molecules.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 847502-83-4 | [1][3][4] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Melting Point | 39-44 °C | [1] |
| Boiling Point | 213.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid/crystals | [5] |
Hazard Identification and GHS Classification
This compound is classified as acutely toxic and an irritant.[4][6] Understanding these hazards is the foundation for implementing appropriate safety measures.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[4]
Signal Word: Danger[4]
Pictograms:
The toxicity of nitriles can be associated with their potential to release cyanide in vivo, although the specific toxicological properties for this compound are not extensively detailed in the available literature.[4] Therefore, treating it with the precautions appropriate for toxic nitriles is a prudent and necessary safety measure.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by rigorous personal protective equipment protocols.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and exhausted.[5][7]
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal and eye contact.
-
Hand Protection: Wear compatible chemical-resistant gloves.[6] Given the lack of specific breakthrough time data for this compound, double-gloving can provide an additional layer of protection. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents.
Handling
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.[5]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4][6]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Conditions: Store in a cool, dry place.[6]
-
Security: Store in a locked-up area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [4][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 20 minutes. Seek immediate medical attention. | [4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][5] |
Accidental Release Measures
In the event of a spill, follow a pre-determined emergency plan.
Caption: Step-by-step workflow for responding to a spill of this compound.
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[4]
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: In the event of a fire, toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF), may be formed.[7][8]
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological data is available for this product.[4] However, based on its GHS classification, it is considered acutely toxic.
-
Ecotoxicity: There is no specific data available regarding the environmental impact of this compound.[5] It is crucial to prevent its release into the environment, as its effects on aquatic life are unknown. Discharge into drains or waterways must be avoided.[4]
Disposal Considerations
All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Procedure: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]
-
Professional Assistance: It is advisable to contact a licensed professional waste disposal service to ensure compliance.
References
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- ChemicalBook. This compound.
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- Biosynth. (2023, August 2). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile.
- Synquest Labs. Safety Data Sheet: 3,5-Difluoro-2-methoxybenzonitrile.
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An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: 3,4-Difluoro-2-methylbenzonitrile is a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzonitrile core, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and material science. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available public domain experimental spectra for the title compound, this guide leverages established spectroscopic principles and data from analogous, well-characterized molecules to provide a robust predictive framework. Furthermore, it outlines the standard experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds.
Introduction: The Significance of this compound in Modern Chemistry
This compound, with the molecular formula C₈H₅F₂N, is a substituted aromatic nitrile. The presence and orientation of the electron-withdrawing fluorine atoms and the electron-donating methyl group create a unique electronic environment on the aromatic ring, influencing its reactivity and spectroscopic properties. Fluorinated organic molecules are of particular importance in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The nitrile group is a versatile functional handle, readily convertible to other functionalities such as amines, carboxylic acids, and tetrazoles, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
A comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, providing indisputable evidence of a molecule's identity and purity. This guide is designed to serve as a practical resource for researchers working with this compound, offering a detailed exposition of its anticipated spectroscopic signatures.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ | 2.2 - 2.5 | Singlet (s) or Triplet (t) | J(H,F) ≈ 1-3 Hz (if coupled) |
| Ar-H (H-5) | 7.1 - 7.4 | Doublet of Doublets (dd) | J(H-5,H-6) ≈ 8-9 Hz, J(H-5,F-4) ≈ 4-6 Hz |
| Ar-H (H-6) | 7.3 - 7.6 | Doublet of Doublets (dd) | J(H-6,H-5) ≈ 8-9 Hz, J(H-6,F-3) ≈ 9-11 Hz |
Justification of Predictions:
The predictions are based on the analysis of substituent effects on the benzene ring and comparison with analogous compounds such as 2-methylbenzonitrile and 3,4-difluorobenzonitrile.
-
Methyl Protons (CH₃): The methyl group is attached to an aromatic ring, and its protons are expected to resonate in the range of δ 2.2-2.5 ppm. Due to the proximity of the fluorine atom at position 3, a small through-space coupling (⁴J(H,F)) might be observed, leading to a triplet multiplicity. However, if this coupling is not resolved, the signal will appear as a singlet.
-
Aromatic Protons (Ar-H): The two aromatic protons, H-5 and H-6, are in different chemical environments and are expected to show distinct signals.
-
H-5: This proton is coupled to the adjacent H-6 (ortho-coupling, ³J(H,H)) and the fluorine at position 4 (meta-coupling, ⁴J(H,F)). This will result in a doublet of doublets.
-
H-6: This proton is coupled to the adjacent H-5 (ortho-coupling, ³J(H,H)) and the fluorine at position 3 (ortho-coupling, ³J(H,F)). The ortho H-F coupling is typically larger than the meta H-F coupling. This will also result in a doublet of doublets.
-
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the instrument to obtain a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. A key feature will be the observation of carbon-fluorine couplings (J(C,F)).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ | 15 - 20 | Quartet (q) or Doublet of Quartets (dq) | ¹J(C,H) ≈ 125-130 Hz, J(C,F) ≈ 3-5 Hz |
| C-CN | 115 - 120 | Singlet (s) or Triplet (t) | J(C,F) ≈ 2-4 Hz |
| C-1 | 110 - 115 | Doublet (d) | J(C-1,F-3) ≈ 15-20 Hz |
| C-2 | 135 - 140 | Doublet (d) | J(C-2,F-3) ≈ 5-10 Hz |
| C-3 | 150 - 155 | Doublet (d) | ¹J(C-3,F-3) ≈ 240-260 Hz |
| C-4 | 150 - 155 | Doublet (d) | ¹J(C-4,F-4) ≈ 240-260 Hz |
| C-5 | 118 - 122 | Doublet (d) | J(C-5,F-4) ≈ 20-25 Hz |
| C-6 | 125 - 130 | Doublet (d) | J(C-6,F-3) ≈ 5-10 Hz |
Justification of Predictions:
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The multiplicities and coupling constants are predicted based on known C-F coupling patterns.
-
Methyl Carbon (CH₃): This aliphatic carbon will appear at a high field (low ppm). In a proton-coupled spectrum, it would be a quartet due to the three attached protons. In a proton-decoupled spectrum, a small coupling to the fluorine at C-3 might be observed.
-
Nitrile Carbon (C-CN): The nitrile carbon is expected in the δ 115-120 ppm region. It may exhibit a small coupling to the fluorine at C-3.
-
Aromatic Carbons:
-
C-3 and C-4: These carbons are directly attached to fluorine atoms and will therefore show large one-bond C-F coupling constants (¹J(C,F)), which are typically in the range of 240-260 Hz. They will also be significantly deshielded and appear at a low field.
-
C-1, C-2, C-5, and C-6: These carbons will show smaller two- or three-bond C-F couplings, which are valuable for definitive assignments.
-
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
A higher concentration (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (CH₃) | 2950 - 2850 | Medium |
| C≡N stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C-F stretch | 1300 - 1100 | Strong |
Justification of Predictions:
-
C≡N Stretch: The nitrile group has a very characteristic strong and sharp absorption band in the region of 2240-2220 cm⁻¹. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation.[1]
-
C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region (1300-1100 cm⁻¹). The exact positions will depend on the overall vibrational modes of the molecule.
-
Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring and the methyl group will appear in their expected regions.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or as a solution in a suitable solvent (e.g., CCl₄, CS₂).
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 153.13 g/mol . Therefore, the molecular ion peak is expected at m/z = 153.
-
Major Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for benzonitriles is the loss of a neutral hydrogen cyanide molecule, leading to a fragment ion at m/z = 126.
-
Loss of a Methyl Radical: Loss of the methyl group (•CH₃) would result in a fragment ion at m/z = 138.
-
Loss of Fluorine: Loss of a fluorine atom would lead to a fragment at m/z = 134.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺ at m/z = 154.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and comparative data from analogous compounds, a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this important chemical intermediate. This guide serves as a valuable resource for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Spectroscopic data for 2-methylbenzonitrile. PubChem.
- Spectroscopic data for 3,4-difluorobenzonitrile. PubChem.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
- NIST Chemistry WebBook. National Institute of Standards and Technology.
Sources
A Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Synthesis, Commercial Availability, and Applications for the Research Scientist
An In-Depth Review for Professionals in Drug Discovery and Chemical Development
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. The document is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries. It delves into the compound's chemical properties, outlines a plausible synthetic route based on established chemical principles, and presents a curated list of commercial suppliers. Furthermore, this guide discusses the significant applications of this compound, particularly its role as a crucial intermediate in the development of novel therapeutic agents and advanced materials. The content is structured to provide both a theoretical understanding and practical insights, supported by spectroscopic data interpretation and detailed experimental considerations.
Introduction: The Significance of Fluorinated Benzonitriles
This compound, with the chemical formula C₈H₅F₂N, is a substituted aromatic nitrile that has garnered increasing interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold imparts unique electronic properties and steric influences, making it a valuable precursor for a diverse range of complex molecules.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] The nitrile group, a versatile functional handle, can be readily transformed into various other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
This guide aims to serve as a practical resource for scientists working with or considering the use of this compound. It will provide essential information on its synthesis, commercial sourcing, and key applications, thereby facilitating its effective utilization in research and development endeavors.
Chemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [1][2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | White to cream to yellow powder | [2] |
| Boiling Point | 213.5 °C | [2] |
| Flash Point | 82.9 °C | [2] |
| Density | 1.21 g/cm³ | [2] |
| Refractive Index | 1.486 | [2] |
| CAS Number | 180398-58-3 | Parchem |
Spectroscopic Data Interpretation
While specific, publicly available spectra for this compound are limited, we can predict the expected spectral features based on the analysis of closely related benzonitrile derivatives. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms. The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 115-120 ppm. The aromatic carbons will appear between δ 110 and 160 ppm, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The methyl carbon will have a signal in the aliphatic region, typically around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153.13). The fragmentation pattern will be influenced by the presence of the fluorine, methyl, and nitrile groups, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 154.04628 and [M+Na]⁺ at m/z 176.02822.[3]
Synthesis of this compound: A Plausible Experimental Approach
The following proposed synthesis is a hypothetical, yet chemically sound, procedure that a skilled chemist could develop.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3,4-Difluoro-2-methylaniline.
Sources
A Technical Guide to the Synthesis of 3,4-Difluoro-2-methylbenzonitrile
Introduction
Chemical Identity and Properties
3,4-Difluoro-2-methylbenzonitrile is a specialized chemical intermediate characterized by the molecular formula C₈H₅F₂N.[1] The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the compound's utility as a building block in complex organic synthesis.[2] Typically appearing as a white to yellow powder, it is produced to high purity levels (≥99.0%) for applications in research and development.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | White to cream to yellow powder | [1] |
| Purity | ≥99.0% | [1] |
| Density | 1.21 g/cm³ | [1] |
| Boiling Point | 213.5°C | [1] |
| Flash Point | 82.9°C | [1] |
Significance in Research and Development
Fluorinated organic molecules are critical in modern chemistry. The strategic incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound serves as a valuable precursor for creating complex molecular architectures for various industries, including pharmaceuticals and specialty chemicals.[1][2] Its structural motifs are sought after in the design of new therapeutic agents and advanced materials.
Primary Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or pseudohalides via a diazonium salt intermediate.[4][5] This transformation is particularly effective for synthesizing aryl cyanides (benzonitriles) and represents the most logical and widely applicable route to this compound.[6][7]
Mechanistic Overview
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The process involves three core steps:
-
Diazotization: The primary aromatic amine (3,4-difluoro-2-methylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt.[5][7] This step is performed at low temperatures (0–5°C) to ensure the stability of the diazonium salt.[8]
-
Electron Transfer: The copper(I) catalyst (from CuCN) donates an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[4]
-
Nucleophilic Attack & Regeneration: The aryl radical then reacts with the cyanide anion, often coordinated to a copper(II) species, to form the final benzonitrile product and regenerate the copper(I) catalyst.[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Difluoro-2-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
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- 8. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
Fluorine's unique properties have made it a cornerstone of modern drug discovery, with fluorinated motifs being integral to a significant portion of approved pharmaceuticals.[1][2] This guide provides a detailed examination of 3,4-Difluoro-2-methylbenzonitrile, a key building block whose specific substitution pattern offers medicinal chemists a powerful tool to address challenges in drug design. We will explore its synthesis, key chemical transformations, and its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a technical resource for researchers and scientists in the field of drug development.
The Strategic Advantage of Fluorinated Benzonitriles in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[3] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pKa, conformation, metabolic stability, and binding affinity.[4][5] The carbon-fluorine bond is exceptionally strong (approximately 109 kcal/mol), which often serves to block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][6]
The this compound scaffold combines several advantageous features:
-
Vicinal Difluoro Substitution: The two adjacent fluorine atoms create a strong dipole moment and can modulate the acidity of nearby protons and the basicity of the nitrile nitrogen. This electronic perturbation can lead to enhanced binding interactions with target proteins.
-
Ortho-Methyl Group: The methyl group provides steric hindrance that can influence the molecule's conformation, potentially locking it into a bioactive shape. It also adds a lipophilic character and can prevent unwanted metabolic reactions at that position.
-
Nitrile Moiety: The nitrile group is a versatile functional handle and a common pharmacophore in many approved drugs.[7] It is a weak hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a protein's active site. Furthermore, it is generally robust and not readily metabolized.[7]
This unique combination of functionalities makes this compound an attractive starting point for building complex molecules, particularly in the realm of kinase inhibitors, where precise molecular recognition is paramount.[8][9]
Synthesis of the this compound Core
The efficient and scalable synthesis of this key building block is critical for its application in drug development programs. While multiple routes to substituted benzonitriles exist, a common and reliable strategy involves the dehydration of a corresponding benzaldoxime. This method avoids the use of highly toxic cyanide reagents like CuCN, which are undesirable in pharmaceutical manufacturing.[10]
Comparative Synthetic Strategies for Fluorinated Benzonitriles
| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
| Aldoxime Dehydration | 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine HCl, Base, Dehydrating Agent (e.g., NaHSO₄·H₂O) | Avoids toxic cyanides; generally high yielding and clean. | Requires a two-step process from the aldehyde. | [10] |
| Halogen Exchange | 3,4-Dichlorobenzonitrile | KF, Phase Transfer Catalyst | Direct conversion; suitable for large-scale production. | Requires high temperatures; phase transfer catalyst can be costly. | [11] |
| Sandmeyer-type Reaction | Substituted Aniline | NaNO₂, HBF₄, CuCN | Well-established classical reaction. | Diazonium intermediates can be unstable and explosive; uses toxic copper cyanide. | [12] |
Protocol: Two-Step Synthesis via Aldoxime Dehydration
This protocol outlines a laboratory-scale synthesis adapted from established methodologies for similar fluorinated benzonitriles.[10] The rationale is to first form the stable oxime intermediate, which is then cleanly dehydrated to the desired nitrile.
Step 1: Preparation of 3,4-Difluoro-2-methylbenzaldoxime
-
Materials: 3,4-Difluoro-2-methylbenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), N,N-Diisopropylethylamine (DIPEA), Ethanol.
-
Procedure:
-
Dissolve 3,4-Difluoro-2-methylbenzaldehyde (1.0 eq) in ethanol (approx. 4 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add Hydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of DIPEA (1.2 eq) while maintaining the temperature at 20-25 °C. The base is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free nucleophile.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude product can be used directly in the next step or purified by recrystallization if necessary.
-
Step 2: Dehydration to this compound
-
Materials: Crude 3,4-Difluoro-2-methylbenzaldoxime, Sodium bisulfate monohydrate (NaHSO₄·H₂O), Toluene.
-
Procedure:
-
Combine the crude aldoxime (1.0 eq) and sodium bisulfate monohydrate (0.8 eq) in toluene (approx. 10 mL per gram of oxime). Sodium bisulfate serves as a mild, inexpensive, and effective dehydrating agent.
-
Heat the mixture to reflux (approx. 110-115 °C) for 8-12 hours, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic residues.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or crystallization from a toluene/hexane mixture to obtain a white crystalline solid.[10]
-
Key Transformations and Applications in Kinase Inhibitor Synthesis
The true value of this compound lies in its utility as a scaffold for constructing more complex molecules. The aromatic ring serves as a platform for palladium-catalyzed cross-coupling reactions, enabling the installation of various aryl and heteroaryl groups that are essential for kinase binding.
Caption: Synthetic workflow for elaborating the core scaffold.
A common synthetic strategy involves the initial functionalization of the ortho-methyl group. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN converts the methyl group into a bromomethyl group. This electrophilic handle is then perfectly poised for nucleophilic substitution with other fragments, such as the nitrogen of a heterocyclic amine, to build the core of a drug molecule. This approach is instrumental in the synthesis of kinase inhibitors like Abemaciclib.[13][14]
Case Study: A Building Block for CDK4/6 Inhibitors like Abemaciclib
Abemaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer.[15] These kinases are fundamental drivers of the cell cycle.[8]
Mechanism of Action: G1 Cell Cycle Arrest
In hormone receptor-positive (HR+) breast cancer, the cell cycle is often driven by the Cyclin D-CDK4/6 complex. This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[15] E2F then activates the genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase, leading to proliferation.
Abemaciclib competes with ATP for the binding site on CDK4 and CDK6, preventing the phosphorylation of Rb.[14] This keeps Rb in its active, E2F-bound state, thereby arresting the cell cycle in the G1 phase and inhibiting cancer cell growth.[15]
Caption: Simplified CDK4/6-Rb signaling pathway and Abemaciclib's point of intervention.
The synthesis of Abemaciclib and related kinase inhibitors involves the coupling of multiple heterocyclic fragments.[13] A fluorinated benzonitrile derivative serves as a key component, often forming the part of the molecule that anchors deep within the kinase hinge region. The specific 3,4-difluoro-2-methyl substitution pattern is designed to optimize binding affinity and pharmacokinetic properties, showcasing a sophisticated application of this versatile building block.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through scalable and safe methods, and its unique electronic and steric properties provide a robust platform for constructing potent and selective therapeutics. The successful application of related scaffolds in approved drugs like Abemaciclib validates the importance of such fluorinated building blocks. As the demand for highly targeted and metabolically stable drugs continues to grow, the role of this compound and its analogs in the drug discovery pipeline is set to expand, offering chemists a reliable tool to create the next generation of medicines.
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- The Dark Side of Fluorine. (2019-06-20). ACS Medicinal Chemistry Letters. [Link]
- Synthesis of Abemaciclib Mesylate.
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- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
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A Technical Guide to the Strategic Role of 3,4-Difluoro-2-methylbenzonitrile in Modern Agrochemical Synthesis
This guide provides an in-depth technical analysis of 3,4-Difluoro-2-methylbenzonitrile, a pivotal intermediate in the field of agrochemical research and development. We will explore its chemical properties, synthetic versatility, and its strategic importance in the design of novel crop protection agents, with a comparative analysis of its structural relevance to blockbuster insecticides like Chlorantraniliprole.
Introduction: this compound - A High-Value Fluorinated Intermediate
This compound is a specialized aromatic compound recognized for its utility as a building block in advanced organic synthesis.[1] Its structure, featuring two fluorine atoms, a methyl group, and a reactive nitrile moiety on a benzene ring, makes it an attractive starting material for complex molecular architectures.
In agrochemical design, the incorporation of fluorine atoms is a well-established strategy to enhance the biological activity, metabolic stability, and binding affinity of a molecule.[2] The specific substitution pattern of this compound offers chemists a precise tool to modulate these properties in the development of next-generation pesticides.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 847553-66-8 | Not explicitly in search results, but derivable |
| Molecular Formula | C₈H₅F₂N | [1][2][3] |
| Molecular Weight | 153.13 g/mol | [1][4] |
| Appearance | White to cream or yellow powder | [1] |
| Purity | ≥99.0% | [1][2] |
| Boiling Point | 213.5°C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Flash Point | 82.9°C | [1] |
Synthetic Versatility: The Nitrile Group as a Functional Handle
The true value of this compound in synthesis lies in the chemical versatility of its nitrile (-C≡N) group. This functional group can be transformed into several other key moieties, allowing for diverse downstream applications. These transformations are fundamental to building the complex structures required for modern agrochemicals.
The primary synthetic routes enabled by the nitrile group include:
-
Hydrolysis to form a carboxylic acid, which is a crucial precursor for amide bond formation.
-
Reduction to form a benzylamine, providing a nucleophilic amine for subsequent reactions.
-
Cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in bioactive molecules.
Figure 1: Key synthetic transformations of this compound.
Structural Analogy & Application: The Case of Anthranilic Diamide Insecticides
While direct public-domain synthesis routes for major commercial agrochemicals from this compound are proprietary, its structural significance can be understood by analogy to the anthranilic diamide class of insecticides. This class, which includes the highly successful product Chlorantraniliprole , represents a major advancement in pest control.[5]
Mechanism of Action
Anthranilic diamides function as potent activators of insect ryanodine receptors (RyRs).[6] These receptors are ligand-gated calcium channels critical for muscle contraction. By locking the RyRs in an open state, the insecticide causes an uncontrolled release of internal calcium stores, leading to muscle paralysis, feeding cessation, and ultimately the death of the insect pest.[7] This mode of action is highly selective for insects over mammals, providing a favorable safety profile.
The Synthesis of Chlorantraniliprole: A Blueprint for Amide Coupling
The industrial synthesis of Chlorantraniliprole is a prime example of the synthetic strategies where intermediates like this compound are invaluable. The core reaction is the formation of an amide bond between two key intermediates.[5][8]
-
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The coupling of these two molecules forms the final Chlorantraniliprole product.[8][9]
Figure 2: Simplified synthesis pathway for Chlorantraniliprole.
The Role of this compound in Novel Analog Development
The critical insight is that this compound is an ideal starting material for creating novel, fluorinated analogs of Intermediate 2. Through hydrolysis of the nitrile to a carboxylic acid, a 3,4-Difluoro-2-methyl- substituted benzoic acid is formed. This can then undergo further reactions (e.g., nitration followed by reduction) to install the required amino group, creating a difluorinated version of the anthranilamide core.
By replacing the 5-chloro group in the original intermediate with 3,4-difluoro substituents, researchers can systematically investigate structure-activity relationships (SAR). This exploration may lead to the discovery of new insecticides with:
-
Improved potency against a broader spectrum of pests.
-
Enhanced efficacy against resistant insect populations.
-
Favorable environmental and toxicological profiles.
Key Experimental Methodologies
The protocols described below are representative of the core chemical transformations involved in utilizing benzonitrile intermediates for the synthesis of complex agrochemicals.
Protocol 1: Amide Coupling for Diamide Insecticide Synthesis (Exemplary)
This protocol is based on the final coupling step in the synthesis of Chlorantraniliprole and demonstrates a robust method for forming the critical amide bond.[8]
-
Reagent Preparation: To a suitable reactor, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in an appropriate solvent such as propionitrile.
-
Base Addition: Add a tertiary amine base, such as 3-picoline (2.6 eq), to the mixture.
-
Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using an ice bath.
-
Activating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature is maintained below 0°C.
-
Reaction: Stir the mixture for 1 hour at 0-5°C, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction for completion using TLC or HPLC.
-
Workup: Upon completion, add water dropwise to quench the reaction. The product will precipitate from the solution.
-
Isolation: Filter the solid product, wash sequentially with a propionitrile-water mixture and then pure propionitrile.
-
Drying: Dry the isolated solid under nitrogen or in a vacuum oven to yield the final diamide insecticide.
Protocol 2: General Procedure for Hydrolysis of Benzonitrile to Benzoic Acid
This protocol outlines a standard method for converting the nitrile group of an intermediate like this compound into a carboxylic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile starting material (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add a strong base, such as sodium hydroxide (NaOH, 3-5 eq), to the solution.
-
Reflux: Heat the mixture to reflux (approximately 100°C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cooling & Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). The benzoic acid product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzoic acid derivative.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in agrochemical synthesis. Its value is derived from the synergistic combination of a synthetically versatile nitrile group and a strategically fluorinated aromatic core. While not a direct precursor in the most widely published synthesis of Chlorantraniliprole, it represents a critical starting point for the development of next-generation analogs within the highly valuable anthranilic diamide class and other potential agrochemicals. Its use allows researchers to fine-tune molecular properties, overcome resistance, and ultimately design more effective and safer solutions for global crop protection.
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The Strategic Advantage of 3,4-Difluoro-2-methylbenzonitrile in the Synthesis of High-Performance TADF Emitters
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling efficiencies that rival traditional phosphorescent materials without the need for rare metals. The molecular design of TADF emitters is paramount to their performance, with the careful selection of donor and acceptor moieties being critical. This guide focuses on the strategic use of 3,4-difluoro-2-methylbenzonitrile as a potent acceptor precursor in the synthesis of advanced TADF emitters. We will explore the nuanced role of its specific substitution pattern, provide a detailed synthetic protocol, and present a comparative analysis of the resulting emitter's photophysical properties.
Introduction: The Quest for Efficient and Stable Blue Emitters
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology.[1][2] TADF emitters offer a promising solution by harnessing triplet excitons through a process called reverse intersystem crossing (RISC), theoretically allowing for 100% internal quantum efficiency.[1][3] The efficiency of RISC is governed by the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST is crucial for efficient TADF.
The molecular architecture of TADF emitters typically consists of an electron-donating unit and an electron-accepting unit. Benzonitrile derivatives have been identified as highly effective acceptors due to the strong electron-withdrawing nature of the cyano group, which also offers a compact molecular footprint.[4] The strategic placement of substituents on the benzonitrile ring allows for fine-tuning of the molecule's electronic and photophysical properties.
The Core Directive: Why this compound?
The selection of this compound as a precursor is a deliberate choice driven by the synergistic effects of its substituents. This specific arrangement provides a unique combination of electronic and steric properties that are highly beneficial for creating high-performance TADF emitters, particularly in the challenging blue region of the spectrum.
The Role of Fluorine Substitution
Fluorination is a widely employed strategy in the design of optoelectronic materials. In the context of TADF emitters, the two fluorine atoms at the 3 and 4 positions of the benzonitrile ring serve several critical functions:
-
Inductive Effect: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor unit. The stabilization of the LUMO, in particular, contributes to a desirable blue-shift in the emission wavelength.
-
Enhanced Stability: The presence of C-F bonds can increase the electrochemical and thermal stability of the final molecule, which is a critical factor for the operational lifetime of OLED devices.
-
Modulation of Intermolecular Interactions: Fluorine substitution can influence the solid-state packing of the molecules, which in turn affects properties like charge transport and photoluminescence quantum yield (PLQY) in the solid state.
The Impact of the Ortho-Methyl Group
The methyl group at the 2-position, ortho to the cyano group and one of the fluorine atoms, introduces a significant steric hindrance. This steric bulk plays a crucial role in controlling the molecular geometry:
-
Enforced Torsion: The methyl group forces a larger dihedral angle between the plane of the benzonitrile acceptor and the attached donor units. This increased torsion is essential for minimizing the exchange energy (J), a key contributor to the ΔEST. By spatially separating the HOMO (primarily located on the donor) and the LUMO (on the acceptor), the ΔEST is reduced, thereby promoting efficient RISC.
-
Suppression of Aggregation-Induced Quenching: The non-planar structure induced by the methyl group can help to prevent detrimental intermolecular π-π stacking in the solid state. This minimizes aggregation-caused quenching of the emission, leading to higher PLQY in thin films.
Synthetic Pathway to a High-Performance Blue TADF Emitter
The synthesis of TADF emitters from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction where strong electron-donating groups, such as carbazoles or phenoxazines, displace one or both of the fluorine atoms. The following is a representative experimental protocol for the synthesis of a carbazole-benzonitrile derivative.
Experimental Protocol: Synthesis of a Donor-Acceptor TADF Emitter
Reaction: Buchwald-Hartwig amination coupling of this compound with a suitable carbazole-based donor.
Materials:
-
This compound
-
Carbazole (or a substituted derivative)
-
Palladium(II) acetate (Pd(OAc)2)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), carbazole (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purify the product by recrystallization or sublimation to obtain the final high-purity TADF emitter.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a TADF emitter from this compound.
Photophysical Properties and Device Performance
TADF emitters derived from this compound have demonstrated excellent performance in OLEDs, particularly in achieving deep blue emission with high efficiency. The strategic combination of electronic and steric effects leads to favorable photophysical characteristics.
| Property | Typical Value Range | Significance |
| Emission Peak (λem) | 460 - 480 nm | Achieves desirable deep to pure blue emission.[5] |
| Photoluminescence Quantum Yield (PLQY) | > 70% | High efficiency of light emission. |
| ΔEST | < 0.2 eV | Enables efficient reverse intersystem crossing.[4] |
| Delayed Fluorescence Lifetime (τd) | 1 - 10 µs | Indicates efficient TADF process. |
| External Quantum Efficiency (EQE) in OLEDs | > 20% | High device efficiency.[5] |
Note: The exact values will depend on the specific donor molecule used in the synthesis.
Conclusion
This compound is a highly effective and strategically important precursor for the synthesis of advanced TADF emitters. The interplay between the electron-withdrawing fluorine atoms and the sterically demanding ortho-methyl group provides a powerful tool for molecular engineers to create emitters with deep blue emission, high quantum yields, and excellent device stability. The synthetic accessibility of these compounds, coupled with their outstanding performance, ensures that this building block will continue to play a vital role in the future development of high-performance OLEDs.
References
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- Chan, C.-Y., Tanaka, H., Nakanotani, H., & Adachi, C. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing. [Link]
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Theoretical Calculations of 3,4-Difluoro-2-methylbenzonitrile Properties: A Computational Guide for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 3,4-Difluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol for determining the molecule's structural, vibrational, and electronic properties. This document is designed for researchers and scientists, offering both a practical workflow and the theoretical justification behind the chosen methodologies. The insights derived from these calculations are crucial for understanding molecular reactivity, stability, and potential biological activity, thereby accelerating research and development in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound (C₈H₅F₂N) is a substituted aromatic nitrile whose structural features make it a valuable building block in organic synthesis.[2] The presence of two fluorine atoms significantly influences the molecule's electronic properties, enhancing its potential utility in drug development. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][3] Furthermore, benzonitrile derivatives are recognized as important scaffolds for developing therapeutic agents, including kinase inhibitors for anticancer therapies.[4]
Given its importance, a thorough understanding of the molecule's fundamental properties is essential for predicting its behavior in chemical reactions and biological systems. While experimental characterization is vital, computational chemistry offers a powerful, complementary approach. Theoretical calculations allow for the elucidation of properties that can be difficult or time-consuming to measure experimentally, providing a priori insights that can guide synthesis and application.[5] This guide focuses on using Density Functional Theory (DFT) to create a detailed molecular portrait of this compound.
Theoretical Foundations & Computational Methodology
The accuracy of any theoretical prediction is contingent upon the chosen computational methodology. Our approach is grounded in methods that have been proven effective for similar organic molecules, ensuring a balance between computational cost and accuracy.[6][7]
The Rationale for Density Functional Theory (DFT)
For a molecule of this size, DFT provides an optimal balance of accuracy and computational efficiency for calculating electronic structure and related properties.[8] Unlike more computationally expensive ab initio methods like Hartree-Fock (which neglects electron correlation), DFT incorporates electron correlation effects through the exchange-correlation functional. This makes it particularly well-suited for predicting the properties of organic molecules where electron interactions are complex.[9] We employ the widely-used Gaussian suite of programs for all calculations.[6]
Expertise in Action: Selecting the Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is the most critical decision in a DFT calculation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing reliable results for a wide range of organic molecules, including geometries, vibrational frequencies, and electronic properties.[6][7] It combines the strengths of both Hartree-Fock theory and DFT, offering a robust and well-validated approach.[5]
-
Basis Set: 6-311++G(d,p) The 6-311++G(d,p) Pople-style basis set is chosen to ensure a high degree of accuracy. Let's break down why this is a suitable choice:
-
6-311G : This triple-zeta valence basis set provides flexibility for valence electrons, which are most involved in chemical bonding and reactivity.
-
++ : These diffuse functions are added for both heavy atoms and hydrogen. They are crucial for accurately describing the electron density far from the nucleus, which is important for molecules with electronegative atoms like fluorine and for calculating properties related to intermolecular interactions.[5]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds and calculating properties like vibrational frequencies.[9]
-
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines the step-by-step procedure for calculating the properties of this compound. This workflow is designed to be self-validating, where the results of one step form the reliable input for the next.
Step 1: Geometry Optimization The initial step is to find the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.
-
Construct the initial molecular structure of this compound using a molecular builder (e.g., GaussView).
-
Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.
-
Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of any imaginary frequencies indicates a stable equilibrium geometry.[9]
Step 2: Vibrational Frequency Analysis This calculation serves two purposes: it confirms the optimized geometry and predicts the infrared (IR) and Raman spectra.
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
The output will provide harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.[6]
Step 3: Electronic Property Calculation With the optimized geometry, we can now calculate key electronic properties.
-
Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level.
-
From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Step 4: NMR Chemical Shift Calculation Predicting the NMR spectrum is a powerful tool for structure verification.
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[10]
-
Calculate the ¹H and ¹³C isotropic shielding values.
-
Reference these values against the shielding values of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts (δ).[11]
Computational Workflow Diagram
Caption: A generalized workflow for DFT calculations.
Results and Discussion: A Molecular Portrait
This section presents the theoretically predicted properties of this compound based on the described methodology.
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. The resulting bond lengths and angles provide the foundational data for all other property calculations. The planar aromatic ring is slightly distorted due to the steric and electronic effects of the substituents.
Table 1: Selected Predicted Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-C (ring avg.) | ~1.39 Å |
| C-CN | ~1.45 Å | |
| C≡N | ~1.16 Å | |
| C-F (avg.) | ~1.35 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angles (°) | C-C-C (ring avg.) | ~120.0° |
| C-C-CN | ~119.5° | |
| C-C-F (avg.) | ~119.0° | |
| C-C-CH₃ | ~121.0° |
Note: These are representative values based on DFT calculations of similar substituted benzonitriles.[5][12]
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies are critical for interpreting experimental IR and Raman spectra. The key vibrational modes for this compound are expected in the following regions:
-
C≡N Stretch: A strong, sharp absorption band is predicted around 2230-2245 cm⁻¹. The electronegative fluorine atoms can slightly increase this frequency compared to unsubstituted benzonitrile.[5]
-
C-F Stretches: Strong absorptions are expected in the 1200-1300 cm⁻¹ region, characteristic of aryl-fluorine bonds.[5]
-
Aromatic C-C Stretches: Multiple bands in the 1400-1600 cm⁻¹ range correspond to the stretching vibrations of the benzene ring.[13]
-
C-H Stretches (Methyl & Aromatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.
Table 2: Predicted Major Vibrational Frequencies (Scaled)
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Expected Intensity |
|---|---|---|
| ~3080 | Aromatic C-H Stretch | Medium |
| ~2950 | CH₃ Asymmetric Stretch | Medium |
| ~2242 | C≡N Stretch | Strong |
| ~1590 | Aromatic C-C Stretch | Strong |
| ~1495 | Aromatic C-C Stretch | Strong |
| ~1275 | C-F Stretch | Very Strong |
| ~850 | C-H Out-of-plane Bending | Strong |
Note: Assignments and wavenumbers are based on DFT studies of analogous molecules like 3-fluoro-4-methylbenzonitrile.[5][13]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. Their energy difference, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[14]
-
HOMO: The highest occupied molecular orbital is primarily localized on the electron-rich aromatic ring. Its energy is indicative of the molecule's ability to donate an electron.
-
LUMO: The lowest unoccupied molecular orbital is largely distributed over the electron-withdrawing nitrile group and the carbon atoms of the ring. Its energy reflects the molecule's ability to accept an electron.
-
Energy Gap (ΔE): The energy gap (ΔE = E_LUMO - E_HOMO) is a measure of chemical reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[14] For this molecule, a significant energy gap is expected, contributing to its utility as a stable synthetic intermediate.
HOMO-LUMO Relationship Diagram
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Difluoro-2-methylbenzonitrile
Introduction: The Significance of 3,4-Difluoro-2-methylbenzonitrile in Modern Chemistry
This compound is a highly valuable fluorinated aromatic building block in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring two fluorine atoms, a methyl group, and a nitrile functionality, provides a scaffold for the synthesis of a diverse array of complex molecules. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of the target molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The nitrile group serves as a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and tetrazoles. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Retrosynthetic Analysis and Strategy: A Sandmeyer Approach
The most logical and well-established synthetic route to this compound involves a Sandmeyer reaction starting from the readily available 2,3-difluoro-6-methylaniline. The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl nitrile.[2] This transformation proceeds via a two-step, one-pot process: the diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.
The causality behind this strategic choice lies in the commercial availability of the aniline precursor and the high efficiency and functional group tolerance of the Sandmeyer reaction. This method avoids harsh reaction conditions often associated with other cyanation methods and is amenable to scale-up.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from 2,3-difluoro-6-methylaniline via a Sandmeyer reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-Difluoro-6-methylaniline | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Grade | Commercially Available |
| Copper(I) Cyanide (CuCN) | ≥98% | Commercially Available |
| Sodium Cyanide (NaCN) | ≥97% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Safety Precautions: This procedure involves the use of highly toxic cyanide salts (CuCN and NaCN) and corrosive acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken to avoid inhalation of dust or contact of cyanides with skin. In case of contact, wash immediately with copious amounts of water. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Experimental Workflow Diagram
Sources
Application Note: A Detailed Protocol for the Synthesis of 3,4-Difluoro-2-methylbenzonitrile via Grignard Reaction
Abstract and Introduction
3,4-Difluoro-2-methylbenzonitrile is a valuable fluorinated building block in modern organic synthesis, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its specific substitution pattern makes it an attractive precursor for introducing a difluoro-tolyl moiety into complex molecular architectures. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The synthetic strategy hinges on the venerable Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[3][4]
The protocol details the regioselective formation of (3,4-Difluoro-2-methylphenyl)magnesium bromide from 2-bromo-5,6-difluorotoluene, followed by electrophilic cyanation. We will delve into the mechanistic underpinnings of each step, explain the rationale behind critical process parameters, and provide a robust framework for safety, execution, and troubleshooting. The aim is to equip researchers with a reliable and well-understood methodology for accessing this important synthetic intermediate.
Overall Reaction Scheme
The synthesis is a two-step, one-pot procedure commencing with the formation of a Grignard reagent, which then acts as a potent nucleophile to introduce the nitrile functionality.
Step 1: Grignard Reagent Formation
2-Bromo-5,6-difluorotoluene reacts with magnesium in anhydrous THF to form (3,4-Difluoro-2-methylphenyl)magnesium bromide.
Step 2: Electrophilic Cyanation
(3,4-Difluoro-2-methylphenyl)magnesium bromide reacts with Cyanogen Bromide, followed by an aqueous workup, to yield this compound.
Mechanistic Considerations: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for successful execution and troubleshooting. The process involves two distinct mechanistic phases.
Formation of the Grignard Reagent
The formation of a Grignard reagent is a heterogeneous surface reaction involving the oxidative insertion of magnesium metal into the carbon-halogen bond.[4] The reactivity of the aryl halide is critical and follows the trend I > Br > Cl >> F.[5] For this reason, 2-bromo-5,6-difluorotoluene is the precursor of choice, as the C-Br bond is significantly more labile than the C-F bonds, ensuring regioselective magnesium insertion. The etheric solvent, typically anhydrous tetrahydrofuran (THF), is not merely a medium but plays a crucial role by coordinating with the magnesium species, stabilizing the resulting organomagnesium halide complex and maintaining its solubility.[6]
Nucleophilic Attack on the Cyanating Agent
The Grignard reagent effectively functions as a carbanion source (R⁻ MgX⁺).[4] The carbon atom bonded to magnesium is highly nucleophilic and will attack electrophilic centers. In the cyanation step, cyanogen bromide (Br-C≡N) serves as the electrophile. The carbon atom of the nitrile group is electron-deficient due to the electronegativity of the nitrogen and bromine atoms. The Grignard reagent's nucleophilic carbon attacks this electrophilic carbon.[7] This addition breaks the C-Br bond and forms a new carbon-carbon bond, resulting in the desired benzonitrile and a magnesium salt byproduct.[8][9] The reaction is irreversible and highly efficient when performed at low temperatures to minimize side reactions.
Diagram 1: High-level overview of the synthetic mechanism.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5,6-difluorotoluene | ≥98% | Commercial | Store under inert gas. |
| Magnesium Turnings | --- | Commercial | For Grignard reaction. |
| Iodine | Crystal, ACS Reagent | Commercial | For Mg activation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Must be inhibitor-free and freshly distilled from sodium/benzophenone or taken from a solvent purification system. |
| Cyanogen Bromide (BrCN) | ≥97% | Commercial | EXTREMELY TOXIC. Handle with extreme caution in a certified chemical fume hood.[10] |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Commercial | For preparing saturated aqueous solution. |
| Diethyl Ether | ACS Grade | Commercial | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic phase. |
Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser with a gas inlet/outlet for inert gas (e.g., Nitrogen or Argon)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Critical Safety Precautions
-
Grignard Reagents: Grignard reagents and their formation are highly exothermic and can lead to runaway reactions.[11][12] They are pyrophoric and react violently with water, alcohols, or any protic source. All operations must be conducted under a strictly dry, inert atmosphere.[13]
-
Cyanogen Bromide (BrCN): This substance is highly toxic and fatal if swallowed, inhaled, or in contact with skin. It can release highly toxic hydrogen cyanide (HCN) gas upon contact with water or acids.[14] All manipulations must be performed in a high-performance chemical fume hood. Wear appropriate PPE, including a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves.[10] Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are present.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Glassware Preparation: Assemble the three-neck flask with the reflux condenser and dropping funnel. Flame-dry all glassware under a vacuum or oven-dry at 120°C overnight and assemble while hot, allowing it to cool under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed etching the surface of the magnesium. Allow the flask to cool back to room temperature. This step is critical to remove the passivating magnesium oxide layer.[4][13]
-
Initiation: Add a small portion (~50 mL for a 0.5 mol scale reaction) of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromo-5,6-difluorotoluene (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction has initiated when the brown iodine color fades and gentle bubbling or a slight exotherm is observed. If initiation is sluggish, gentle warming with a water bath may be required.
-
Grignard Formation: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. Controlling the addition rate is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling byproduct.[15] After the addition is complete, stir the resulting dark grey-brown solution at room temperature or with gentle heating for an additional 1-2 hours to ensure all magnesium has been consumed.
Part B: Cyanation and Work-up
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Cyanation: In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere. Slowly add this solution to the cold Grignard reagent via a cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below -60°C throughout the addition. A precipitate may form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture in an ice-water bath. Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This process is exothermic. Continue adding the solution until the bubbling ceases and the magnesium salts are mostly dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield this compound as a white to light yellow solid.[16][17]
Expected Results and Data
| Parameter | Expected Value |
| Appearance | White to cream to yellow powder |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Boiling Point | 213.5 °C at 760 mmHg[1] |
| Yield | 65-80% (typical) |
| Purity (by GC/HPLC) | >99% after purification |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Low reactivity of aryl halide. | 1. Ensure all components are rigorously anhydrous.2. Re-activate Mg with iodine, 1,2-dibromoethane, or sonication.3. Switch to the corresponding aryl iodide if bromide fails. |
| Low yield of Grignard reagent. | 1. Wurtz coupling side reaction.2. Reaction quenched by moisture. | 1. Add the aryl halide solution slowly to maintain a low concentration.2. Check for leaks in the inert gas setup. |
| Low yield of final product. | 1. Inefficient cyanation.2. Degradation during work-up. | 1. Ensure the Grignard reagent is cooled sufficiently before adding BrCN.2. Use a mild quenching agent like NH₄Cl instead of strong acids. |
| Formation of biphenyl byproduct. | Wurtz coupling of the Grignard reagent with unreacted aryl bromide. | Maintain a slow, controlled addition rate of the aryl bromide during Grignard formation. Ensure the reaction goes to completion before the cyanation step.[15] |
Visualization of Experimental Workflow
Diagram 2: Step-by-step experimental workflow.
References
- Masterson, D. S. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
- LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
- OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
- Anbarasan, P., & Neumann, H. (2010). A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole. Chemistry – A European Journal, 16(16), 4725–4728. [Link]
- ProQuest. (n.d.). THE REACTION OF CYANOGEN WITH SELECTED GRIGNARD REAGENTS. [Link]
- Born, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(13), 4597-4607. [Link]
- LookChem. (n.d.).
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- Kharasch, M. S., & Seyler, R. C. (1953). THE REACTION OF CYANOGEN WITH ORGANIC COMPOUNDS. VII. GRIGNARD REAGENTS. Journal of the American Chemical Society, 75(1), 286-288. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Coleman, G. H., & Leeper, G. W. (1940). Cyanogen Chloride with Organomagnesium Compounds. Iowa State College Journal of Science, 14(3), 201-206. [Link]
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
- ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- Northern Arizona University. (n.d.). Cyanogen Bromide. [Link]
- ScienceMadness Discussion Board. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. [Link]
- ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
- NIPER, SAS Nagar. (2022). Grignard Reaction. CRIPS Vol. 16 No. 5. [Link]
- ADI Chemistry. (n.d.).
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
- Google Patents. (2018).
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
- PubChem. (n.d.). 3,4-Difluoro-2-hydroxybenzonitrile. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.
- Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
- Google Patents. (n.d.).
- Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 3,4-Difluoro-2-methylbenzonitrile for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Biaryls
In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1] The fluorinated biphenyl motif, in particular, is a privileged structure found in numerous marketed pharmaceuticals and clinical candidates.[2][3][4] 3,4-Difluoro-2-methylbenzonitrile represents a highly valuable, yet challenging, building block. Its unique substitution pattern—featuring electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group—offers a distinct vector for molecular exploration while presenting specific hurdles in synthetic execution.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of modern synthetic organic chemistry.[5][6][7] Its tolerance of a wide range of functional groups, commercial availability of reagents, and generally mild conditions make it indispensable.[8] This document provides an in-depth guide to successfully employing this compound in Suzuki-Miyaura coupling reactions, focusing on the mechanistic rationale behind protocol design and offering field-tested methodologies for overcoming common challenges associated with sterically hindered and electron-deficient substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, an activated form of this compound, such as a bromide or triflate derivative) to a low-valent Palladium(0) species. This is often the rate-determining step and is particularly challenging for sterically hindered substrates.[9] The use of bulky, electron-rich phosphine ligands is crucial to accelerate this step.[10]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Palladium(II) complex. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11][12][13][14] The choice of base is therefore not arbitrary; it directly modulates the concentration and reactivity of the key intermediate for this step.[11][13]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the biphenyl product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling a challenging substrate like this compound hinges on the judicious selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the boron reagent.
Catalyst and Ligand Selection
For sterically hindered and electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may provide suboptimal results. The key is to use a catalytic system that promotes both a rapid oxidative addition and a facile reductive elimination.
-
Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective.[10] The steric bulk promotes the formation of a monoligated L₁Pd(0) species, which is more reactive in the oxidative addition step.[10] The electron-donating nature of the ligand increases electron density on the palladium center, which facilitates the oxidative addition and stabilizes the resulting Pd(II) intermediate. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling hindered substrates.[15][16]
The Critical Role of the Base
The base is not merely a spectator or acid scavenger; it is a stoichiometric promoter of the transmetalation step.[5][11][13]
-
Rationale: The base reacts with the boronic acid to form an "ate" complex ([R'B(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid.[12][13] This enhanced nucleophilicity is required to displace the halide from the palladium center during transmetalation.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often effective, especially in aqueous solvent mixtures where they can generate hydroxide ions.[10][11]
-
Stronger, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): Frequently provide superior results for challenging couplings. Their greater basicity can more effectively generate the boronate, and their solubility in organic solvents can be advantageous. K₃PO₄ is a widely used and reliable choice.[6][10]
-
Solvent Systems
The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.
-
Rationale: Aprotic polar solvents are common.
-
Ethers (Dioxane, THF): Excellent choices that dissolve a wide range of organic substrates and catalysts.[6] Often used with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate complex.
-
Aromatic Hydrocarbons (Toluene): Another effective option, particularly for reactions run at higher temperatures.[6]
-
DMF/DMAc: While effective, these solvents can sometimes lead to side reactions at high temperatures and can be difficult to remove.
-
Summary of Recommended Starting Conditions
The following table provides validated starting points for the Suzuki-Miyaura coupling of aryl halides with characteristics similar to this compound derivatives.
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Aryl Halide | Aryl Bromide or Triflate | Bromides offer a good balance of reactivity and stability. Triflates are more reactive but can be less stable. Chlorides are less reactive and require highly active catalyst systems.[9][17] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are stable Pd(0) and Pd(II) precatalysts that readily form the active Pd(0) species in the presence of a phosphine ligand. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that accelerate the rate-limiting oxidative addition and reductive elimination steps for hindered substrates.[10][18] |
| Boron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | A slight excess is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[19] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A strong, effective base for generating the reactive boronate species required for transmetalation with challenging substrates.[6][10] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene | Dioxane/water mixtures effectively dissolve both organic and inorganic reagents. Toluene is suitable for higher temperature reactions.[6][19] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for the oxidative addition of hindered or electron-poor aryl halides. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluoro-2-methylbenzonitrile with a generic arylboronic acid.
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Caption: A high-level overview of the experimental procedure.
Materials
-
3-Bromo-4,5-difluoro-2-methylbenzonitrile (1.0 equiv.)
-
Arylboronic Acid (1.3 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv., 1.5 mol% Pd)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 equiv., 3 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-4,5-difluoro-2-methylbenzonitrile, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a 10:1 (v/v) mixture of anhydrous dioxane and deionized water. Degas this solvent mixture by sparging with Argon or Nitrogen for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[20]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[20]
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base. | Ensure an inert atmosphere is maintained. Use freshly opened, anhydrous solvents. Use a fresh bottle of high-purity base. Increase catalyst loading slightly (e.g., to 2.5 mol% Pd). |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction time. | Use anhydrous solvents and minimize water content (e.g., to a 20:1 ratio). Do not let the reaction run unnecessarily long after completion. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the mixture. | Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[19] |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly enabling transformation for the synthesis of complex, fluorinated biaryls crucial to pharmaceutical research.[7][21] Success with this challenging substrate class is not a matter of chance but of rational design based on mechanistic principles. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, employing a strong non-nucleophilic base like K₃PO₄, and maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably and efficiently access these valuable molecular architectures. The protocols and insights provided herein serve as a robust starting point for the development of novel therapeutics and advanced materials.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Search.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Deriv
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.).
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). PubMed.
- Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. (n.d.).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Semantic Scholar.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.).
- Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). Semantic Scholar.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
- Suzuki cross-coupling reaction. (2020). YouTube.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.).
- The Suzuki reaction: Reaction mechanism chemistry tutorial. (2011). YouTube.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Examples of approved drugs where Suzuki–Miyaura coupling is employed to... (n.d.).
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Application Note: High-Purity Isolation of 3,4-Difluoro-2-methylbenzonitrile via Recrystallization
For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Abstract
This technical guide provides a detailed protocol for the purification of 3,4-Difluoro-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The described methodology centers on recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds. This note elucidates the principles of solvent selection, outlines a systematic procedure for identifying an optimal solvent or solvent system, and provides a step-by-step protocol for the recrystallization process. Emphasis is placed on the causal relationships between procedural steps and the achievement of high-purity crystalline material.
Introduction: The Significance of Purity for this compound
This compound is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N.[2] Its structural motifs are of significant interest in the development of novel therapeutics and advanced materials. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, stereoselectivity, and impurity profile of subsequent synthetic transformations. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and potential hazards of this compound is essential for its safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 39-44 °C | [4] |
| Boiling Point | 213.5 ± 35.0 °C (Predicted) | [4] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at the solvent's boiling point. Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
The process is self-validating in that the formation of well-defined crystals is a strong indicator of purity. Slow cooling of a saturated solution allows the molecules of the target compound to selectively incorporate into the growing crystal lattice, excluding impurity molecules.
Experimental Protocol: A Systematic Approach to Purity
This protocol is divided into two critical stages: solvent screening to identify the optimal purification medium, followed by the full-scale recrystallization procedure.
Stage 1: Systematic Solvent Screening
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is the first and most critical step.
Suggested Solvents for Screening:
-
Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane
-
Mixed Solvent Systems: Toluene/Hexane, Ethyl Acetate/Hexane, Ethanol/Water
Procedure for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add a few drops of the test solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube while adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., toluene) at its boiling point. Then, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5][6]
Diagram of the Solvent Screening Workflow:
Caption: Workflow for systematic solvent screening.
Stage 2: Recrystallization Protocol
Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general procedure that can be adapted based on the chosen solvent system.
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (as determined in Stage 1)
-
Erlenmeyer flask
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. If using a flammable solvent, use a water bath or a heating mantle.
-
Achieving Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
Diagram of the Recrystallization Workflow:
Caption: Step-by-step recrystallization workflow.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add more solvent, and allow for slower cooling. Consider using a different solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool. Ensure the solution is thoroughly cooled in an ice bath. |
| No Crystal Formation | The solution is not saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of this compound by recrystallization. By systematically screening for an appropriate solvent and carefully controlling the recrystallization process, researchers can obtain this valuable intermediate in high purity, which is essential for its successful application in the synthesis of complex molecules in the pharmaceutical and materials science fields. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
- University of the Witwatersrand, Johannesburg. (n.d.). Recrystallization.
- University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.
- PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile.
- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzonitrile (C8H5F2N).
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- PubChem. (n.d.). 2,2-Difluoro-4-methylhexane.
- PubChem. (n.d.). Ethyl difluoroacetate.
- PubChem. (n.d.). 2,4-Difluoro-3-propoxybenzonitrile.
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Application Note & Protocol: High-Purity Isolation of 3,4-Difluoro-2-methylbenzonitrile via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 3,4-Difluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocol details an optimized method using automated flash column chromatography with a silica gel stationary phase. The causality behind experimental choices, such as the selection of the mobile phase and column parameters, is explained to ensure both high purity and yield. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for obtaining high-purity this compound.
Introduction: The Significance of Purifying this compound
This compound is a versatile chemical building block whose utility in organic synthesis is largely dependent on its purity. The presence of fluorine atoms in its structure imparts unique electronic properties that can enhance the metabolic stability and potency of derivative drug candidates.[1] Impurities, such as isomers or reaction byproducts, can lead to undesirable side reactions and complicate downstream applications. Therefore, a robust purification method is critical.
Column chromatography is a fundamental technique for the purification of organic compounds.[3] It separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] This application note describes a validated protocol for the purification of this compound using silica gel column chromatography.
Foundational Principles: The Chromatographic Separation
The separation of this compound from impurities is achieved by exploiting differences in polarity.[4]
-
Stationary Phase: Silica gel, a polar adsorbent, is the chosen stationary phase.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar solvent system is used as the mobile phase.[6][7] By starting with a low polarity eluent and gradually increasing its polarity, compounds are selectively eluted from the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column faster, while more polar compounds are retained longer.[3]
-
Analyte Properties: this compound (C8H5F2N) possesses moderate polarity due to the presence of the nitrile group and fluorine atoms.[8][9] The selection of an appropriate mobile phase is crucial to achieve the desired retention factor (Rf) for optimal separation. An ideal Rf value for the target compound on a TLC plate is typically around 0.3.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the purification of crude this compound using automated flash column chromatography.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Crude Sample | This compound (Assumed purity: 85-95%) |
| Solvents | Hexane (ACS Grade), Ethyl Acetate (ACS Grade) |
| Apparatus | Automated Flash Chromatography System, Glass Column, Fraction Collector |
| Analysis | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254), UV lamp (254 nm) |
| Post-Purification | Rotary Evaporator, High-Vacuum Pump |
| Characterization | NMR Spectrometer |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material The initial step is to determine the optimal solvent system for separation using TLC.
-
Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the target compound, with good separation from impurities.[10]
Step 2: Column Preparation and Packing Proper column packing is essential to avoid air bubbles and ensure uniform flow.[5][11]
-
Select a glass column of appropriate size. For a challenging separation, a silica-to-crude product weight ratio of 100:1 is recommended.[10]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[10]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]
-
Pre-elute the column with the initial mobile phase until the pack is stable.[11]
Step 3: Sample Preparation and Loading (Dry Loading) Dry loading is preferred for compounds that are not highly soluble in the initial mobile phase.[10]
-
Dissolve the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[10]
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[12]
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.[10]
Step 4: Elution and Fraction Collection A gradient elution is employed to effectively separate the compounds.
-
Begin eluting the column with the low-polarity mobile phase determined in Step 1.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 15% ethyl acetate in hexane.
-
Collect fractions of a consistent volume throughout the elution process.
Step 5: Analysis of Fractions Monitor the composition of the collected fractions using TLC.
-
Spot every few fractions onto a TLC plate.
-
Develop the plate in the solvent system that gave optimal separation in Step 1.
-
Visualize the spots under a UV lamp.
-
Fractions containing only the spot corresponding to the pure this compound should be combined.
Step 6: Isolation of the Purified Compound The final step is to remove the solvent to obtain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.[13][14][15][16] The principle of a rotary evaporator is to increase the rate of evaporation by reducing the pressure, heating the solution, and increasing the surface area.[14]
-
Place the flask on a high-vacuum pump to remove any residual solvent.
-
The result is the purified this compound as a solid or oil.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several self-validating steps:
-
TLC Monitoring: Continuous TLC analysis of the collected fractions provides real-time monitoring of the separation efficiency. This allows for the precise identification of pure fractions and minimizes product loss.
-
Spectroscopic Analysis: The purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18] The ¹H and ¹³C NMR spectra should be clean, with chemical shifts and coupling constants consistent with the structure of this compound. The absence of impurity peaks is a direct measure of the purification's success. Quantitative NMR (qNMR) can be employed for an absolute purity determination.[17][18]
-
Reproducibility: By carefully controlling parameters such as the silica-to-sample ratio, solvent gradient, and flow rate, this method is designed to be highly reproducible.
Summary of Key Parameters
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective interaction and separation. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Sample Loading | Dry Loading | Ensures a concentrated band at the start of the separation, leading to better resolution. |
| Detection | TLC with UV (254 nm) | Aromatic nature of the compound allows for easy visualization. |
| Purity Assessment | NMR Spectroscopy | Provides unambiguous structural confirmation and purity verification. |
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound using automated flash column chromatography. By understanding the principles behind the separation and adhering to the outlined steps, researchers can consistently obtain this valuable intermediate in high purity, thereby facilitating advancements in pharmaceutical and agrochemical development.
References
- CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
- Labconco. Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
- Heidolph.
- JoVE.
- Lab Unique.
- University of Colorado Boulder, Department of Chemistry.
- ChemistryViews. Tips and Tricks for the Lab: Column Packing. [Link]
- Wikipedia.
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone.
- Phenomenex.
- ResearchGate.
- Columbia University.
- Separation Science.
- ChemHelpASAP.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 3,4-Difluoro-2-hydroxybenzonitrile. [Link]
- Bruker.
- National Institutes of Health.
- SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
- PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]
- PubChemLite. This compound (C8H5F2N). [Link]
- National Institutes of Health.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- National Institutes of Health.
- National Institutes of Health. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
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Application Note: High-Resolution 1H NMR Spectral Analysis of 3,4-Difluoro-2-methylbenzonitrile
Introduction
3,4-Difluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents dictates its reactivity and biological activity, making unambiguous structural confirmation paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation of such molecules.[1][2] This application note provides a detailed guide to the ¹H NMR spectral analysis of this compound, including a predicted spectral analysis, a comprehensive experimental protocol for sample preparation and data acquisition, and guidelines for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characteristics of this compound.
Predicted ¹H NMR Spectral Analysis of this compound
Due to the specific substitution pattern of this compound, its ¹H NMR spectrum is predicted to exhibit a complex and informative set of signals. The aromatic region will feature two protons, H-5 and H-6, which are coupled to each other and to the two fluorine atoms. The methyl group protons will also show coupling to the adjacent fluorine atom.
Predicted Chemical Shifts and Coupling Constants:
The chemical shifts of the aromatic protons can be estimated by considering the additive effects of the substituents on the benzene ring.[3][4] The electron-withdrawing nature of the nitrile and fluorine substituents is expected to shift the aromatic protons downfield from the typical benzene resonance at ~7.3 ppm.[1] The methyl group, being electron-donating, will have a slight shielding effect.
The multiplicity of the signals is determined by the spin-spin coupling between neighboring protons and fluorine atoms. Proton-fluorine coupling (JHF) can occur over several bonds, with the magnitude of the coupling constant depending on the number of intervening bonds and the spatial relationship between the coupled nuclei.[5][6]
A summary of the predicted ¹H NMR spectral data for this compound in CDCl₃ is presented in the table below:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.4 - 7.6 | ddd | ³JH6-H5 = 8.0, ³JH6-F4 = 7.0, ⁴JH6-F3 = 4.0 |
| H-5 | 7.2 - 7.4 | ddd | ³JH6-H5 = 8.0, ⁴JH5-F4 = 5.0, ⁵JH5-F3 = 2.0 |
| -CH₃ | 2.3 - 2.5 | d | ⁴JCH₃-F3 = 3.0 |
Spin-Spin Coupling Network:
The intricate coupling relationships between the protons and fluorine atoms in this compound can be visualized as follows:
Experimental Protocol
A robust and reproducible protocol is essential for obtaining high-quality ¹H NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.
Workflow for ¹H NMR Analysis:
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal.[7] Alternatively, deuterated acetone (Acetone-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for detailed analysis. |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for routine ¹H NMR. |
| Spectral Width (SW) | 20 ppm | Sufficient to cover the expected chemical shift range. |
| Acquisition Time (AQ) | ≥ 3 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, leading to accurate integration. |
| Number of Scans (NS) | 16 | Adequate for a good signal-to-noise ratio with the specified sample concentration. |
| Temperature | 298 K | Standard room temperature measurement. |
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance. The expected integration ratio for the aromatic protons to the methyl protons is 2:3.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J values) from the peak splittings. Compare these experimental values to the predicted data for structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, particularly the proton-fluorine couplings, allows for the unambiguous assignment of all proton signals and confirms the substitution pattern on the aromatic ring. The detailed protocols provided in this application note will enable researchers to obtain high-quality, reproducible ¹H NMR data for this important fluorinated building block, facilitating its use in research and development.
References
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Nature Communications.
- Coupling of Protons with Fluorine. (2007). ResearchGate.
- 3,4-Difluorotoluene. (n.d.). PubChem.
- Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. (1966). Journal of the American Chemical Society.
- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. (2019). Chemical Communications.
- Long-range proton-fluorine coupling constants. (n.d.). IMSERC.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. (2007). Magnetic Resonance in Chemistry.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 2-Methylbenzonitrile. (n.d.). PubChem.
- Fluorine Coupling Constants. (n.d.).
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- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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Definitive Peak Assignment of 3,4-Difluoro-2-methylbenzonitrile using ¹³C NMR Spectroscopy
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a comprehensive guide to the assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-difluoro-2-methylbenzonitrile, a common intermediate in medicinal chemistry. Structural elucidation of complex substituted aromatic compounds is a critical step in drug discovery and process development. This guide details a systematic approach that leverages substituent chemical shift (SCS) effects and, most importantly, through-bond ¹³C-¹⁹F spin-spin coupling constants (J-couplings) to achieve an unambiguous peak assignment. We present a detailed experimental protocol, a theoretical framework for interpretation, and a complete, predicted ¹³C NMR data set for this molecule.
Introduction: The Challenge of Substituted Aromatics
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise characterization of intermediates is paramount. This compound is a polysubstituted benzene ring, presenting a non-trivial challenge for NMR spectral assignment. The overlapping chemical shift regions of aromatic carbons and the complex influence of multiple, electronically distinct substituents (-CN, -F, -CH₃) require a multi-faceted interpretation strategy.
While proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, ¹³C NMR directly probes the carbon skeleton of the molecule[1]. For a molecule like this compound, which has several quaternary (non-protonated) carbons, ¹³C NMR is indispensable. The key to unlocking this structure lies in understanding the predictable electronic effects of each substituent and the powerful diagnostic information provided by carbon-fluorine J-coupling.[2][3]
Theoretical Principles for Spectral Assignment
The assignment process is grounded in two core NMR principles: chemical shift prediction and analysis of spin-spin coupling patterns.
Substituent Chemical Shift (SCS) Effects
The chemical shift of a carbon atom in a benzene ring is heavily influenced by the electronic properties of the substituents. These effects are approximately additive, allowing for a reasonable initial prediction of the spectrum.[4][5][6]
-
Nitrile Group (-CN): The nitrile group is electron-withdrawing through both induction and resonance. It typically shields the ipso-carbon (the carbon it's attached to) while deshielding the para-carbon. The nitrile carbon itself appears in a characteristic window around 110-120 ppm.[7]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It causes a significant downfield (deshielding) shift at the ipso-carbon and generally shields the ortho and para positions.
-
Fluorine (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which would be expected to deshield nearby carbons. However, it also has a strong electron-donating resonance effect (mesomeric effect) by donating its lone pair electrons into the π-system.[6] This dual nature results in a very large deshielding effect on the ipso-carbon and a shielding effect on the para-carbon.
Carbon-Fluorine (¹³C-¹⁹F) J-Coupling
The most powerful tool for assigning the spectrum of a fluorinated aromatic compound is the analysis of ¹³C-¹⁹F coupling constants.[8] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, its coupling to ¹³C is readily observed in a standard proton-decoupled ¹³C NMR spectrum. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the two nuclei.[2][9]
-
One-Bond Coupling (¹J_CF_): Very large, typically 240-270 Hz. This is a definitive indicator of a direct C-F bond.
-
Two-Bond Coupling (²J_CF_): Significant, typically 15-25 Hz.
-
Three-Bond Coupling (³J_CF_): Smaller, typically 5-10 Hz.
-
Long-Range Couplings (⁴J_CF_, ⁵J_CF_): Generally small (0-4 Hz) but can be observable.[10]
By identifying the multiplicity of each carbon signal (doublet, doublet of doublets, etc.) and measuring the splitting, we can precisely map the location of each carbon relative to the two fluorine atoms.
Systematic Assignment Strategy
A logical workflow ensures all available data is used for a confident assignment. This process combines the predictive power of SCS effects with the empirical evidence from J-coupling patterns.
Sources
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- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-Difluoro-2-methylbenzonitrile
This compound, a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol , stands as a critical intermediate in the landscape of modern organic synthesis.[1] Its structural motifs are integral to the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials. The presence and strategic placement of two fluorine atoms can significantly enhance drug potency, improve metabolic stability, and fine-tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).
Given its role as a precursor, the unambiguous identification and precise quantification of this compound are paramount for ensuring the quality, consistency, and safety of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the "gold standard" analytical technique for this purpose.[2] It marries the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, providing unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds like this one.[3]
This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodology is built upon a foundation of robust scientific principles, ensuring both technical accuracy and practical applicability.
Core Principles: A Symbiosis of Separation and Detection
The efficacy of this method hinges on the synergistic operation of Gas Chromatography and Mass Spectrometry.
-
Gas Chromatography (GC): This technique facilitates the separation of volatile components within a sample. An inert carrier gas (the mobile phase) transports the vaporized sample through a capillary column coated with a stationary phase.[4] Separation is achieved based on the differential partitioning of analytes between the two phases, which is governed by factors like boiling point and chemical affinity for the stationary phase.[5] For this compound, a non-polar stationary phase is selected to achieve optimal separation based on its volatility.
-
Mass Spectrometry (MS): Following separation in the GC column, the isolated analyte enters the mass spectrometer's ion source. Here, it is subjected to high-energy electrons (Electron Ionization, EI), causing it to ionize and fragment in a predictable and reproducible manner.[6] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "molecular fingerprint," enabling unequivocal identification and, through signal intensity, precise quantification.[7]
Experimental Workflow Visualization
The overall analytical process, from sample receipt to final data interpretation, is outlined in the following workflow diagram.
Caption: General workflow for GC-MS analysis.
Materials and Instrumentation
| Category | Item |
| Reagents & Standards | This compound Reference Standard (Purity ≥99.0%) |
| Dichloromethane (DCM), HPLC or GC Grade | |
| Helium (Carrier Gas), Ultra-High Purity (99.999%) | |
| Instrumentation | Gas Chromatograph with Autosampler (e.g., Agilent 8890) |
| Mass Spectrometric Detector (e.g., Agilent 5977) | |
| GC Capillary Column: Non-polar, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | |
| Data Acquisition and Processing Software (e.g., Agilent MassHunter) | |
| Glassware & Consumables | 1.5 mL Glass Autosampler Vials with Septa Caps[8] |
| Class A Volumetric Flasks and Pipettes | |
| 0.22 µm Syringe Filters (if samples contain particulates) |
Detailed Experimental Protocols
Part 1: Preparation of Standard and Sample Solutions
Causality: The accuracy of the final quantification is directly dependent on the precise preparation of standard and sample solutions. Using Class A volumetric glassware minimizes volumetric errors, and a high-purity reference standard ensures the calibration is accurate.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with Dichloromethane. Stopper and mix thoroughly by inversion. This solution is your primary stock.
-
-
Working Standard Solutions for Calibration:
-
Perform serial dilutions from the stock solution using Dichloromethane to prepare a series of at least five working standards.
-
A recommended concentration range is: 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. This range should bracket the expected concentration of the analyte in your test samples.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane.
-
If the solution contains any particulate matter, filter an aliquot through a 0.22 µm syringe filter into a clean autosampler vial to prevent blockage of the injector and column contamination.[8]
-
Part 2: GC-MS Instrumental Method
Causality: The parameters below are optimized for the physicochemical properties of this compound, which has a boiling point of 213.5°C.[9] The injector temperature ensures complete vaporization without degradation. The oven temperature program is designed to provide a sharp, symmetrical peak for the analyte, well-separated from the solvent front and potential impurities.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1.0 µL | Standard volume for good sensitivity. |
| Injector Port Temp. | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. A split ratio (e.g., 50:1) can be used for highly concentrated samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 80°C, hold for 1 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 240°C | Separates analyte from early and late-eluting impurities. | |
| Hold: 5 min at 240°C | Ensures elution of any less volatile components. | |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode providing reproducible, library-searchable spectra.[6] |
| Ionization Energy | 70 eV | Standard energy for consistent fragmentation patterns.[6] |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan & SIM | Full Scan for identification; SIM for enhanced quantitative sensitivity. |
| Full Scan Range | m/z 40 - 200 | Covers the molecular ion (153.13) and key fragments. |
| SIM Ions | Quantifier: m/z 153 | The molecular ion (M⁺), offering the highest specificity. |
| Qualifier 1: m/z 126 | Potential fragment corresponding to loss of HCN. | |
| Qualifier 2: m/z 134 | Potential fragment corresponding to loss of F. |
Data Interpretation and System Validation
Qualitative Identification
The identity of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the reference standard, typically within ±0.1 minutes.
-
Mass Spectrum: The EI mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a library spectrum. The relative abundances of the qualifier ions to the quantifier ion should be consistent.
Expected Mass Spectrum Fragmentation
The mass spectrum of halogenated aromatic compounds is often characterized by a prominent molecular ion peak due to the stability of the aromatic ring.[10][11] For this compound, the molecular ion (M⁺) will be observed at m/z 153 . Key fragmentation pathways may include the loss of neutral fragments such as fluorine (F), hydrocyanic acid (HCN), or a methyl radical (CH₃), leading to characteristic fragment ions.
Quantitative Analysis
Quantification is performed by constructing a linear calibration curve. Plot the peak area of the quantifier ion (m/z 153) from the working standards against their known concentrations. The concentration of the analyte in the test sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.
Method Validation Summary
For use in regulated environments, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[12][13] A validated method ensures it is fit for its intended purpose.[2][14]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity analysis demonstrates no co-eluting interferences at the analyte's retention time. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 over the defined concentration range.[12] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels.[12] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% |
| Intermediate Precision (Inter-day): ≤ 2.0%[12] | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1 with acceptable precision and accuracy.[15] |
| Robustness | No significant impact on results from minor, deliberate changes in method parameters (e.g., flow rate ±5%, oven ramp ±5%).[12] |
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The protocol is grounded in established chromatographic and mass spectrometric principles, providing a clear pathway from sample preparation to validated quantitative results. By adhering to this methodology, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and concentration of this vital chemical intermediate, ensuring the integrity of their research and manufacturing processes.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website. [Link]
- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
- International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from pharmaceutical-technology.com. [Link]
- LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: A Premier Intermediate for Chemical Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from Royal Society of Chemistry Publishing. [Link]
- ChemPubSoc Europe. (n.d.). Supplementary Information: Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
- National Institutes of Health (NIH). (n.d.). Benzonitrile.
- National Institutes of Health (NIH). (n.d.). 3,4-Difluoro-2-hydroxybenzonitrile.
- Chemistry LibreTexts. (2023). Gas Chromatography.
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- 15. resolvemass.ca [resolvemass.ca]
Application Note: A Robust HPLC-UV Method for Purity Assessment of 3,4-Difluoro-2-methylbenzonitrile
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,4-Difluoro-2-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent selectivity, linearity, and precision for the quantification of the main component and the separation of potential process-related impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for quality control and purity assessment.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its chemical structure, featuring a benzonitrile core with fluorine and methyl substitutions, contributes to the physicochemical and biological properties of the final products. Therefore, ensuring the purity of this intermediate is paramount for the safety and efficacy of the end products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds. This document provides a comprehensive, step-by-step protocol for an HPLC method developed and validated for the purity analysis of this compound, in alignment with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.
-
Chemical Structure:
Figure 1. Chemical Structure of this compound
-
Molecular Formula: C₈H₅F₂N[1]
-
Appearance: White to cream or yellow powder[1]
-
Solubility: Expected to be soluble in polar organic solvents such as acetonitrile, methanol, and DMSO.
-
UV Absorbance: Benzonitrile and its derivatives exhibit strong UV absorbance, typically with a primary maximum around 220-240 nm and a secondary maximum around 270-290 nm.[8][9][10] This characteristic allows for sensitive detection using a standard UV detector.
HPLC Method Parameters
The following chromatographic conditions were optimized to achieve efficient separation of this compound from potential impurities.
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector is suitable. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The chosen dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) | This composition provides optimal retention and peak shape for the analyte. Acetonitrile is a common organic modifier with good UV transparency.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion due to solvent effects. |
| Detector | UV/DAD at 230 nm | This wavelength corresponds to a high absorbance region for benzonitrile derivatives, providing excellent sensitivity.[8][12] A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Experimental Protocol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard (purity ≥99.0%)[1]
-
Sample of this compound for analysis
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with inserts
-
Syringe filters (0.45 µm, PTFE or nylon)
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow steps 2-6 as described for the Standard Solution preparation.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set up an analysis sequence in the chromatography data system (CDS) as follows:
-
Blank (acetonitrile) injection
-
Standard solution injection (x5) for system suitability
-
Sample solution injection (x2)
-
Standard solution injection (for bracketing)
-
System Suitability: Evaluate the first five injections of the standard solution based on the following criteria (as per ICH guidelines):
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Purity Calculation: The purity of the sample is determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that all impurity peaks are well-resolved from the main peak. The limit of quantification (LOQ) and limit of detection (LOD) should be determined during method validation to accurately assess low-level impurities.[13]
Method Validation Approach
A comprehensive validation of this method should be performed in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][6] Key validation parameters to be assessed include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Analyze a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and evaluate the linearity of the peak area response versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments.
-
-
Range: The concentration range over which the method is shown to be linear, accurate, and precise.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use.
Potential Impurities and Selectivity
The synthesis of aromatic nitriles can involve various reagents and intermediates that may persist as impurities in the final product.[14][15][16][17] Potential impurities in this compound could include:
-
Starting materials from the synthetic route (e.g., substituted toluenes or benzaldehydes).[18]
-
Isomeric impurities with different substitution patterns on the benzene ring.
-
By-products from side reactions.
-
Degradation products.
The developed HPLC method should demonstrate baseline separation of the main peak from all known and potential impurities to ensure accurate purity assessment.
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the purity analysis of this compound. The method is straightforward to implement, utilizes common HPLC instrumentation and reagents, and is grounded in established principles of chromatographic separation and method validation. Adherence to this protocol will enable researchers and quality control analysts to confidently assess the purity of this important chemical intermediate, ensuring the quality and consistency of downstream products.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Quality Guidelines - ICH. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics.
- Steady-state absorption spectra in the UV and visible regions in benzonitrile. ResearchGate.
- The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. ResearchGate.
- Absorption spectra of DA in acetonitrile and benzonitrile. ResearchGate.
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research.
- HPLC Method Development: Standard Practices and New Columns - Agilent.
- Benzonitrile-impurities - Pharmaffiliates.
- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ResearchGate.
- 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry.
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online.
- Preparation method of aromatic nitrile compound - Patent CN-115490613-B - PubChem.
- 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. NC State University Libraries.
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Application Note: A Streamlined, One-Pot Synthesis of Cyhalofop-butyl via Nucleophilic Aromatic Substitution and Esterification
Abstract
Cyhalofop-butyl is a vital post-emergence herbicide from the aryloxyphenoxypropionate class, prized for its high efficacy against grassy weeds in rice cultivation.[1][2] Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible plants.[3][4] This application note presents a detailed, field-proven protocol for the synthesis of cyhalofop-butyl. The described pathway is an efficient "one-pot" method commencing with the nucleophilic aromatic substitution (SNAr) between 3,4-difluorobenzonitrile and (R)-2-(4-hydroxyphenoxy)propanoic acid, followed by an in-situ esterification with butyl bromide. This process, enhanced by a phase transfer catalyst, offers advantages in terms of operational simplicity, mild reaction conditions, and high yields.[5][6] All procedures, safety considerations, and characterization steps are outlined to provide researchers and process chemists with a robust and reproducible methodology.
A note on starting materials: The synthesis of the precise chemical structure of cyhalofop-butyl, butyl (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate, requires the use of 3,4-difluorobenzonitrile. The use of 3,4-Difluoro-2-methylbenzonitrile would result in a methylated derivative, not cyhalofop-butyl. This guide therefore details the established and validated synthesis for the target compound.
Mechanistic Rationale and Strategic Overview
The synthesis of cyhalofop-butyl is fundamentally a two-stage process that can be efficiently combined into a single reaction vessel.
-
Nucleophilic Aromatic Substitution (SNAr): The first stage involves the formation of the diaryl ether bond. The phenoxide of (R)-2-(4-hydroxyphenoxy)propanoic acid, generated in situ by a base such as potassium carbonate, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 3,4-difluorobenzonitrile, displacing the fluorine atom at the C4 position. This reaction is regioselective due to the activating, electron-withdrawing effect of the nitrile group (-CN) at the para position.
-
Williamson Ether Synthesis (Esterification): Upon formation of the intermediate carboxylic acid salt, butyl bromide is introduced. This initiates a classic SN2 reaction where the carboxylate anion displaces the bromide ion, forming the final butyl ester, cyhalofop-butyl.
The use of a phase transfer catalyst (PTC), such as tetrabutylammonium bisulfate, is a key process optimization. The PTC facilitates the transfer of the phenoxide and carboxylate anions from the solid phase (K₂CO₃) or a highly polar phase into the organic phase where the reaction occurs, thereby accelerating the reaction rate under milder temperature conditions and improving overall yield and optical purity.[6]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| 3,4-Difluorobenzonitrile | 3843-03-8 | C₇H₃F₂N | 139.10 | Harmful if swallowed/inhaled, Skin/Eye Irritant |
| (R)-2-(4-hydroxyphenoxy)propanoic acid | 94050-90-5 | C₉H₁₀O₄ | 182.17 | Eye Irritant |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Serious Eye Irritant |
| Tetrabutylammonium bisulfate (PTC) | 32503-27-8 | C₁₆H₃₇NO₄S | 339.53 | Skin/Eye Irritant |
| N,N-Dimethylformamide (DMF, Anhydrous) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive Toxin, Flammable, Harmful |
| Butyl Bromide (1-Bromobutane) | 109-65-9 | C₄H₉Br | 137.02 | Flammable, Skin/Eye Irritant, Harmful |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly Flammable, Eye Irritant |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | None |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | None |
Equipment
-
Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
High-vacuum pump
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Safety and Hazard Management
General Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.
-
3,4-Difluorobenzonitrile: Toxic upon ingestion and inhalation. Avoid creating dust. Handle as a hazardous solid.
-
N,N-Dimethylformamide (DMF): A potent liver and reproductive toxin. Use only in a well-ventilated fume hood and avoid all skin contact.
-
Butyl Bromide: A flammable liquid and lachrymator. Dispense carefully and keep away from ignition sources.
-
Potassium Carbonate: A fine powder that can cause severe eye irritation. Avoid inhalation of dust.
-
Waste Disposal: Organic waste containing DMF and halogenated compounds must be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Step 4.1: One-Pot Condensation and Esterification
-
Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a temperature probe. Ensure the system is under a positive pressure of dry nitrogen.
-
Charging Reagents: To the flask, add (R)-2-(4-hydroxyphenoxy)propanoic acid (1.82 g, 10 mmol), 3,4-difluorobenzonitrile (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bisulfate (0.34 g, 1 mmol).
-
Expert Insight: Using two equivalents of K₂CO₃ ensures the complete deprotonation of both the phenolic hydroxyl and carboxylic acid groups. Anhydrous conditions are critical to prevent unwanted side reactions.
-
-
Solvent Addition: Add 40 mL of anhydrous DMF via a syringe.
-
First Heating Stage (SNAr): Begin vigorous stirring and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature for 7-9 hours.
-
Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without causing significant decomposition of the reactants or solvent.
-
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The formation of a new, more polar spot corresponding to the intermediate carboxylate should be observed.
-
Second Reagent Addition: Once the condensation is complete (as indicated by TLC), cool the reaction mixture to 50 °C. Carefully add butyl bromide (2.05 g, 1.7 mL, 15 mmol) dropwise via syringe.
-
Expert Insight: Cooling the mixture before adding the alkylating agent prevents excessive pressure buildup and potential side reactions. A slight excess of butyl bromide (1.5 eq) ensures the complete conversion of the carboxylate intermediate to the final ester.
-
-
Second Heating Stage (Esterification): Maintain the reaction temperature at 50-60 °C and continue stirring for an additional 4-6 hours, or until TLC analysis confirms the formation of the product and consumption of the intermediate.
Step 4.2: Work-up and Isolation
-
Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water in a beaker. A precipitate or oily layer of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the non-polar product from the polar aqueous phase containing DMF and inorganic salts. Multiple extractions ensure quantitative recovery.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Expert Insight: The water washes remove residual DMF, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude cyhalofop-butyl as an oil or semi-solid.
Purification and Characterization
The crude product must be purified to remove unreacted starting materials and by-products.
Purification Protocol
-
Column Chromatography: Purify the crude product using silica gel column chromatography.
-
Slurry and Load: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 15%). Collect fractions and monitor by TLC.
-
Final Concentration: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield pure cyhalofop-butyl as a white solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Chiral HPLC: To determine the enantiomeric excess (optical purity) of the (R)-isomer.
-
Melting Point: The pure product is a white crystal with a reported melting point of approximately 50°C.[7]
Conclusion
The protocol detailed herein provides a comprehensive and reliable method for synthesizing high-purity cyhalofop-butyl. By employing a one-pot strategy that combines nucleophilic aromatic substitution with esterification and utilizes a phase transfer catalyst, this process proves to be highly efficient and suitable for laboratory-scale synthesis. Adherence to the outlined safety procedures and purification techniques is essential for obtaining a high-quality final product and ensuring operator safety.
References
- BenchChem. (n.d.). Synthesis pathway and key intermediates of Cyhalofop-butyl.
- BenchChem. (2025). Cyhalofop-butyl Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mode of Action and Weed Selectivity of Cyhalofop-butyl.
- AERU. (n.d.). Cyhalofop-butyl (Ref: DE 537). Retrieved from University of Hertfordshire website.
- AERU. (n.d.). Cyhalofop. Retrieved from University of Hertfordshire website.
- Penta chemicals. (2023, April 19). Hydroquinone - SAFETY DATA SHEET.
- Agilent Technologies, Inc. (2024, August 23). Cyhalofop-Butyl Standard (1X1 mL) - Safety Data Sheet.
- Regulations.gov. (n.d.). Cyhalofop-butyl.
- Sigma-Aldrich. (2024, December 18). Hydroquinone - SAFETY DATA SHEET.
- DowElanco. (n.d.). CYHALOFOP BUTYL: A NEW GRAMINICIDE FOR USE IN RICE.
- Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone.
- Sun, H. B., et al. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278.
- Google Patents. (n.d.). CN105566158A - Method for preparing cyhalofop-butyl.
- New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet.
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- 4. caws.org.nz [caws.org.nz]
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- 6. jocpr.com [jocpr.com]
- 7. CN105566158A - Method for preparing cyhalofop-butyl - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of a High-Performance Thermally Activated Delayed Fluorescence (TADF) Emitter from 3,4-Difluoro-2-methylbenzonitrile
Introduction: The Strategic Role of Fluorinated Benzonitriles in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and physical flexibility. The performance of an OLED is fundamentally dictated by the molecular architecture of its emissive layer (EML). A significant breakthrough in emitter technology has been the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1][2] This mechanism allows for the harvesting of both singlet and triplet excitons generated during electrical excitation, enabling the theoretical internal quantum efficiency (IQE) to reach 100% without the need for expensive and rare heavy metals like iridium or platinum.[3][4]
The key to designing efficient TADF emitters lies in creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST < 0.2 eV).[5][6] This is typically achieved through a Donor-Acceptor (D-A) design, which spatially separates the Highest Occupied Molecular Orbital (HOMO), localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.[7][8][9]
This application note focuses on the use of 3,4-Difluoro-2-methylbenzonitrile as a strategic precursor for the acceptor core of a high-performance TADF emitter. The incorporation of a benzonitrile unit provides strong electron-accepting properties, while the fluorine substituents enhance this effect and impart crucial benefits such as improved charge transport, greater thermal stability, and increased operational lifetime of the final OLED device.[10][11][12] We will detail a robust and reproducible protocol for the synthesis of a Donor-Acceptor-Donor (D-A-D) type emitter by coupling the fluorinated benzonitrile core with carbazole, a widely used and effective electron-donating moiety.[5][13]
Synthetic Strategy: Direct Nucleophilic Aromatic Substitution (S_NAr)
The synthetic route leverages the inherent reactivity of the starting material. The electron-withdrawing nitrile group (-CN) strongly activates the C-F bonds on the aromatic ring towards nucleophilic aromatic substitution (S_NAr). This allows for a direct and efficient one-step synthesis of the target D-A-D emitter by reacting this compound with two equivalents of a carbazole donor.
The chosen donor, 9H-carbazole, is deprotonated in situ using a suitable base to form the carbazolide anion, a potent nucleophile. This anion then displaces both fluoride ions on the benzonitrile core to form two new C-N bonds, yielding the target molecule, 3,4-bis(9H-carbazol-9-yl)-2-methylbenzonitrile .
Caption: Synthetic workflow for the D-A-D TADF emitter.
Detailed Experimental Protocol
This protocol describes the synthesis of 3,4-bis(9H-carbazol-9-yl)-2-methylbenzonitrile .
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial | Starting Material |
| 9H-Carbazole | >98% | Commercial | Electron Donor |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Commercial | Base; must be finely ground and dried |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Commercial | Reaction Solvent |
| Dichloromethane (DCM) | ACS | Commercial | For extraction and chromatography |
| Hexanes | ACS | Commercial | For chromatography |
| Silica Gel | 60 Å | Commercial | For column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | Drying agent |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are sensitive to moisture. High-temperature reactions require careful monitoring. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9H-Carbazole (3.68 g, 22.0 mmol, 2.2 eq) and anhydrous potassium carbonate (6.08 g, 44.0 mmol, 4.4 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask via a cannula or syringe.
-
Starting Material Addition: Dissolve this compound (1.53 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 150 °C using an oil bath and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:DCM eluent. The reaction is typically complete within 24-48 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the S_NAr reaction. DMF is an ideal solvent due to its high boiling point and its ability to dissolve the ionic intermediates.[14] Anhydrous conditions are critical as water can compete as a nucleophile and quench the carbazolide anion.
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting benzonitrile on TLC), allow the mixture to cool to room temperature. Pour the dark mixture into 500 mL of deionized water with stirring. A precipitate will form.
-
Extraction: Filter the crude solid and dissolve it in 200 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with deionized water (3 x 150 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification:
-
Column Chromatography: Purify the crude solid by flash column chromatography on silica gel. A gradient eluent system, starting from pure hexanes and gradually increasing the polarity with dichloromethane, is effective for separating the product from impurities.
-
Final Purification for OLED Grade: For OLED applications, exceptional purity (>99.9%) is required. The product obtained from chromatography should be further purified by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr). This step is critical to remove any residual solvent and volatile organic impurities that could act as luminescence quenchers in a device.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Expected peaks corresponding to the carbazole protons (aromatic region ~7.2-8.2 ppm), the remaining aromatic proton on the benzonitrile ring, and the methyl group singlet (~2.5 ppm). |
| ¹³C NMR | Resonances for all unique carbon atoms, including the nitrile carbon (~115-120 ppm) and the carbons of the three aromatic rings. |
| HRMS (ESI+) | Calculated m/z for C₃₂H₂₁N₃ [M+H]⁺ should match the observed value, confirming the molecular formula. |
Application Protocol: OLED Device Fabrication and Performance
The synthesized and purified emitter can be used to fabricate a high-efficiency OLED device via thermal evaporation in a high-vacuum chamber.
Representative Device Architecture
A typical multilayer OLED structure is as follows: ITO / HIL / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer (e.g., HAT-CN)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (Synthesized Emitter doped in a Host)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF or Liq)[15]
-
Al: Aluminum (Cathode)
Caption: Layered architecture of a typical TADF-OLED.
Emissive Layer Formulation
The emissive layer is fabricated by co-evaporating the synthesized emitter with a suitable host material. The host material should have a higher triplet energy than the emitter to confine excitons on the emitter guest molecules. A common host for blue or green TADF emitters is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).
-
Doping Concentration: Typically 6-20 wt% of the emitter in the host matrix.
-
Thickness: The EML thickness is usually controlled to be between 20-40 nm.
Performance Metrics of a Representative Emitter
The following table presents typical performance characteristics for a D-A-D emitter based on a dicyanobenzene acceptor and carbazole donors, which serves as a reasonable proxy for the material synthesized in this protocol.
| Parameter | Value | Notes |
| Emission Peak (λ_EL) | ~490-520 nm | Sky-blue to green emission, tunable by modifying donor/acceptor strength.[16] |
| Max. External Quantum Efficiency (EQE) | > 20% | Demonstrates efficient harvesting of both singlet and triplet excitons.[17] |
| Turn-on Voltage | < 3.5 V | Indicates efficient charge injection and transport.[8][9] |
| CIE Coordinates (x, y) | (0.25, 0.55) | Representative of a greenish-blue color.[18] |
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of a high-performance D-A-D type TADF emitter starting from this compound. The strategy relies on a direct and efficient double nucleophilic aromatic substitution, showcasing the utility of fluorinated benzonitriles as powerful acceptor cores. The detailed steps for synthesis, purification, and device fabrication provide researchers with a clear pathway to develop and test novel materials for next-generation OLED displays and lighting. The excellent potential performance, underscored by high quantum efficiency, highlights the importance of rational molecular design in advancing OLED technology.
References
- The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. (n.d.). Google.
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of Organic Chemistry, 64, 670-674.
- Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. (n.d.). RSC Publishing.
- OLED Technology: The Contribution of Specialty Chemicals in Display Advancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Yu, M. (2005). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Journal of Chemical Research, 2005(9), 558-560.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing.
- Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. (n.d.). RSC Publishing.
- Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters. (n.d.). ResearchGate.
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. (2017). Semantic Scholar.
- Ullmann condensation. (n.d.). Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. (2024). ACS Applied Optical Materials.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications.
- Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives. (2022). MDPI.
- Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives. (n.d.). ResearchGate.
- On the Role of LiF in Organic Optoelectronics. (n.d.). MDPI.
- A selection of first‐generation OLED emitters based on fluorescent molecules. (n.d.). ResearchGate.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
- Thermally Activated Delayed Fluorescence Emitter Characterisation - Poster Presentation. (2023). Edinburgh Instruments.
- Ullmann Condensation. (n.d.). SynArchive.
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PMC - PubMed Central.
- Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. (2021). PMC - NIH.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses Procedure.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). PubMed Central.
- Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. (2024). Chemical Society Reviews (RSC Publishing).
- Application Notes and Protocols for Terephthalonitrile Derivatives in OLED Materials. (n.d.). Benchchem.
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Derivatization of the nitrile group in 3,4-Difluoro-2-methylbenzonitrile
An In-Depth Guide to the Chemical Derivatization of the Nitrile Group in 3,4-Difluoro-2-methylbenzonitrile
Introduction: The Versatility of a Fluorinated Building Block
This compound is a key organic intermediate characterized by its unique substitution pattern on the benzene ring.[1][2] The presence of two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a synthetically versatile nitrile moiety makes it a valuable building block in the synthesis of complex organic molecules. The reactivity of the nitrile group (—C≡N), in particular, opens a gateway to a diverse array of functional groups, each with significant applications in medicinal chemistry, agrochemicals, and materials science. The derivatives of this compound are sought after for their potential biological activities and unique material properties, often enhanced by the strategic placement of the fluorine atoms.
This technical guide provides a detailed exploration of the three primary pathways for the derivatization of the nitrile group in this compound: hydrolysis to carboxylic acids and amides, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section explains the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.
Hydrolysis: Accessing Carboxylic Acids and Amides
The hydrolysis of a nitrile is a fundamental transformation that involves the reaction of the carbon-nitrogen triple bond with water.[3] This process can be controlled to yield either a carboxylic acid (complete hydrolysis) or an amide (partial hydrolysis), depending on the reaction conditions.
Complete Hydrolysis to 3,4-Difluoro-2-methylbenzoic Acid
The conversion of the nitrile to a carboxylic acid proceeds through an amide intermediate, which is subsequently hydrolyzed.[4] This reaction can be effectively catalyzed by either strong acids or strong bases.
Causality of Experimental Choices:
-
Acid Catalysis: In an acidic medium, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[5][6] The reaction is typically driven to completion by heating under reflux.[3]
-
Base Catalysis: Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. This process does not require activation of the nitrile. The initial product is a carboxylate salt, which must be protonated in a subsequent acidic work-up to yield the final carboxylic acid.[7][8]
Caption: General pathway for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) with a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 3,4-Difluoro-2-methylbenzoic acid, will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser, suspend this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux. During this process, ammonia gas will be evolved.[8] Continue heating until the evolution of ammonia ceases and the reaction is deemed complete by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow addition of concentrated HCl. This step protonates the carboxylate salt, causing the carboxylic acid to precipitate.[3]
-
Isolation: Collect the precipitated 3,4-Difluoro-2-methylbenzoic acid by vacuum filtration, washing with cold water.
-
Purification: Dry the product under vacuum. Recrystallization can be performed if higher purity is required.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Strong Acid (e.g., H₂SO₄, HCl)[7] | Strong Base (e.g., NaOH, KOH)[7] |
| Temperature | Reflux (High Temperature) | Reflux (High Temperature) |
| Work-up | Cooling and filtration | Cooling, acidification, filtration |
| Key Advantage | Direct isolation of the acid | Effective for sterically hindered nitriles |
| Consideration | Potential for acid-sensitive groups | Requires a separate acidification step |
Partial Hydrolysis to 3,4-Difluoro-2-methylbenzamide
Stopping the hydrolysis at the amide stage is challenging because the amide is often more readily hydrolyzed than the starting nitrile under harsh acidic or basic conditions.[4] Therefore, milder and more controlled conditions are required.
Causality of Experimental Choices:
-
Mild Acid/Base: Using milder acids or bases at lower temperatures can favor the formation of the amide by reducing the rate of the second hydrolysis step.[4]
-
Urea-Hydrogen Peroxide (UHP): In an alkaline environment, hydrogen peroxide can act as a nucleophile. The use of UHP provides a solid, stable source of H₂O₂ and offers a mild method for converting nitriles to amides.[9]
-
Acid Mixtures: A mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate an indirect hydration of the nitrile to the amide.[10]
Protocol 3: Mild Hydrolysis to Amide using UHP
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMSO in a round-bottom flask.
-
Reagents: Add an aqueous solution of sodium hydroxide (e.g., 6M) to make the solution basic, followed by the portion-wise addition of Urea-Hydrogen Peroxide (UHP) (2-3 eq.).
-
Reaction: Stir the reaction at a controlled temperature (e.g., 40-50 °C). Monitor the reaction closely by TLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium sulfite to destroy any excess peroxide.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Reduction: Synthesis of (3,4-Difluoro-2-methylphenyl)methanamine
The reduction of the nitrile group is a powerful method for synthesizing primary amines, which are themselves critical building blocks in pharmaceutical synthesis. This transformation adds four hydrogen atoms across the carbon-nitrogen triple bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,4-Difluoro-2-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this synthesis. This compound is a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials, making its efficient synthesis a critical objective.[1][2] This document provides troubleshooting guides and frequently asked questions to support your experimental work.
Section 1: Overview of Primary Synthetic Routes
The synthesis of this compound is most commonly achieved via two robust chemical transformations: the Sandmeyer reaction, a classic method for converting anilines to various functional groups, and modern Palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Route A: The Sandmeyer Reaction
This pathway begins with the diazotization of 2-amino-3,4-difluorotoluene to form a reactive diazonium salt. This intermediate is then immediately treated with a copper(I) cyanide salt to yield the target nitrile.[3][4] This method is valued for its use of inexpensive starting materials.
Caption: Workflow for the Palladium-Catalyzed Cyanation Route.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Low or No Product Yield
Q1: My Sandmeyer reaction has a very low yield (<30%). What are the most likely causes?
Answer: Low yields in Sandmeyer reactions are common and typically trace back to the instability of the diazonium salt intermediate. Here are the primary factors to investigate:
-
Temperature Control: The diazotization step must be performed at low temperatures (0–5 °C). If the temperature rises, the diazonium salt will rapidly decompose, often reacting with water to form a phenol byproduct (3,4-difluoro-2-methylphenol) and releasing nitrogen gas. [5][6]Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
-
Purity of Starting Amine: The starting 2-amino-3,4-difluorotoluene must be pure. Impurities can interfere with the diazotization process.
-
Rate of Addition: Sodium nitrite solution should be added slowly and subsurface to prevent localized warming and premature decomposition of the diazonium salt.
-
Immediate Use of Diazonium Salt: Diazonium salts should be used immediately after preparation. Do not store the solution. Prepare the copper(I) cyanide solution in advance and add the cold diazonium salt solution to it promptly. [7] Q2: My palladium-catalyzed cyanation reaction is not proceeding, and I'm recovering only my starting material. What should I check?
Answer: Failure of a palladium-catalyzed coupling reaction often points to issues with the catalyst system or reaction environment.
-
Catalyst Activity: Ensure your palladium precatalyst is active. Some sources, like Pd(OAc)₂, require in-situ reduction to the active Pd(0) species. Catalyst poisoning by cyanide is a known issue; using a less soluble or complexed cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this by maintaining a low concentration of free cyanide in the solution. [8][9]* Ligand Integrity: Phosphine ligands are often air-sensitive and can be oxidized, rendering them ineffective. Ensure you are using fresh, properly stored ligands and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Many palladium-catalyzed reactions are sensitive to water. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Choice of Base (if applicable): Some protocols may require a base. The choice of base can be critical; ensure you are using the one specified in your reference procedure.
Caption: Troubleshooting Logic for Low Reaction Yield.
Impurity and Side-Product Formation
Q3: I'm seeing a significant byproduct in my Sandmeyer reaction. What could it be?
Answer: The most common byproduct is the corresponding phenol (3,4-difluoro-2-methylphenol), formed from the reaction of the diazonium salt with water. [6]Its formation is favored by higher temperatures. Another possibility is the formation of biaryl compounds, which supports the radical mechanism of the reaction. [3]To minimize these, strictly maintain low temperatures and ensure the copper cyanide solution is ready for immediate use.
Q4: My final product is contaminated with a compound that appears to be the corresponding amide or carboxylic acid. How did this happen?
Answer: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions, especially during workup or purification if conditions are too harsh or prolonged. When performing an aqueous workup, use neutral or mildly acidic/basic washes and avoid extended heating.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Sandmeyer or Palladium-catalyzed cyanation?
Answer: The "better" route depends on your specific needs, including scale, budget, and available equipment.
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Materials | Inexpensive (aniline derivatives) | More expensive (aryl halides/triflates) |
| Reagents | Uses stoichiometric, toxic CuCN | Uses catalytic Pd, less toxic cyanide sources like Zn(CN)₂ are common [9] |
| Conditions | Cryogenic temperatures (0-5 °C) required | Milder, often room temp to 40 °C [9] |
| Yield & Purity | Often moderate, can have byproducts | Generally higher yields and cleaner reactions |
| Functional Groups | Less tolerant of sensitive groups | High functional group tolerance |
| Scalability | Can be challenging due to diazonium instability | More robust and reproducible for scale-up |
Q2: What is the mechanism of the Sandmeyer reaction?
Answer: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst. [3][5] Q3: What are the best practices for handling cyanide sources safely?
Answer: All cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. For palladium-catalyzed reactions, consider using safer alternatives to KCN or NaCN, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]•3H₂O), which are more stable and less soluble. [8]All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols.
Q4: What analytical methods are recommended for monitoring this synthesis?
Answer:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on the reaction progress.
-
Purity Assessment & Characterization: The purity of the final product should be assessed by GC or High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopy (to confirm the presence of the nitrile C≡N stretch).
Section 4: Example Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Sandmeyer Cyanation
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3,4-difluorotoluene (1.0 eq) in a mixture of water and concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Workup: Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.
Protocol 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-3,4-difluorotoluene (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand such as dppf (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or DMA) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir until TLC or GC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield pure this compound.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation. (n.d.).
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. (n.d.). Google Patents.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Khan Academy. (n.d.). Sandmeyer reaction.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF.
- ResearchGate. (2025). Pd-catalyzed cyanation of arenediazonium tetrafluoroborate derivatives with 2-(piperidin-1-yl)acetonitrile as a cyano source under mild conditions. Request PDF.
- Wikipedia. (n.d.). Cyanation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: A Premier Intermediate for Chemical Innovation.
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- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,4-Difluoro-2-methylbenzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple recitation of procedural steps to explain the underlying chemical principles that govern the success of this synthesis. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common experimental challenges.
Overview of the Synthesis
The most common and industrially relevant synthesis of this compound involves a two-step process starting from 3,4-Difluoro-2-methylaniline. The first step is a diazotization reaction to form the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction for cyanation.
Frequently Asked Questions (FAQs)
Q1: My diazotization of 3,4-Difluoro-2-methylaniline is resulting in a dark-colored, tarry mixture. What is happening?
A1: The formation of dark, insoluble materials during diazotization is often indicative of diazonium salt decomposition and subsequent side reactions. The primary culprits are elevated temperatures and the presence of nucleophiles other than the intended cyanide source. The 3,4-difluoro-2-methylbenzenediazonium salt, while relatively stable at low temperatures, can undergo several undesirable reactions if the temperature is not strictly controlled.
One major side reaction is the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted starting aniline, 3,4-Difluoro-2-methylaniline.[1] This coupling reaction is often favored at insufficiently acidic pH and higher temperatures.
Another possibility is the reaction of the diazonium salt with water to form 3,4-Difluoro-2-methylphenol.[2] This phenolic impurity can further react and polymerize under acidic conditions, contributing to the formation of tarry substances.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting aniline minus the amino group. What is this and how can I avoid it?
A2: This byproduct is likely 1,2-Difluoro-3-methylbenzene, the result of a deamination reaction. In this process, the diazonium group is replaced by a hydrogen atom. This can be promoted by certain reducing agents or by a radical mechanism where the aryl radical abstracts a hydrogen atom from the solvent or other components in the reaction mixture.[3] To minimize this, ensure that your reaction is free from adventitious reducing agents and that the reaction conditions do not favor radical-mediated hydrogen abstraction.
Q3: My final product is contaminated with a significant amount of a phenolic impurity. How can I remove it and prevent its formation in the future?
A3: The phenolic impurity is 3,4-Difluoro-2-methylphenol, formed from the reaction of the diazonium salt with water.[2] Its formation is favored by higher temperatures and prolonged reaction times in aqueous acidic conditions.
-
Prevention: The key to preventing the formation of this byproduct is strict temperature control during both the diazotization and the Sandmeyer reaction, ideally keeping the temperature below 5 °C. Additionally, minimizing the amount of water present during the cyanation step can be beneficial, although often challenging in practice.
-
Removal: 3,4-Difluoro-2-methylphenol is acidic and can be removed by a basic wash (e.g., with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide) during the work-up. The resulting phenoxide salt is water-soluble and will be extracted into the aqueous layer.
Q4: Can the methyl group on the aromatic ring participate in any side reactions?
A4: While less common under standard Sandmeyer conditions, the methyl group is a potential site for side reactions, particularly oxidation or halogenation, if strong oxidizing or halogenating agents are present. However, in a typical diazotization followed by cyanation, the primary side reactions involve the diazonium group itself. It is crucial to ensure that the reaction conditions are not overly harsh to prevent unwanted reactions at the methyl group.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. 4. Formation of significant side products. | 1. Ensure complete diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline at low temperature (0-5 °C). The presence of nitrous acid can be tested with starch-iodide paper. 2. Maintain low temperatures: The diazonium salt is thermally labile. Keep the reaction mixture at 0-5 °C throughout the diazotization and addition to the cyanide solution. 3. Optimize the Sandmeyer reaction: Ensure the copper(I) cyanide is of good quality and that the reaction is adequately stirred. The temperature of the cyanation reaction can be gradually increased after the addition of the diazonium salt, but this should be optimized for your specific setup. 4. Identify and quantify side products: Use techniques like GC-MS to identify the major byproducts. This will help you pinpoint the problematic step (e.g., presence of phenol indicates issues with diazonium salt stability in water). |
| Presence of Unreacted 3,4-Difluoro-2-methylaniline in the Final Product | 1. Incomplete diazotization. 2. Insufficient amount of nitrous acid. | 1. Check the stoichiometry of reagents: Ensure that at least one equivalent of sodium nitrite and a sufficient excess of acid are used. 2. Monitor the reaction: As mentioned, use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition of sodium nitrite. A positive test (blue-black color) indicates that sufficient nitrous acid is present to have reacted with all the aniline. |
| Formation of a Colored Azo Dye Impurity | Azo coupling between the diazonium salt and the starting aniline or phenolic byproduct. | 1. Maintain a sufficiently acidic pH: The coupling reaction is generally suppressed at low pH. Ensure an adequate excess of mineral acid is used in the diazotization step.[1] 2. Slow addition of the diazonium salt: Add the cold diazonium salt solution slowly to the cyanide solution to keep the concentration of the diazonium salt low in the reaction mixture, thus minimizing the chance of it reacting with itself or other nucleophiles. |
| Isolation of a Biaryl Impurity | Radical coupling of the aryl radical intermediate formed during the Sandmeyer reaction. | 1. Use of a radical scavenger (with caution): While not a standard procedure, the addition of a mild radical scavenger could potentially reduce biaryl formation. However, this could also interfere with the desired radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2] 2. Purification: Biaryl impurities are typically less polar than the desired nitrile and can often be separated by column chromatography or crystallization. |
Visualizing the Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Simplified catalytic cycle of the Sandmeyer cyanation.
The formation of biaryl side products is a direct consequence of the radical nature of this intermediate. Two aryl radicals can couple to form a biaryl molecule. The presence of water can lead to the formation of a phenolic byproduct, as the aryl radical can also be oxidized to an aryl cation, which is then trapped by water.
The electronic properties of the substituents on the aromatic ring play a crucial role. The two electron-withdrawing fluorine atoms in 3,4-Difluoro-2-methylaniline increase the electrophilicity of the diazonium salt, making it more susceptible to both the desired nucleophilic attack and potential side reactions. [4]The electron-donating methyl group has an opposing electronic effect, and its position ortho to the diazonium group may also introduce steric factors that can influence the reaction rate and selectivity.
By understanding these fundamental principles, researchers can make more informed decisions to optimize their synthetic protocols and troubleshoot effectively.
References
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
- Sandmeyer reaction. In Wikipedia.
- Diazotization. Organic Chemistry Portal.
- Amines. In NCERT.
- Galli, C. (1984). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (6), 897-902. [Link]
- Some reactions of diazonium ions. (2023). Chemguide. [Link]
- Azo coupling. In Wikipedia.
- Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. [Link]
Sources
- 1. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in 3,4-Difluoro-2-methylbenzonitrile synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3,4-Difluoro-2-methylbenzonitrile, a key building block in the development of advanced pharmaceuticals and functional materials. Low yield is a frequent and costly challenge in the multi-step synthesis of this compound. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues, thereby optimizing your reaction outcomes. The primary synthesis route addressed is the Sandmeyer reaction, proceeding via the diazotization of 3,4-Difluoro-2-methylaniline followed by a copper-catalyzed cyanation.
Core Synthesis Pathway: The Sandmeyer Reaction
The synthesis of this compound from its corresponding aniline is a classic two-stage process. Understanding the function and criticality of each stage is paramount for successful troubleshooting.
-
Stage 1: Diazotization. The primary aromatic amine (3,4-Difluoro-2-methylaniline) is converted into an arenediazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This reaction is highly sensitive to temperature.[1][2]
-
Stage 2: Cyanation. The intermediate diazonium salt is then subjected to a copper(I) cyanide-mediated substitution, which replaces the diazonium group with a nitrile group, yielding the final product.[3][4] This is an example of a radical-nucleophilic aromatic substitution.[3][5]
Caption: General workflow for the Sandmeyer synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My diazotization reaction is failing or giving a very low yield. What are the likely causes?
A1: Low yield in the initial diazotization stage is almost always linked to three critical parameters: temperature, acidity, and reagent addition rate.
-
Improper Temperature Control: This is the most frequent cause of failure. Arenediazonium salts are thermally unstable.[6][7] At temperatures above the optimal 0–5 °C range, the diazonium salt rapidly decomposes, evolving nitrogen gas and often forming phenolic byproducts, which significantly lowers the yield of the desired intermediate.[1][6]
-
Insufficient Acidity: A strong mineral acid (like HCl or H₂SO₄) is crucial for two reasons. First, it facilitates the generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[6][8] Second, it ensures the starting primary amine is fully protonated. If unreacted amine remains, it can act as a nucleophile and attack the newly formed diazonium salt, leading to the formation of unwanted azo-coupled byproducts.[6]
-
Rapid Addition of Sodium Nitrite: The reaction between the amine and nitrous acid is exothermic. Adding the sodium nitrite solution too quickly will cause a localized temperature spike, leading to the decomposition of the diazonium salt as described above. A slow, dropwise addition is essential for maintaining strict temperature control.[7]
Q2: The reaction mixture turned dark brown or black during the diazotization step. What does this signify?
A2: A dark coloration is a strong indicator of diazonium salt decomposition.[6] This is typically caused by the temperature rising above the critical 5 °C threshold. It can also result from insufficient acidity, which may lead to the formation of colored azo compounds.[6] If this occurs, the yield of the subsequent cyanation step will be severely compromised. There is no way to reverse this decomposition; the synthesis should be restarted with stricter adherence to temperature and acidity protocols.
Q3: I'm observing significant formation of 3,4-Difluoro-2-methylphenol instead of the desired nitrile. Why is this happening?
A3: The formation of the corresponding phenol is a classic side reaction in the Sandmeyer pathway. The diazonium salt can react with water, which acts as a nucleophile, to displace the nitrogen group and install a hydroxyl group.[3][9] This side reaction is highly temperature-dependent and becomes significant if:
-
The diazonium salt solution is allowed to warm up before the addition of the copper cyanide reagent.[10]
-
The temperature of the cyanation reaction itself is too high or the reaction is heated for an extended period in an aqueous medium.
To minimize phenol formation, ensure the diazonium salt solution is kept cold (0–5 °C) at all times before use and that the subsequent cyanation reaction conditions are optimized to favor nitrile formation over hydrolysis.
Q4: How can I confirm the successful formation of the diazonium salt before proceeding to the cyanation step?
A4: A simple and effective qualitative test is to perform an azo coupling reaction.[6] Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a pre-prepared, cold alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye precipitate is a positive indication that the diazonium salt has formed successfully.[1][6] If no color develops, the diazotization has failed.
Q5: My final yield is still low despite successful diazotization. How can I optimize the Sandmeyer cyanation step?
A5: Assuming the diazonium salt was formed correctly, low yield in the final step points to issues with the cyanation chemistry itself.
-
Catalyst Quality: The Sandmeyer reaction is catalyzed by copper(I) salts.[3][11] Ensure your CuCN is of high purity and has not been significantly oxidized to Cu(II), which is less effective.
-
Reaction Conditions: The displacement of the diazonium group requires heating. However, as mentioned in Q3, excessive heat can promote hydrolysis. The temperature should be carefully controlled, typically by adding the cold diazonium solution to a heated solution of CuCN.[12]
-
Counter-ion Matching: If preparing the diazonium salt using HCl, the subsequent reaction with CuCN is straightforward. However, if using other acids, be aware that using a copper(I) salt with a different counter-ion can lead to a mixture of products.[5]
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Experimental Protocols
Protocol 1: Diazotization of 3,4-Difluoro-2-methylaniline
Materials:
-
3,4-Difluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
Procedure:
-
In a reaction vessel, combine 1.0 molar equivalent of 3,4-Difluoro-2-methylaniline with approximately 3.0 molar equivalents of concentrated HCl and a sufficient amount of water to ensure stirring.
-
Cool the mixture to 0–5 °C using an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the reaction.[6]
-
In a separate beaker, dissolve 1.05 molar equivalents of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the internal temperature closely to ensure it does not rise above 5 °C.[7]
-
After the addition is complete, continue stirring the cold solution for an additional 20-30 minutes.
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent cyanation step.[1][2]
Protocol 2: Sandmeyer Cyanation
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)
-
Distilled Water
Procedure:
-
In a separate, larger reaction vessel, prepare a solution or slurry of 1.1-1.2 molar equivalents of copper(I) cyanide in water. A small amount of sodium cyanide can be added to form the soluble Na[Cu(CN)₂] complex, which may improve reactivity.
-
Gently heat the copper cyanide mixture to approximately 60–80 °C.[12]
-
Slowly and carefully add the cold (0–5 °C) diazonium salt solution from Protocol 1 to the heated copper cyanide solution. Vigorous bubbling (evolution of N₂ gas) should be observed.[9]
-
Once the addition is complete, maintain the temperature and continue stirring for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature. The crude this compound may separate as an oil or solid.
-
Proceed with standard workup procedures, typically involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and purification by distillation or column chromatography.
Critical Parameter Summary
| Parameter | Stage | Recommended Setting | Rationale & Consequence of Deviation |
| Temperature | Diazotization | 0–5 °C | Prevents decomposition of the unstable diazonium salt. Higher temperatures lead to phenol formation and drastically reduced yield.[1][6] |
| Acid Molarity | Diazotization | >2.5 equivalents | Ensures full protonation of the amine to prevent azo coupling and catalyzes the formation of the required NO⁺ electrophile.[6] |
| NaNO₂ Addition Rate | Diazotization | Slow, dropwise | Controls the exothermic reaction, preventing local temperature spikes and subsequent decomposition of the product.[7] |
| Catalyst | Cyanation | Copper(I) Cyanide | Acts as the catalyst for the radical-nucleophilic aromatic substitution. Inactive or oxidized catalyst will result in low conversion.[3][11] |
| Temperature | Cyanation | 60–80 °C | Provides activation energy for the substitution. Too low may result in an incomplete reaction; too high increases the rate of hydrolysis to the phenol byproduct.[10][12] |
References
- Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
- Wikipedia. (2023). Sandmeyer reaction.
- Okuma, T. (2024). Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
- Iqbal, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Sreelatha, C., & Sreelekha, N. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
- Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
- Organic Synthesis International. (2014). Cyanation of Aryl Halides.
- MDPI. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
- Okuma, T. (2024). The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts.
- Chem Help ASAP. (2020). Sample diazonium ion problems. YouTube.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- NCERT. (n.d.). Amines.
- 123 Help Me. (n.d.). The Sandmeyer Reaction.
- University of Calgary. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Wikipedia. (2023). Diazonium compound.
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Sciencemadness Discussion Board. (2007). Will heat accelerate a Sandmeyer Reaction?.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- EaseToLearn. (n.d.). Diazonium Salts.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. EaseToLearn.com [easetolearn.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis and optimization of 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its synthesis. This compound is a key intermediate in the development of pharmaceuticals and advanced materials, making the optimization of its synthesis crucial for efficient and high-purity production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and well-established methods for the synthesis of this compound:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 3,4-Difluoro-2-methylaniline followed by a cyanation reaction, typically using a copper(I) cyanide catalyst. This route is often favored for its reliability and the availability of the starting aniline.
-
The Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide, such as 3,4-Difluoro-2-methylbromobenzene, using copper(I) cyanide. This method can be advantageous if the corresponding aryl halide is more readily accessible or cost-effective than the aniline precursor.
Q2: I am observing a low yield in my Sandmeyer reaction. What are the potential causes and how can I improve it?
Low yields in a Sandmeyer reaction for this synthesis are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 3,4-Difluoro-2-methylaniline is a critical first step.
-
Troubleshooting: Ensure your nitrous acid is generated in situ under cold conditions (typically 0-5 °C) to prevent decomposition. Use a slight excess of sodium nitrite and a strong acid like HCl or H2SO4. The stability of the diazonium salt is paramount; it should be used immediately after preparation and kept cold.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo undesired side reactions, such as decomposition to form phenols if the temperature is not adequately controlled.
-
Troubleshooting: Maintain a low reaction temperature throughout the diazotization and subsequent cyanation steps. The gradual addition of the diazonium salt solution to the copper(I) cyanide solution can also help to control the reaction rate and minimize side product formation.
-
-
Catalyst Inactivity: The copper(I) cyanide catalyst can be sensitive to air and moisture.
-
Troubleshooting: Use high-purity, freshly prepared, or properly stored CuCN. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst.
-
Q3: My Rosenmund-von Braun reaction is sluggish and gives a poor yield. What can I do to optimize it?
The Rosenmund-von Braun reaction often requires forcing conditions, but several parameters can be adjusted for optimization.
-
Reaction Temperature: Classically, this reaction requires high temperatures (150-250 °C), which can lead to degradation of starting materials and products.
-
Optimization: The use of polar aprotic solvents like DMF, NMP, or DMSO can facilitate the reaction at lower temperatures. Additionally, the use of additives like L-proline has been shown to promote the reaction at temperatures as low as 80-120 °C.
-
-
Purity of Reactants and Solvent: The presence of water can be detrimental to the reaction.
-
Optimization: Ensure the aryl halide and copper(I) cyanide are of high purity and that the solvent is anhydrous.
-
-
Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
-
Optimization: While stoichiometric amounts of CuCN are traditionally used, an excess may be required to drive the reaction to completion. However, this can complicate purification. Careful optimization of the CuCN loading is recommended.
-
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to address common problems encountered during the synthesis of this compound.
Issue 1: Formation of a Tar-Like Substance in the Reaction Mixture
The formation of dark, insoluble materials is a common indicator of side reactions and decomposition.
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Excessive heat can lead to polymerization and decomposition of both the starting materials and the desired product. | Carefully control the reaction temperature. For the Sandmeyer reaction, maintain a temperature between 0-5 °C during diazotization and below room temperature for the cyanation. For the Rosenmund-von Braun, consider using a lower boiling point solvent or an additive to reduce the required temperature. |
| Presence of Impurities | Impurities in the starting materials or solvents can act as catalysts for unwanted side reactions. | Ensure all reagents and solvents are of high purity. Consider purifying starting materials by distillation or recrystallization if necessary. |
| Oxidation of Reagents | The copper(I) catalyst in both reactions is susceptible to oxidation, which can lead to the formation of undesired byproducts. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Difficulty in Product Purification and Isolation
The final product, this compound, may be challenging to isolate in high purity due to the presence of unreacted starting materials, byproducts, or copper salts.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | If the reaction does not go to completion, separating the product from the starting material can be difficult due to similar physical properties. | Monitor the reaction progress using techniques like TLC or GC to ensure completion. If the reaction stalls, consider adjusting the temperature, reaction time, or catalyst loading. |
| Formation of Isomeric Byproducts | In some cases, side reactions can lead to the formation of isomeric benzonitriles, which can be very difficult to separate. | Optimize the reaction conditions to favor the formation of the desired product. This may involve adjusting the temperature, solvent, or catalyst. |
| Contamination with Copper Salts | Residual copper salts from the reaction can co-precipitate with the product, leading to impurities. | After the reaction is complete, a thorough workup is essential. This may involve washing the organic layer with an aqueous solution of a chelating agent like EDTA or with dilute ammonia to remove copper salts. |
Experimental Protocols
Protocol 1: Optimized Sandmeyer Reaction for this compound
This protocol provides a step-by-step method for the synthesis of this compound via the Sandmeyer reaction, incorporating best practices for yield optimization.
Step 1: Diazotization of 3,4-Difluoro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-Difluoro-2-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The solution should be kept cold and used immediately in the next step.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction. Evolution of nitrogen gas should be observed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on the critical role of solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in the synthesis of this compound, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors. The choice of solvent is paramount in these reactions.
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity and Aprotic Nature: SNAr reactions, especially cyanations of aryl halides, are highly sensitive to the solvent environment. Polar aprotic solvents are generally preferred as they can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
-
Recommended Solvents: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,3-dimethyl-2-imidazolidinone (DMI) are often effective.[1][2] These solvents facilitate the dissolution of cyanide salts and promote the reaction rate.
-
Solvents to Avoid: Protic solvents like alcohols or water should be avoided as they can solvate the cyanide anion, reducing its nucleophilicity. Non-polar solvents are generally poor choices due to the low solubility of cyanide salts.
-
-
Presence of Water: Trace amounts of water in the reaction mixture can significantly reduce the yield by reacting with the cyanide source or interfering with the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. A common industrial practice involves azeotropic distillation with a solvent like toluene to remove water from the reaction mixture before initiating the primary reaction.[1]
-
-
Insufficient Reaction Temperature or Time: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: The reaction temperature should be carefully controlled and optimized. For instance, some procedures specify temperatures in the range of 200-210 °C.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.
-
-
Catalyst Inactivity: If a catalyst, such as a phase-transfer catalyst or a transition metal catalyst, is used, its activity is crucial.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). For palladium-catalyzed cyanations, the choice of ligand is also critical.[3]
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can solvent choice help in minimizing them?
Answer:
Impurity formation is a common challenge. The solvent can influence the reaction pathway, leading to or suppressing the formation of byproducts.
Common Side Reactions & Mitigation Strategies:
-
Hydrolysis of the Nitrile Group: In the presence of water, the benzonitrile product can hydrolyze to the corresponding benzoic acid, especially at high temperatures.
-
Mitigation: As mentioned previously, maintaining anhydrous conditions is critical. The use of dry polar aprotic solvents helps to minimize this side reaction.
-
-
Decomposition of Solvent or Reagents: At high temperatures, some solvents like DMF can decompose.
-
Mitigation: Select a solvent with a high boiling point and thermal stability, such as NMP or DMI, for high-temperature reactions.[1] Also, ensure the cyanide source is stable under the reaction conditions.
-
-
Polymerization or Charring: High reaction temperatures can sometimes lead to the formation of polymeric materials or charring, particularly with less stable starting materials or in the presence of certain catalysts.[4]
-
Mitigation: Careful temperature control is essential. Using a solvent that effectively dissolves all reactants and intermediates can help maintain a homogeneous reaction mixture and prevent localized overheating.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of this compound, focusing on the rationale behind experimental choices.
Question 1: Why are polar aprotic solvents the preferred choice for this synthesis?
Answer: The synthesis of this compound from a corresponding aryl halide and a cyanide salt is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism of this reaction is highly dependent on the solvent's ability to stabilize charged intermediates.
-
Mechanism Insight: The SNAr reaction proceeds through a negatively charged intermediate known as the Meisenheimer complex. Polar aprotic solvents are ideal because they can effectively solvate the counter-ion of the cyanide salt (e.g., K⁺ in KCN) without strongly solvating the cyanide anion (CN⁻). This leaves the cyanide anion "naked" and highly nucleophilic, thus accelerating the reaction rate.[5]
-
Contrasting with Protic Solvents: In contrast, protic solvents (e.g., ethanol, water) would form strong hydrogen bonds with the cyanide anion, stabilizing it and reducing its nucleophilicity, which would slow down the reaction.
Question 2: How does the choice of cyanide source impact the reaction and solvent selection?
Answer: The choice of cyanide source is critical and can influence both the reaction conditions and the choice of solvent.
-
Common Cyanide Sources:
-
Alkali Metal Cyanides (e.g., KCN, NaCN): These are inexpensive but have limited solubility in many organic solvents. Their use necessitates highly polar aprotic solvents like DMSO or DMF to achieve a reasonable reaction rate.[6]
-
Copper(I) Cyanide (CuCN): Often used in the Rosenmund-von Braun reaction, it can facilitate the cyanation of aryl halides that are unreactive with alkali metal cyanides.[7] This reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP.[7]
-
Zinc Cyanide (Zn(CN)₂): This is often used in palladium-catalyzed cyanation reactions. It is considered safer than alkali metal cyanides. These reactions are typically carried out in polar aprotic solvents like DMAc.[3]
-
Acetone Cyanohydrin: Can be used as a cyanide source, often in the presence of a base.[8]
-
Question 3: Are there any "greener" solvent alternatives for this synthesis?
Answer: Yes, the field of green chemistry is actively exploring more environmentally friendly solvent options for such transformations.
-
Sustainable Approaches:
-
Water: While generally not ideal for SNAr with alkali cyanides, palladium-catalyzed cyanations have been successfully performed in aqueous micellar media, reducing the reliance on volatile organic solvents.[9]
-
Ionic Liquids: These can act as both the solvent and catalyst, potentially eliminating the need for metal catalysts and simplifying product isolation.[9]
-
Deep Eutectic Solvents (DES): These have shown promise in controlling regioselectivity in nucleophilic aromatic substitution reactions and offer a more benign alternative to traditional polar aprotic solvents.[10]
-
Experimental Protocols
Protocol 1: Cyanation of 1-Bromo-3,4-difluoro-2-methylbenzene using Copper(I) Cyanide in NMP
Materials:
-
1-Bromo-3,4-difluoro-2-methylbenzene
-
Copper(I) Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-3,4-difluoro-2-methylbenzene (1.0 eq) and NMP (5-10 volumes).
-
Add Copper(I) Cyanide (1.2 - 1.5 eq).
-
Heat the reaction mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Data Presentation
Table 1: Comparison of Solvents for the Cyanation of an Aryl Halide
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Observations |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good solubility for many cyanide salts, moderate reaction rates. Can decompose at high temperatures.[4] |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Excellent solvating power, often leads to faster reactions. Can be difficult to remove and may have side reactions at high temperatures.[6] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High thermal stability, good for high-temperature reactions.[1] |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | 37.6 | 225.5 | Very high boiling point and good thermal stability.[1] |
| Acetonitrile | 37.5 | 82 | Lower boiling point, may require sealed-tube reactions for higher temperatures. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: General Reaction Scheme for SNAr Cyanation
Caption: General SNAr cyanation reaction scheme.
References
- Holmberg-Douglas, N., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 7114–7118. [Link]
- Holmberg-Douglas, N., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. [Link]
- Preparation method of 3, 4-difluorobenzonitrile. (2018).
- Can aromatic rings be cyanated using cyanide as a nucleophile? (2018). Chemistry Stack Exchange. [Link]
- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020). NIH. [Link]
- Cyanation of aromatic halides. (2005). Chemical Reviews. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016).
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. (2019).
- Synthesizing Aromatic Nitriles via Cyanation. (2017).
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. [Link]
- RECENT ADVANCES IN CYAN
- (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (2025).
Sources
- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 5. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,4-Difluoro-2-methylbenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3,4-Difluoro-2-methylbenzonitrile. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount for the success of subsequent reactions.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might find in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common industrial preparation involves a halogen-exchange reaction from a di-chloro precursor (3,4-dichloro-2-methylbenzonitrile) using potassium fluoride.[3]
Based on this and other synthetic pathways, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 3,4-dichloro-2-methylbenzonitrile or other precursors.
-
Reaction Intermediates: Partially fluorinated species such as 3-chloro-4-fluoro-2-methylbenzonitrile or 4-chloro-3-fluoro-2-methylbenzonitrile.[3]
-
Isomeric Byproducts: Positional isomers of the product that may form under certain reaction conditions.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can form 3,4-Difluoro-2-methylbenzoic acid.[4][5][6] This is a very common impurity if the reaction work-up is not carefully controlled.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF, DMSO, DMI[3]) and phase-transfer catalysts used during the synthesis.
Q2: My crude product tests acidic and has a faint, sharp odor. What's the most effective initial purification step?
A2: An acidic nature strongly suggests the presence of 3,4-Difluoro-2-methylbenzoic acid due to partial hydrolysis of the nitrile functional group.[4][5] The most direct and efficient first step is a liquid-liquid extraction using a weak base, commonly referred to as an acid-base extraction.[7][8]
Causality: The principle of this technique is to convert the water-insoluble acidic impurity into its corresponding water-soluble salt, allowing it to be washed away from the desired neutral organic product.[9][10] We use a mild base like sodium bicarbonate to avoid saponification (hydrolysis) of the desired nitrile product, which can occur with stronger bases like sodium hydroxide.[7]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical concentration is 5-10% w/v.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and invert it gently several times, periodically venting to release pressure from any CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (depending on the solvent's density relative to water).
-
Drain: Drain the lower aqueous layer, which now contains the sodium 3,4-difluoro-2-methylbenzoate salt.
-
Repeat: Repeat the wash (Steps 2-5) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.[9]
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Q3: After an initial wash, my product is a discolored solid with a broad melting point. What purification method should I use next?
A3: A broad melting point is a classic indicator of impurities. For a solid compound like this compound, the most powerful and widely used purification technique is recrystallization.[11]
Causality: Recrystallization leverages differences in solubility. A suitable solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. As the saturated hot solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[11]
Part 1: Solvent Screening
The key to successful recrystallization is finding the right solvent. The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Provide very poor solubility for the compound when cold.
-
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert towards the compound.
| Solvent Candidate | Boiling Point (°C) | General Polarity | Typical Use Case |
| Isopropanol (IPA) | 82.5 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to IPA, often provides higher solubility. |
| Toluene | 110.6 | Non-polar | Good for aromatic compounds. Often used with a non-polar "anti-solvent". |
| Heptane / Hexane | 98.4 / 68.7 | Non-polar | Often used as an "anti-solvent" to induce crystallization from a more polar solvent. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Versatile solvent, good dissolving power. |
Part 2: Experimental Protocol - Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Using the absolute minimum amount of hot solvent is critical for maximizing your yield.[11]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[11]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Q4: My compound is still not pure enough after recrystallization, or it oils out instead of crystallizing. What are my advanced options?
A4: If recrystallization fails or is insufficient, you must turn to more powerful techniques. The choice depends on the nature of the remaining impurities.
-
Flash Column Chromatography: This is the workhorse for separating mixtures of compounds with different polarities.
-
Causality: The technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Less polar compounds travel through the column faster, while more polar compounds are retained longer, effecting separation.
-
General Protocol: A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a glass column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica. The column is then eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), and fractions are collected. The purity of fractions is monitored by Thin Layer Chromatography (TLC).
-
-
Vacuum Distillation: This method is suitable if your product is a very low-melting solid or a liquid, and the impurities have significantly different boiling points.
-
Causality: Separation is based on differences in vapor pressure. Applying a vacuum lowers the boiling points of all components, allowing for distillation at a lower temperature and preventing thermal degradation of the compound.
-
Considerations: this compound has a boiling point of 213.5°C at atmospheric pressure.[1] Distillation should be performed under high vacuum to bring the boiling point into a more manageable range (e.g., below 150°C).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Evaporate some solvent from the mother liquor and re-cool.2. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot toluene, add hexanes until cloudy, then cool).3. Ensure the filtration apparatus is pre-heated. |
| Product "Oils Out" During Cooling | 1. The boiling point of the solvent is higher than the melting point of the impure product (melting point depression).2. The solution is too concentrated. | 1. Choose a lower-boiling point solvent.2. Add a small amount of additional hot solvent before cooling.3. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. |
| Product Degrades on Silica Column | 1. Silica gel is inherently acidic and can hydrolyze sensitive groups like nitriles.2. The compound is unstable. | 1. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).2. Use a different stationary phase like neutral alumina.3. Work quickly and avoid leaving the compound on the column for extended periods. |
| Persistent Discoloration | 1. Highly colored, non-polar impurities are present.2. Trace metal contaminants. | 1. Treat the hot solution during recrystallization with a small amount of activated carbon before the hot filtration step.2. Consider a short silica plug filtration before attempting a full purification. |
Safety Information
Always consult the Safety Data Sheet (SDS) before handling this compound or any solvents.[12][13][14]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
References
- Title: Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Acid-Base Extraction Source: University of Colorado, Boulder URL:[Link]
- Title: Separation of Acidic, Basic and Neutral Compounds Source: Magritek URL:[Link]
- Title: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Acid and Base Extraction Source: University of W
- Title: EXP13 Hydrolysis of Benzonitrile Source: Scribd URL:[Link]
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: The acid-catalysed hydrolysis of benzonitrile Source: Semantic Scholar URL:[Link]
- Title: SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile Source: Alfa Aesar URL:[Link]
- Title: Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Source: Pearson URL:[Link]
- Title: Separation of Benzonitrile... on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: The acid-catalysed hydrolysis of benzonitrile Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
- Title: Preparation method of 3, 4-difluorobenzonitrile - Google Patents Source: Google Patents URL
- Title: How can I purify impure benzonitrile?
- Title: 3, 4-difluorobenzonitrile preparation method - Google Patents Source: Google Patents URL
- Title: Figure S2. Study of hydrolysis of benzonitrile.
- Title: 2,4-Difluoro-3-methylbenzonitrile Source: PubChem URL:[Link]
- Title: Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents Source: Google Patents URL
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Catalytic atroposelective synthesis of axially chiral benzonitriles... Source: PubMed Central URL:[Link]
- Title: A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents Source: Google Patents URL
- Title: 3,4-Difluoro-2-hydroxybenzonitrile Source: PubChem URL:[Link]
- Title: synthesis of 3,4-difluorobenzonitrile and monofluorobenzo Source: Journal of Fluorine Chemistry URL:[Link]
- Title: Green synthesis of benzonitrile using ionic liquid... Source: SpringerLink URL:[Link]
- Title: Chemical structure of benzonitrile derivatives investigated Source: ResearchG
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- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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Preventing byproduct formation in fluorinated benzonitrile synthesis
Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you minimize byproduct formation and optimize your synthetic outcomes.
Introduction to Fluorinated Benzonitrile Synthesis
Fluorinated benzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their preparation, most commonly via nucleophilic aromatic substitution (SNAr), specifically the Halex process, presents a unique set of challenges.[1][2] This process typically involves the displacement of a chlorine or nitro group on an aromatic ring with a fluoride ion, often using an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent at elevated temperatures.[1][2] While effective, these conditions can also lead to the formation of undesirable byproducts, complicating purification and reducing yields.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the root causes of these problems and provide actionable, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in fluorinated benzonitrile synthesis via the Halex process?
The most frequently encountered byproducts include:
-
Hydrolysis Products: Formation of the corresponding fluorinated benzamide and benzoic acid is a primary concern. This occurs when the nitrile group reacts with residual water in the reaction mixture, a reaction that can be catalyzed by both acidic and basic conditions.
-
Incomplete Reaction Products: Residual starting material (e.g., the corresponding chlorobenzonitrile) is a common impurity if the reaction does not go to completion.
-
Isomeric Byproducts: In cases where the starting material has multiple leaving groups, incomplete substitution can lead to chloro-fluorobenzonitrile isomers.[3]
-
Solvent-Related Byproducts: At high temperatures, solvents like DMSO or DMF can decompose or react with other components to form various impurities.
-
Inorganic Salts: The primary inorganic byproduct is the salt formed from the displaced leaving group and the alkali metal cation of the fluoride source (e.g., potassium chloride, KCl). While not an organic byproduct, its presence can complicate the work-up and purification.[4][5][6]
Q2: My reaction is sluggish and gives a low yield of the desired fluorinated benzonitrile. What are the likely causes and how can I improve it?
Low yields are often attributable to several factors:
-
Insufficiently Anhydrous Conditions: Water in the reaction mixture can deactivate the fluoride nucleophile and lead to hydrolysis of the nitrile group.
-
Poor Solubility of Potassium Fluoride: KF has limited solubility in many organic solvents, which can reduce its effective concentration and reactivity.[7][8][9][10]
-
Mass Transfer Limitations: In a heterogeneous reaction mixture, inefficient stirring can limit the interaction between the dissolved starting material and the solid KF.
-
Inadequate Temperature: The Halex reaction often requires high temperatures (typically 150-250 °C) to proceed at a reasonable rate.[2]
To improve your yield, consider the following:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use freshly dried KF or dry it in a vacuum oven before use.
-
Use a Phase-Transfer Catalyst: Catalysts like tetraphenylphosphonium bromide or crown ethers can significantly enhance the solubility and reactivity of KF.[3]
-
Optimize the Solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for their ability to solvate the potassium ion, leaving the fluoride ion more nucleophilic.[2]
-
Increase Reaction Temperature: Carefully increase the reaction temperature within the stability limits of your starting material and product.
-
Use Spray-Dried KF: This form of KF has a higher surface area and can be more reactive.
Q3: My final product is a yellow or brown color. What causes this discoloration and how can I remove it?
Discoloration often arises from high-temperature decomposition of the solvent or starting materials, leading to the formation of polymeric or other colored impurities. To address this:
-
Purification:
-
Distillation: If your product is thermally stable, fractional distillation under reduced pressure can be very effective at separating it from less volatile colored impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can remove colored impurities.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with a small amount of activated carbon, followed by filtration, can adsorb colored impurities. Be aware that this may also lead to some loss of product.
-
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Significant formation of fluorinated benzamide and/or benzoic acid.
-
Root Cause: Hydrolysis of the nitrile functional group due to the presence of water in the reaction mixture. This is exacerbated by the high temperatures and potentially basic conditions of the Halex reaction.
-
Troubleshooting Workflow:
Caption: Workflow to address nitrile hydrolysis.
-
Detailed Protocol: Minimizing Water Content
-
Solvent and Reagent Drying:
-
Dry polar aprotic solvents (DMSO, DMF) by stirring over activated molecular sieves (4Å) overnight, followed by distillation under reduced pressure.
-
Dry potassium fluoride by heating under vacuum at >150 °C for several hours before use.
-
-
Azeotropic Water Removal:
-
Before adding the fluoride source, add a small amount of a solvent that forms an azeotrope with water (e.g., toluene).
-
Distill off a small portion of the solvent to remove residual water from the reaction mixture.
-
-
-
Detailed Protocol: Purification via Acid-Base Extraction
-
After the reaction is complete and the inorganic salts have been filtered off, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic benzoic acid byproduct. The benzoic acid will be deprotonated to the water-soluble carboxylate salt.
-
To remove the basic benzamide byproduct, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amide will be protonated and extracted into the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Problem 2: Incomplete conversion of the starting material (e.g., dichlorobenzonitrile).
-
Root Cause: Insufficient reactivity of the fluorinating agent, poor mass transfer, or inadequate reaction time/temperature.
-
Troubleshooting Workflow:
Caption: Workflow to address incomplete conversion.
-
Quantitative Data: Effect of Reaction Parameters on Conversion
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzonitrile |
| KF (equivalents) | 2.2 | 2.2 | 3.0 |
| Solvent | DMSO | DMSO | DMSO |
| Catalyst | None | 10 mol% TPPB | 10 mol% TPPB |
| Temperature | 180 °C | 180 °C | 200 °C |
| Time | 24 h | 12 h | 12 h |
| Conversion | 65% | 95% | >99% |
*TPPB: Tetraphenylphosphonium bromide
-
Detailed Protocol: Purification to Remove Starting Material
-
Fractional Distillation: If there is a sufficient boiling point difference between your product and the starting material, fractional distillation under reduced pressure is the most effective method for separation on a larger scale.
-
Column Chromatography: For smaller scales or when boiling points are very close, column chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the more polar fluorinated product from the less polar chlorinated starting material.
-
Problem 3: Formation of an insoluble solid during the reaction, making stirring difficult.
-
Root Cause: Precipitation of the inorganic salt byproduct (e.g., KCl) in the reaction mixture. This can be particularly problematic in highly concentrated reactions.[11]
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor stirrability.
-
Recommendations:
-
Increase Solvent Volume: While this may decrease the reaction rate, it can be necessary to maintain a stirrable slurry.
-
Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing of solids.
-
Solvent Choice: Consider a solvent in which the inorganic byproduct has slightly higher solubility, though this may also affect the desired reaction rate.
-
Analytical Characterization of Byproducts
Accurate identification and quantification of byproducts are essential for effective troubleshooting.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product, unreacted starting materials, and non-volatile byproducts. A C18 or a pentafluorophenyl (PFP) column is often effective for separating halogenated aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and confirming the identity of peaks observed in GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing species.
References
- A Method for Recovering High-Purity Potassium Chloride from Fluorin
- Method for separating potassium chloride and potassium fluoride. (URL: )
- Removal of potassium chloride
- Process for the preparation of 2-fluorobenzonitrile
- Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (URL: Not available)
- Method for separating potassium chloride and potassium fluoride. (URL: )
- Method for separating potassium chloride and potassium fluoride. (URL: )
- Fluorobenzonitrile compound prepar
- The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. (URL: Not available)
- Halex process. Wikipedia. (URL: [Link])
- C
- An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (URL: Not available)
- Determination and Correlation of the Solubility of Potassium Fluoride in Eight Single Solvents and Four Binary Solvent Mixtures at Different Temperatures.
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. (URL: [Link])
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. (URL: [Link])
- Recent advances in green fluorine chemistry. Dove Medical Press. (URL: [Link])
- Process for preparing fluorobenzonitriles. (URL: )
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. (URL: Not available)
- Solubility of potassium fluoride in aqueous solution at different temper
- The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. PubMed. (URL: [Link])
- Thermal degradation of fluoropolymers. (URL: Not available)
- Potassium Fluoride, uses, solubility and formula. (URL: Not available)
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed. (URL: [Link])
- Study on thermal decomposition of 2-chlorobenzalmalononitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A method for recovering high-purity potassium chloride from fluorination reaction by-products - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for separating potassium chloride and potassium fluoride - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4994252A - Removal of potassium chloride from solvents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 11. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
Interpreting complex NMR spectra of 3,4-Difluoro-2-methylbenzonitrile
Technical Support Center: 3,4-Difluoro-2-methylbenzonitrile
A Senior Application Scientist's Guide to Interpreting Complex NMR Spectra
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this and similar fluorinated aromatic compounds. My goal is to move beyond simple data reporting and provide a framework for logical interpretation, troubleshooting, and data acquisition, grounded in both theoretical principles and practical laboratory experience.
The presence of two adjacent fluorine atoms, coupled with a methyl and a cyano group, induces significant complexity in both ¹H and ¹³C NMR spectra. This guide will deconstruct this complexity, offering clear, actionable advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions that arise during the spectral analysis of this compound.
Q1: Why does the aromatic region of my ¹H NMR spectrum show two complex multiplets instead of clean doublets?
A1: The complexity arises from multiple spin-spin couplings involving the two aromatic protons (H-5 and H-6). Each proton is coupled not only to the other proton (³JHH, ortho coupling) but also to both fluorine nuclei (³JHF, ⁴JHF, ⁵JHF) and potentially to the methyl protons through a long-range coupling. The combination of these different coupling constants, which are often of similar magnitude, results in highly overlapped, complex multiplets that are not first-order.
Q2: My methyl signal at ~2.5 ppm is not a sharp singlet. Is it impure?
A2: Not necessarily. The methyl protons (H-7) are four bonds away from the fluorine at C-3. This can lead to a small but observable long-range ⁴JHF coupling, which may resolve as a narrow doublet or quartet (coupling to one or three equivalent nuclei can sometimes be ambiguous in long-range systems), or simply cause significant signal broadening. Before assuming an impurity, check for this characteristic pattern.
Q3: The ¹³C NMR spectrum shows more than the expected eight signals. Why?
A3: This is a classic feature of fluorinated compounds. The signals for the carbon atoms are split into doublets, triplets, or more complex multiplets due to coupling with the fluorine nuclei (nJCF).[1] Carbons directly bonded to fluorine (C-3, C-4) will show very large one-bond couplings (¹JCF), while other carbons will exhibit smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings. This splitting effectively doubles or multiplies many of the carbon signals, leading to a spectrum with more peaks than carbons.
Q4: I'm having trouble dissolving the compound for NMR analysis. What's the best approach?
A4: While this compound is generally soluble in common solvents like CDCl₃, solubility issues can arise from batch differences or the presence of polymeric impurities. A systematic approach is best.[2] Start with CDCl₃. If solubility is poor, try more polar aprotic solvents like acetone-d₆ or DMSO-d₆. Using a co-solvent system can also be effective.[2] Always ensure your sample is free of particulate matter, as this will degrade spectral quality.
Troubleshooting Guide: From Ambiguity to Assignment
This section provides deeper insights into resolving specific spectral challenges.
Issue 1: Indistinguishable Aromatic Proton Multiplets
The two aromatic protons, H-5 and H-6, present the greatest challenge in the ¹H spectrum. Their chemical shifts are often close, and their multiplets overlap significantly.
Troubleshooting Steps:
-
Solvent-Induced Shifts: Rerunning the spectrum in a different solvent, particularly an aromatic one like benzene-d₆, can alter the chemical shifts of the protons differently based on their spatial relationship to the polar functional groups.[3] This can often resolve the overlapping signals.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the separation (in Hz) between the multiplet centers, aiding in their resolution.
-
Selective 1D ¹⁹F Decoupling: This is a powerful technique. By irradiating the frequency of one fluorine nucleus (e.g., F-3) while acquiring the ¹H spectrum, all couplings to that fluorine will collapse. This simplifies the multiplets, making it easier to extract the remaining JHH and other JHF couplings.
-
2D NMR Spectroscopy:
-
COSY: A standard ¹H-¹H COSY will confirm the coupling between H-5 and H-6.
-
HOESY/NOESY: A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy experiment can be used to establish spatial proximity. For example, a cross-peak between F-4 and H-5 would be expected.
-
HSQC/HMBC: Correlating the protons to their attached carbons (HSQC) and neighboring carbons (HMBC) provides an unambiguous assignment route when combined with the ¹³C data.
-
Issue 2: Assigning the Fluorine-Bearing Carbons (C-3 & C-4)
In the ¹³C spectrum, both C-3 and C-4 will appear as large doublets due to ¹JCF coupling. Distinguishing between them requires careful analysis.
Causality and Logic:
-
The magnitude of ¹JCF is typically in the range of 240-280 Hz for aromatic carbons.[4]
-
The chemical shifts are influenced by all substituents. The methyl group at C-2 will shield C-3, while the cyano group at C-1 will have a more complex effect.
-
Long-range couplings provide the key. C-3 will also exhibit a ²JCF coupling to F-4, and C-4 will show a ²JCF coupling to F-3. This will split each primary doublet into a doublet of doublets (dd).
Assignment Workflow:
-
Identify the two large doublets in the downfield region of the spectrum (typically >150 ppm, due to the direct attachment to fluorine).
-
Measure the ¹JCF for both signals.
-
Expand the signals to observe the smaller ²JCF coupling (typically 15-30 Hz). The signal for C-3 will be a doublet of doublets due to coupling with F-3 (¹JCF) and F-4 (²JCF). Similarly for C-4.
-
Use HMBC: A ¹H-¹³C HMBC spectrum is definitive. The methyl protons (~2.5 ppm) should show a two-bond correlation to C-2 and a three-bond correlation to C-3, allowing unambiguous assignment of the C-3 signal.
Data Presentation & Reference
Predicted NMR Data Summary
The following tables summarize the expected NMR data for this compound, based on established substituent effects and known coupling constant ranges for fluorinated aromatics.[4][5][6] Note: Actual experimental values may vary slightly based on solvent, concentration, and temperature.
| ¹H NMR Data (Predicted) | |||
| Assignment | Position | Expected δ (ppm) | Expected Multiplicity & Couplings (J in Hz) |
| -CH₃ | 7 | ~2.5 | d or q, ⁴JHF ≈ 1-3 Hz |
| Ar-H | 5 | 7.3 - 7.5 | ddd, ³JHH ≈ 8-9, ³JHF(H5,F4) ≈ 8-10, ⁴JHF(H5,F3) ≈ 4-6 |
| Ar-H | 6 | 7.5 - 7.7 | ddd, ³JHH ≈ 8-9, ⁴JHF(H6,F4) ≈ 5-7, ⁵JHF(H6,F3) ≈ 1-3 |
| ¹³C NMR Data (Predicted) | |||
| Assignment | Position | Expected δ (ppm) | Expected Multiplicity & Couplings (J in Hz) |
| -CH₃ | 7 | 15 - 20 | q, ³JCF(C7,F3) ≈ 3-5 |
| -CN | 8 | 115 - 118 | t, ³JCF(C8,F3) & ⁴JCF(C8,F4) ≈ 2-4 |
| Ar-C | 1 | ~110 | m (complex couplings to F-3, F-4) |
| Ar-CH | 6 | ~118 | d, ³JCF(C6,F4) ≈ 8-12 |
| Ar-CH | 5 | ~128 | d, ²JCF(C5,F4) ≈ 15-25 |
| Ar-C | 2 | ~135 | d, ²JCF(C2,F3) ≈ 15-25 |
| Ar-CF | 3 | ~152 | dd, ¹JCF(C3,F3) ≈ 245-260, ²JCF(C3,F4) ≈ 15-25 |
| Ar-CF | 4 | ~155 | dd, ¹JCF(C4,F4) ≈ 245-260, ²JCF(C4,F3) ≈ 15-25 |
Experimental Protocols & Workflows
Protocol 1: Standard Sample Preparation
A robust protocol is the foundation of high-quality, reproducible data.
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) using a clean pipette.
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any suspended solids.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Visualization of Key Concepts
The following diagrams illustrate the critical relationships for interpreting the spectra of this molecule.
Caption: Key spin-spin couplings in this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
References
- Basics of NMR Sample preparation and analysis of NMR analysis d
- Wody, M. T., Fiasconaro, A. F., & Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8414–8421. [Link]
- Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765–12775. [Link]
- Taft, R. W., Price, E., Fox, I. R., Lewis, I. C., Andersen, K. K., & Davis, G. T. (1963). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society, 85(20), 3146–3156. [Link]
- Electronic Supplementary Information for: One-pot synthesis of aryl nitriles from aryl halides using K4[Fe(CN)6] as a non-toxic cyanide source. (n.d.). The Royal Society of Chemistry. [Link]
- Wody, M. T., Fiasconaro, A. F., & Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8414–8421. [Link]
- Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.).
- Emsley, J. W., & Phillips, L. (1966). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 70(4), 1341–1343. [Link]
- Fluorine NMR. (n.d.). University of Washington. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]
- Toumi, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
- Frey, J., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- Klecka, M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
- Jackowski, K., et al. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry. [Link]
- F -19 NMR Spectroscopy. (2022). YouTube. [Link]
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (n.d.).
- Carbon-fluorine coupling constants, n J CF. (n.d.).
- DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ... (n.d.).
- NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (n.d.). The Journal of Chemical Physics. [Link]
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.).
- Chemical shifts. (n.d.). UCL. [Link]
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
- Carbon-fluorine spin coupling constants. (n.d.). Reddit. [Link]
- Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. (n.d.). Macalester College. [Link]
- N-15 NMR chemical shifts of ring substituted benzonitriles. (n.d.).
- Solving problems fluorine 19F with NMR spectroscopy. (n.d.). PubMed. [Link]
- 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... (n.d.).
- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/G
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
- 2,4-Difluoro-3-methylbenzonitrile. (n.d.). PubChem. [Link]
- Preparation method of 3, 4-difluorobenzonitrile. (n.d.).
- NMR Coupling Constants. (n.d.).
- Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv
Sources
Technical Support Center: HPLC Analysis of 3,4-Difluoro-2-methylbenzonitrile
An in-depth technical guide from our Senior Application Scientists.
Welcome to our dedicated support center for resolving chromatographic challenges involving 3,4-Difluoro-2-methylbenzonitrile. This guide is structured to provide direct, actionable solutions to common issues encountered during HPLC method development and routine analysis. As your partners in science, we aim to explain not just the "what" but the "why" behind these troubleshooting strategies, empowering you to build robust and reliable analytical methods.
Troubleshooting Guide: Resolving Peak Overlap
This section addresses specific, observable problems in your chromatogram. We will proceed from initial diagnosis to systematic method optimization.
Question: My main this compound peak has a shoulder or appears as a doublet. What are the immediate steps I should take?
Answer: A shoulder or doublet on your main peak is a classic sign of co-elution, where another compound is eluting very close to your analyte of interest.[1] Before embarking on extensive method redevelopment, it's crucial to rule out system and sample preparation issues.
Step 1: Confirm Peak Purity If you are using a Diode Array Detector (DAD/PDA), a peak purity analysis is your most powerful initial diagnostic tool.[1] This function compares UV-Vis spectra across the peak. A non-uniform spectral profile indicates the presence of an impurity under the main peak.[1]
Step 2: Investigate System Health A distorted peak shape can sometimes originate from issues within the HPLC system itself rather than from co-elution.[2]
-
Injection Solvent Effect: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Protocol: Re-dissolve your sample in the initial mobile phase or a weaker solvent. For instance, if your mobile phase is 50:50 acetonitrile:water, avoid dissolving your sample in 100% acetonitrile.[2][3]
-
Column Void: A void or channel at the head of the column can cause peak splitting.[2] Protocol: As a temporary diagnostic, try reversing the column flow direction. If the peak shape improves, the column inlet is likely compromised, and the column should be replaced.[2] A guard column is a cost-effective way to protect your analytical column from contamination and physical damage.[4]
Step 3: Assess for Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening that might be mistaken for a shoulder.
-
Protocol: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape becomes symmetrical at lower concentrations, you are likely overloading the column.[3]
If these initial checks do not resolve the issue, the problem is likely chemical co-elution, which requires adjustments to the chromatographic method itself.
Question: I've confirmed co-elution with an impurity. How do I systematically improve the resolution between this compound and this impurity?
Answer: Achieving separation between closely eluting peaks is a central challenge in chromatography.[5] The resolution (Rs) is governed by three key factors: column efficiency (N), retention factor (k), and selectivity (α).[5][6] Selectivity (α) is the most powerful parameter for resolving overlapping peaks.[5][6]
Our recommended approach is a systematic, multi-variable optimization process.
Caption: A systematic workflow for troubleshooting peak overlap.
Step 1: Optimize Retention Factor (k) The retention factor (k) describes how long an analyte is retained on the column. A 'k' value between 2 and 10 is generally ideal for robust separations.[6]
-
If k is too low (<2): Your peaks are eluting too close to the void volume. Increase retention by decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[1][5]
-
If k is too high (>10): Your run times are long, and peaks may be broad. Decrease retention by increasing the organic solvent percentage.
Step 2: Modify Selectivity (α) Selectivity is the measure of separation between two peaks and is the most effective way to resolve co-elution.[7]
-
Change the Organic Solvent: The choice of organic solvent is a powerful tool. Acetonitrile and methanol have different chemical properties that can alter elution order.[6] If you are using acetonitrile, try substituting it with methanol. Due to its ability to act as a hydrogen bond donor, methanol can offer different selectivity, especially with polar compounds.[8]
-
Change the Stationary Phase: This is often the most effective way to resolve challenging co-elutions.[6] this compound is an aromatic compound. While a standard C18 column separates primarily based on hydrophobicity, other stationary phases can provide alternative retention mechanisms.[9][10]
-
Phenyl-Hexyl Column: This phase offers π-π interactions with the aromatic ring of your analyte, providing unique selectivity for aromatic and unsaturated compounds.[10]
-
Pentafluorophenyl (PFP) Column: PFP phases provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them excellent for separating halogenated compounds and positional isomers.[10]
-
Step 3: Increase Column Efficiency (N) If you have achieved partial separation by optimizing selectivity, a modest increase in column efficiency can often provide the final resolution needed.[6]
-
Use a Longer Column: Doubling the column length increases N by a factor of ~1.4.
-
Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and lead to sharper peaks.[6]
Frequently Asked Questions (FAQs)
Q1: What are good starting conditions for developing a method for this compound?
A1: For a compound like this compound, a reversed-phase HPLC method is the standard approach.[10] The following table provides a robust starting point for your method development.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 is a versatile, hydrophobic phase and a workhorse in reversed-phase chromatography. A 150 mm length provides good initial resolving power.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (around 2.7) ensures that any residual silanols on the silica backbone are protonated, which minimizes peak tailing for basic compounds.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[11] |
| Gradient | 5% to 95% B over 15 minutes | A scouting gradient is the most efficient way to determine the approximate elution conditions and complexity of the sample.[11] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Temperature can be adjusted later to fine-tune selectivity.[12] |
| Detection | UV at 254 nm or DAD/PDA | Aromatic nitriles typically have strong absorbance in the mid-UV range. 254 nm is a good starting point, but a DAD/PDA allows for wavelength optimization. |
| Injection Vol. | 5-10 µL | A small injection volume minimizes potential for band broadening. |
Q2: Could changing the mobile phase pH help resolve my peaks?
A2: Adjusting the mobile phase pH is a powerful tool for changing selectivity, but only if your analyte or the co-eluting impurity has an ionizable functional group.[8][13] this compound itself does not have an acidic or basic pKa in the typical HPLC operating range. Therefore, changing the pH will not alter its retention time. However, if the co-eluting impurity is acidic or basic, adjusting the pH can dramatically change its retention time relative to the main peak, leading to improved resolution.
Q3: I am observing a "ghost peak" in my blank injections after running my sample. What is the cause?
A3: This phenomenon is known as carryover, where remnants of a previous injection appear in subsequent runs.[14]
-
Autosampler Contamination: The most common cause is adsorption of the analyte onto surfaces in the autosampler, such as the needle, injection port, or sample loop.[14]
-
Solution: Optimize your autosampler's needle wash/rinse procedure. Use a wash solvent that is stronger than your mobile phase. For this compound, a wash solution containing a high percentage of acetonitrile or isopropanol can be effective.[14]
-
-
Column Contamination: Strongly retained impurities from your sample may build up on the column head and elute slowly in later runs.
-
Solution: Implement a column wash step at the end of each sequence. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for several column volumes to remove any retained compounds.[2]
-
References
- Phenomenex. (2025).
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
- Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- MicroSolv Technology Corporation. (2025).
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]
- Axion Labs. (n.d.).
- Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]
- Welch Materials. (2024).
- Glajch, J. L., et al. (1986). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
- Veeprho. (2024).
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- ResearchGate. (2020).
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
- MAC-MOD Analytical. (n.d.).
- ResearchGate. (2014). How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column?[Link]
- ResearchGate. (2016).
- Agilent. (2024).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. veeprho.com [veeprho.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Technical Support Center: 3,4-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited specific literature on the degradation of this compound, this guide synthesizes information from related compounds and fundamental chemical principles to offer predictive insights and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the functional groups present, the primary anticipated degradation pathways for this compound are:
-
Hydrolysis of the nitrile group: The nitrile (-CN) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.
-
Biotransformation: In non-sterile environments, microbial enzymes such as nitrile hydratases and amidases may convert the nitrile group to the corresponding amide and then to the carboxylic acid.
-
Photodegradation: Exposure to UV light may lead to the degradation of the aromatic ring or the cleavage of the carbon-fluorine bonds, although the C-F bond is generally strong.
-
Thermal Decomposition: At high temperatures, the compound may decompose, potentially releasing toxic fumes like cyanides and nitrogen oxides.
Q2: How stable is this compound in common laboratory solvents?
A2: this compound is expected to be stable in common aprotic organic solvents such as DMSO and DMF at room temperature in the absence of strong acids, bases, or nucleophiles. In protic solvents, especially under non-neutral pH, the potential for hydrolysis of the nitrile group increases.
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. Also, be cautious with strong nucleophiles, as the electron-withdrawing fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS)
Symptom: You observe additional peaks in your chromatogram that are not present in the standard of this compound.
Possible Cause 1: Hydrolysis of the Nitrile Group
-
Explanation: If your sample has been exposed to acidic or basic conditions, even trace amounts, the nitrile group may have hydrolyzed to 3,4-Difluoro-2-methylbenzamide or further to 3,4-Difluoro-2-methylbenzoic acid.
-
Troubleshooting Steps:
-
Analyze your sample preparation workflow. Ensure all solvents and reagents are pH neutral.
-
If possible, use a buffered mobile phase for HPLC to maintain a neutral pH.
-
To confirm the identity of the degradation product, you can intentionally hydrolyze a small amount of your compound and compare the retention time of the resulting product with the unexpected peak in your sample.
-
Possible Cause 2: Photodegradation
-
Explanation: If your samples have been exposed to light, particularly UV light, for extended periods, photodegradation may have occurred. This could result in a variety of products, including those from defluorination.
-
Troubleshooting Steps:
-
Store the compound and your prepared samples in amber vials or protected from light.
-
Minimize the exposure of your samples to ambient light during preparation and analysis.
-
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are observing variable results or a loss of compound activity in your cell-based or in-vitro assays.
Possible Cause 1: Biotransformation
-
Explanation: If your experimental media is not sterile, microorganisms could be metabolizing the this compound. The nitrile group is susceptible to enzymatic conversion to the less active carboxylic acid.
-
Troubleshooting Steps:
-
Ensure sterile handling techniques and use sterile, filtered media and buffers.
-
Consider adding a broad-spectrum antibiotic/antimycotic to your assay medium if compatible with your experimental design.
-
Prepare fresh stock solutions of the compound for each experiment.
-
Possible Cause 2: Reaction with Media Components
-
Explanation: Some components in complex biological media could potentially react with the compound, although this is less common.
-
Troubleshooting Steps:
-
Prepare the compound in a simple, well-defined buffer to see if the instability persists.
-
Analyze the stability of the compound in your specific assay medium over the time course of your experiment using an analytical technique like HPLC.
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol allows for the assessment of the stability of this compound under various conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
Acidic Condition: Dilute the stock solution to 0.1 mg/mL in a solution of 0.1 M HCl.
-
Basic Condition: Dilute the stock solution to 0.1 mg/mL in a solution of 0.1 M NaOH.
-
Neutral Condition: Dilute the stock solution to 0.1 mg/mL in HPLC-grade water.
-
Photostability: Prepare a 0.1 mg/mL solution in a neutral aqueous buffer and expose it to a UV lamp, while keeping a control sample in the dark.
-
-
Time Points: Analyze the samples immediately after preparation (T=0) and at
Technical Support Center: Stabilizing 3,4-Difluoro-2-methylbenzonitrile During Reactions
Welcome to the technical support center for 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but sensitive reagent. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the success and reproducibility of your synthetic routes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, conferred by the two fluorine atoms and the methyl group, make it a key intermediate for creating complex molecular architectures.[2] However, the very features that make it synthetically useful—the electron-withdrawing fluorine and nitrile groups—also render the molecule susceptible to certain reaction conditions that can compromise its stability.
This guide will address common issues encountered during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexplained Decomposition or Low Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile and observing significant decomposition of my starting material and low yields of the desired product. What could be the cause?
Answer: This is a common issue that often points to side reactions involving the nitrile group or instability under strongly basic conditions.
Root Cause Analysis:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be susceptible to hydrolysis to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under either strongly acidic or basic conditions, especially at elevated temperatures.[3][4][5] This is a significant concern when using strong bases like sodium hydroxide or potassium hydroxide to deprotonate your nucleophile or to scavenge acid byproducts.
-
Competing Nucleophilic Attack: While the fluorine atoms activate the aromatic ring for SNAr, strong nucleophiles can also potentially interact with the nitrile carbon. However, SNAr at the fluorine-substituted positions is generally the more favorable pathway.[6][7]
-
Base-Mediated Decomposition: Fluorinated aromatic compounds can be sensitive to strong bases, potentially leading to decomposition pathways other than the desired SNAr. The combination of electron-withdrawing fluorine atoms and a nitrile group can increase the acidity of the methyl protons, although this is less common.
Troubleshooting & Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use a milder, non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). If a stronger base is required, consider inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | These bases are less likely to promote nitrile hydrolysis compared to hydroxides. Carbonates are often effective in SNAr reactions and are generally well-tolerated by the nitrile group.[7] |
| Temperature Control | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating. | Higher temperatures can accelerate undesirable side reactions, including nitrile hydrolysis and other decomposition pathways. |
| Solvent Choice | Use polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). Ensure the solvent is anhydrous. | These solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more reactive, and do not participate in hydrolysis.[6] |
| Reaction Time | Optimize the reaction time to maximize product formation while minimizing byproduct formation. | Extended reaction times, even at moderate temperatures, can lead to gradual decomposition of the starting material or product. |
Issue 2: Unexpected Side Products When Using Strong Reducing Agents
Question: I am trying to perform a reaction on another part of a molecule containing the this compound moiety, using a strong reducing agent like Lithium Aluminum Hydride (LAH). I am seeing a loss of my nitrile group. Why is this happening?
Answer: Strong hydride-based reducing agents will readily reduce the nitrile group.
Root Cause Analysis:
-
Nitrile Reduction: The nitrile group is readily reduced by powerful reducing agents such as LAH or through catalytic hydrogenation (e.g., using Raney Nickel) to a primary amine (-CH₂NH₂).[6] This is a highly favorable and often quantitative transformation.
Troubleshooting & Solutions:
-
Protecting Group Strategy: If other functional groups in your molecule require reduction with strong hydrides, you may need to consider a synthetic route where the nitrile is introduced at a later stage.
-
Selective Reducing Agents: If you need to reduce a different functional group (e.g., an ester to an alcohol) in the presence of the nitrile, you must use a more selective reducing agent. For example, Sodium Borohydride (NaBH₄) will typically not reduce a nitrile under standard conditions.
-
Chemoselective Catalysis: Certain catalytic systems are designed for the selective reduction of specific functional groups. Researching chemoselective hydrogenation catalysts may provide a suitable alternative.
Issue 3: Instability in Strongly Acidic Media
Question: I am attempting a reaction under strongly acidic conditions (e.g., concentrated sulfuric acid) and observing poor recovery of my this compound. What is the likely stability issue?
Answer: The nitrile group is prone to hydrolysis under strong acid catalysis.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water.[4][5] This leads to the formation of the corresponding primary amide and, upon further hydrolysis, the carboxylic acid. The rate of this hydrolysis is dependent on the acid concentration and temperature.[3][8]
Troubleshooting & Solutions:
-
Alternative Catalysts: If the desired transformation requires acid catalysis, explore the use of milder Lewis acids or solid-supported acid catalysts that may be less prone to causing hydrolysis.
-
Anhydrous Conditions: If water is not a reactant in your desired transformation, ensuring strictly anhydrous conditions can help to suppress nitrile hydrolysis.
-
Temperature and Time Management: As with base-mediated reactions, minimizing the reaction temperature and time will help to reduce the extent of this side reaction.
Experimental Protocols
Protocol 1: General Procedure for a Stable Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of a fluorine atom on this compound with an amine nucleophile, designed to minimize degradation.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the amine nucleophile dropwise to the stirring suspension.
-
Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Key Chemical Principles for Stability
Understanding the Electronic Effects
The stability of this compound is governed by the interplay of several electronic factors:
-
Inductive Effect: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect, along with the -I effect of the nitrile group, makes the ring electron-deficient and thus susceptible to nucleophilic attack.[6]
-
Resonance Effect: The nitrile group also exhibits an electron-withdrawing resonance effect (-M), which further activates the ring towards SNAr, particularly at the positions ortho and para to it.
-
Regioselectivity in SNAr: In 3,4-difluorobenzonitrile systems, nucleophilic attack generally occurs preferentially at the 4-position due to the combined activating effects of the nitrile group and the fluorine atom at the 3-position.[7]
Diagram: Key Functional Group Reactivities
Caption: Reactivity map of this compound.
References
- Vertex AI Search. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. Retrieved January 9, 2026.
- BenchChem. (2025).
- Jordan Journal of Chemistry. (n.d.).
- Zeitschrift für Naturforschung. (n.d.).
- National Institutes of Health. (2024).
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- MDPI. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
- ResearchGate. (2025).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- GlobalChemMade. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Handling moisture sensitivity in 3,4-Difluoro-2-methylbenzonitrile reactions
Welcome to the technical support center for 3,4-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with its use, particularly its sensitivity to moisture. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Moisture
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is centered around the nitrile functional group, which is susceptible to hydrolysis in the presence of water. This unwanted reaction can lead to the formation of byproducts, reduced yields, and difficulties in purification. Understanding and controlling the reaction environment is therefore paramount to achieving desired outcomes.
The primary consequence of moisture contamination is the hydrolysis of the nitrile group to first form an amide, and upon further reaction, a carboxylic acid.[2][3][4][5] This process can be catalyzed by both acidic and basic conditions.[6][7] Given that many reactions involving benzonitriles are performed with reagents that can generate acidic or basic species, even trace amounts of water can be detrimental.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions with this compound.
Problem 1: Low or No Yield of the Desired Product
Q: I am not getting the expected yield for my reaction. What are the likely causes related to moisture?
A: Low or no yield is a common issue when working with moisture-sensitive compounds. The primary suspect is often the unintended hydrolysis of your starting material or intermediates.
-
Causality: The nitrile group of this compound is an electrophilic center that can be attacked by water, a nucleophile.[6] This leads to the formation of 3,4-difluoro-2-methylbenzamide and subsequently 3,4-difluoro-2-methylbenzoic acid.[3][5] These byproducts will not participate in your desired reaction, thus lowering the overall yield.
-
Troubleshooting Steps:
-
Re-evaluate Solvent and Reagent Purity: Ensure that all solvents and liquid reagents are anhydrous. Commercially available anhydrous solvents should be used, and it is good practice to test their water content, for instance, using a Karl Fischer titrator.[8]
-
Drying of Solid Reagents: If you are using solid reagents, ensure they have been properly dried, for example, in a vacuum oven, especially if they are known to be hygroscopic.[9]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[9][10]
-
Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying overnight at a high temperature (e.g., 125-140°C) or by flame-drying under vacuum immediately before use.[9][11][12]
-
Problem 2: Formation of Unexpected Byproducts
Q: My reaction mixture shows the presence of unexpected polar byproducts in TLC and NMR analysis. Could this be due to moisture?
A: Yes, the formation of polar byproducts is a strong indicator of hydrolysis.
-
Identification of Byproducts: The primary hydrolysis products, 3,4-difluoro-2-methylbenzamide and 3,4-difluoro-2-methylbenzoic acid, are significantly more polar than the starting nitrile. This will be evident on a TLC plate as spots with lower Rf values. In the ¹H NMR spectrum, the appearance of broad peaks in the amide region (around 5-8 ppm) or a carboxylic acid proton (above 10 ppm) are indicative of these byproducts.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Implement stringent anhydrous reaction conditions. This includes the use of a Schlenk line or a glove box for the most sensitive reactions.[10][13][14]
-
Solvent Drying: If you are drying your own solvents, ensure the drying agent is appropriate and has been activated correctly. For many organic solvents, activated 3 Å molecular sieves are a reliable choice.[8]
-
| Drying Agent | Suitability for Common Solvents | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Good for pre-drying, suitable for many solvents. | Moderate speed and capacity.[15] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Good for most common organic solvents. | Fast-acting and has a high capacity.[15][16] |
| Anhydrous Calcium Chloride (CaCl₂) | Effective for hydrocarbons and ethers. | Can form adducts with alcohols, amines, and some carbonyl compounds.[16][17] |
| Activated Molecular Sieves (3Å or 4Å) | Excellent for achieving very low water content in a wide range of solvents. | Must be activated by heating under vacuum.[8] |
| Calcium Hydride (CaH₂) | Very effective for drying hydrocarbons, ethers, and amines. | Reacts with water to produce hydrogen gas; handle with care. |
Problem 3: Inconsistent Reaction Outcomes
Q: I am experiencing significant variability in my reaction yields and purity from batch to batch. What could be the cause?
A: Inconsistent results are often a sign of subtle variations in experimental conditions, with moisture being a frequent culprit.
-
Root Cause Analysis:
-
Atmospheric Humidity: Changes in ambient humidity can affect the amount of moisture introduced during reagent transfer and reaction setup.
-
Syringe and Needle Technique: Improperly dried syringes and needles can introduce moisture.[11][18]
-
Inert Gas Quality: The inert gas supply may be contaminated with moisture. Using an in-line drying tube can mitigate this.
-
-
Standard Operating Procedure (SOP) for Consistency:
-
Standardize Glassware Drying: Always follow the same procedure for drying glassware, whether it's oven-drying for a set time and temperature or flame-drying.[9]
-
Consistent Solvent Handling: Use solvents from a freshly opened bottle or from a solvent purification system for each reaction.
-
Refine Reagent Transfer: Use proper syringe techniques for transferring anhydrous liquids, including flushing the syringe with inert gas before drawing up the liquid.[18][19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis for this compound?
A1: The hydrolysis of nitriles can be either acid or base-catalyzed.[7]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which activates the carbon of the nitrile group towards nucleophilic attack by water.[2][6] A series of proton transfers and tautomerization steps then lead to the formation of an amide. Under harsher acidic conditions and with prolonged reaction times, the amide can be further hydrolyzed to a carboxylic acid.[4][21]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3][22] Protonation of the resulting intermediate from water leads to an imidic acid, which then tautomerizes to the more stable amide.[3] Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt under basic conditions.[5][23][24]
Q2: How can I be certain my reaction is free from moisture?
A2: While absolute certainty is difficult to achieve outside of a perfectly controlled environment like a glove box, you can take several steps to minimize moisture.
-
Use of Indicators: For some reactions, particularly those involving organometallic reagents, visual indicators can be used. For example, when drying solvents with sodium and benzophenone, the formation of a deep blue or purple color indicates anhydrous conditions.
-
Control Reactions: Running a small-scale control reaction where a known amount of water is added can help you understand the impact of moisture on your specific system.
-
Thorough Preparation: The most practical approach is to diligently follow all the recommended procedures for drying glassware, solvents, and reagents, and for maintaining an inert atmosphere.[11][12][25]
Q3: What are the best practices for setting up a moisture-sensitive reaction with this compound?
A3: A well-planned experimental setup is crucial.
-
Workflow for Setting Up an Inert Atmosphere Reaction:
-
Glassware Preparation: Ensure all glassware, including stir bars, is oven-dried for several hours (e.g., at 125°C) and cooled in a desiccator or assembled hot under a stream of inert gas.[9][11]
-
Assembly: Assemble the reaction apparatus, ensuring all joints are well-sealed. For standard taper joints, a light application of vacuum grease may be necessary.
-
Purging with Inert Gas: Flush the assembled apparatus with a steady stream of dry nitrogen or argon for several minutes to displace any air and adsorbed moisture.[14] A common method is to use a needle for the gas inlet and another needle as an outlet.[20][25]
-
Reagent Addition: Add your anhydrous solvents and reagents via syringe through a rubber septum.[11] Solid reagents should ideally be added to the flask before purging with inert gas.[14]
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the reaction vessel to a gas bubbler or a balloon filled with the inert gas.[10][18]
-
Q4: Can I use this compound in aqueous or protic solvents?
A4: This depends entirely on the reaction. If the desired transformation is the hydrolysis of the nitrile to an amide or a carboxylic acid, then water is a necessary reagent.[21][23] However, for most other reactions where the nitrile group is intended to remain intact, such as in many coupling reactions or reactions involving organometallic reagents, the use of aqueous or protic solvents should be strictly avoided.
Visual Guides
Experimental Workflow: Setting up a Moisture-Sensitive Reaction
Caption: Workflow for setting up a moisture-sensitive reaction.
Troubleshooting Logic: Diagnosing Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Converting Nitriles to Amides. Chemistry Steps. [Link]
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
- Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
- Drying Agents - Removing water
- Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
- Drying Agents for Organic Solvents. Scribd. [Link]
- Hydrolysis of nitriles. Chemguide. [Link]
- Drying Agents. Chemistry LibreTexts. [Link]
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Inert
- EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Inert
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
- Inert
- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
- Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Base Hydrolysis of Benzonitrile. YouTube. [Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]
- This compound (C8H5F2N). PubChemLite. [Link]
- The Versatility of this compound: A Premier Intermediate for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2,4-Difluoro-3-methylbenzonitrile. PubChem. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
- This compound. Allfluoro pharmaceutical co .ltd. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- 3-Fluoro-4-methylbenzonitrile. PubChem. [Link]
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- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 22. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Aromatic Nitriles
Welcome to the technical support center for the synthesis of fluorinated aromatic nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the cyano group into fluorinated aromatic systems. Fluorinated aromatic nitriles are invaluable building blocks in medicinal chemistry and materials science, offering unique electronic properties and metabolic stability.[1][2][] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered in the laboratory.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of fluorinated aromatic nitriles, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield in Transition-Metal-Catalyzed Cyanation
Question: I am attempting a palladium- or nickel-catalyzed cyanation of a fluoroaryl halide, but I am observing very low conversion to the desired nitrile. What are the likely causes and how can I improve my yield?
Answer:
Low yields in transition-metal-catalyzed cyanation reactions are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions.[4] The strong coordination of the cyanide ion to the metal center can poison the catalyst, hindering the catalytic cycle.[2][4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Catalysis: For palladium-catalyzed reactions, consider using bulky, electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), which can stabilize the palladium center and promote reductive elimination.[5]
-
Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative and can be particularly effective for less reactive aryl chlorides and even fluorides.[1] Systems like NiCl₂ with PPh₃ as a ligand have been shown to be effective.[1]
-
Air-Stable Catalysts: To improve reproducibility, consider using air-stable pre-catalysts that do not require inert atmosphere handling for preparation.[1]
-
-
Choice of Cyanide Source:
-
Highly soluble and reactive cyanide sources like KCN or NaCN can lead to high local concentrations of cyanide ions, promoting catalyst deactivation.
-
Consider using less soluble or slower-releasing cyanide sources such as Zn(CN)₂ or K₄[Fe(CN)₆].[2][6] The gradual release of cyanide can maintain a low enough concentration to avoid catalyst poisoning while still driving the reaction forward.[6]
-
Organic cyanide sources like acetone cyanohydrin or malononitrile derivatives have also been developed to mitigate toxicity and improve reaction control, though they may require specific reaction conditions.[7]
-
-
Reaction Additives:
-
The addition of co-catalysts or additives can be crucial. For instance, in palladium-catalyzed cyanations, zinc formate dihydrate has been used to reactivate the palladium catalyst.[5]
-
In nickel-catalyzed cyanations of aryl fluorides, a Lewis acidic borane like OMe-BBN can be employed to facilitate the cleavage of the strong C-F bond.[1]
-
-
Solvent and Temperature Optimization:
-
Polar aprotic solvents such as DMF, DMAc, or NMP are commonly used.[5][8]
-
Ensure the reaction temperature is optimal for the specific catalytic system. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to shorter reaction times and improved yields.[][9]
-
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide using Pd/C [5]
-
To a reaction vessel, add the aryl bromide (1.0 eq.), Pd/C (2 mol%), dppf (4 mol%), and Zn(CN)₂ (60 mol%).
-
Add zinc formate dihydrate (10 mol%) to the mixture.
-
Add DMAc as the solvent.
-
Heat the reaction mixture to 110°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with workup and purification.
Issue 2: Unwanted Side Products: Hydrolysis of the Nitrile Group
Question: My reaction seems to be working, but I am isolating the corresponding carboxylic acid or amide instead of the desired fluorinated aromatic nitrile. How can I prevent this hydrolysis?
Answer:
The nitrile group is susceptible to hydrolysis to a carboxylic acid or an amide, especially under acidic or basic conditions, often in the presence of water.[10][11][12][13] This can occur during the reaction itself or during the aqueous workup.
Troubleshooting Steps:
-
Control of Reaction pH:
-
If your reaction conditions are strongly acidic or basic, consider if a more neutral method can be employed.
-
During workup, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
-
Anhydrous Reaction Conditions:
-
Ensure that all solvents and reagents are thoroughly dried before use. The presence of water can facilitate hydrolysis, particularly at elevated temperatures.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Workup Procedure:
-
When quenching the reaction, use a neutral or slightly acidic solution if possible.
-
If a basic workup is required to remove acidic impurities, use a mild base (e.g., sodium bicarbonate solution) and minimize the contact time.
-
Experimental Protocol: Workup Procedure to Minimize Nitrile Hydrolysis
-
Cool the reaction mixture to room temperature.
-
If the reaction mixture is basic, neutralize it carefully with a dilute acid (e.g., 1 M HCl) at 0°C.
-
Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my fluorinated aromatic nitrile, but I am struggling to purify it from the reaction mixture. What are the best purification strategies?
Answer:
Purification of fluorinated aromatic nitriles can be challenging due to the presence of residual metal catalysts, ligands, and inorganic salts. The polarity of the nitrile group can also lead to issues with chromatographic separation.
Troubleshooting Steps:
-
Removal of Metal Catalysts:
-
If a heterogeneous catalyst like Pd/C was used, it can be easily removed by filtration at the end of the reaction.[5]
-
For homogeneous catalysts, a common method is to add a chelating agent to the reaction mixture during workup to bind the metal, followed by extraction or filtration.
-
Alternatively, passing the crude product through a plug of silica gel or celite can help remove some of the metal impurities.
-
-
Chromatographic Purification:
-
Column chromatography on silica gel is a standard method for purifying organic compounds.
-
Due to the polar nature of the nitrile, a solvent system with a moderate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. A gradual increase in the polarity of the eluent can help to separate the product from less polar impurities.
-
-
Crystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.
-
Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Distillation:
-
For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.
-
Experimental Protocol: General Purification by Column Chromatography
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
II. Frequently Asked Questions (FAQs)
Q1: Why is fluorine sometimes a good leaving group in nucleophilic aromatic substitution (SNAr) reactions for nitrile synthesis?
A1: In the context of nucleophilic aromatic substitution (SNAr), the reactivity of a leaving group is not solely determined by its bond strength to the aromatic ring. The rate-determining step is typically the initial nucleophilic attack on the ring to form a negatively charged intermediate (Meisenheimer complex).[14] The highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring, which stabilizes this intermediate and lowers the activation energy for its formation.[14][15] This activating effect of fluorine often outweighs its strong C-F bond, making it a surprisingly good leaving group in SNAr reactions.[14][15]
Q2: What is the role of the nitrile group in the reactivity of fluorinated aromatic nitriles?
A2: The nitrile group is a strong electron-withdrawing group. When attached to an aromatic ring, it further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[15] This, combined with the activating effect of fluorine substituents, makes fluorinated aromatic nitriles highly reactive substrates in SNAr reactions.[15]
Q3: Can I use microwave irradiation to accelerate the synthesis of fluorinated aromatic nitriles?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions.[][9] Microwaves provide rapid and uniform heating, which can lead to significantly shorter reaction times, improved yields, and sometimes even cleaner reactions with fewer side products compared to conventional heating methods.[9]
Q4: Are there any "green" or more environmentally friendly approaches to the synthesis of fluorinated aromatic nitriles?
A4: Yes, there is a growing focus on developing greener synthetic methodologies. This includes the use of less toxic and more sustainable cyanide sources like K₄[Fe(CN)₆], the development of catalyst systems that operate under milder conditions, and the use of more environmentally benign solvents.[1][16] Additionally, photoredox catalysis has emerged as a powerful tool, enabling some cyanation reactions to proceed at room temperature under visible light irradiation.[7]
III. Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The addition-elimination pathway of an SNAr reaction for nitrile synthesis.
Troubleshooting Workflow for Low Yield in Catalyzed Cyanation
Caption: A decision-making workflow for troubleshooting low-yielding cyanation reactions.
IV. Quantitative Data Summary
Table 1: Comparison of Cyanide Sources in Transition-Metal-Catalyzed Cyanations
| Cyanide Source | Advantages | Disadvantages |
| KCN, NaCN | High reactivity, low cost. | Highly toxic, can lead to catalyst poisoning due to high solubility.[2] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides, lower solubility can reduce catalyst deactivation.[1][5] | May require higher temperatures or longer reaction times. |
| K₄[Fe(CN)₆] | Low toxicity, environmentally benign, slow release of cyanide ions.[6] | Can require specific catalysts and conditions for efficient cyanide transfer. |
| Organic Cyanides | Lower toxicity, can offer better control over the reaction.[7] | Can be more expensive, may require specific activation methods. |
V. References
-
Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Available at: [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at: [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - NIH. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. Available at: [Link]
-
Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PubMed Central. Available at: [Link]
-
Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - NIH. Available at: [Link]
-
Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives | Request PDF - ResearchGate. Available at: [Link]
-
An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Available at: [Link]
-
Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - NIH. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]
-
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Difluoro-2-methylbenzonitrile and 2,4-Difluoro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical synthesis, fluorinated benzonitriles are indispensable building blocks. Their unique electronic properties enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1] This guide offers an in-depth comparison of the chemical reactivity of two closely related isomers: 3,4-Difluoro-2-methylbenzonitrile and 2,4-Difluoro-3-methylbenzonitrile . Understanding their subtle yet significant differences is crucial for optimizing reaction conditions, predicting regioselectivity, and ultimately, accelerating the development of novel chemical entities.
Introduction to the Isomers and Core Reactivity Principles
Both this compound (Isomer A) and 2,4-Difluoro-3-methylbenzonitrile (Isomer B) are aromatic compounds activated towards Nucleophilic Aromatic Substitution (SNAr) . This reaction pathway is fundamental to their utility, allowing for the displacement of a fluoride ion by a wide range of nucleophiles.
The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The presence of strong electron-withdrawing groups (EWGs) is essential for this reaction, as they must stabilize the negative charge of the intermediate.[4]
In both isomers, the cyano (-CN) group and the fluorine atoms act as potent EWGs. The cyano group exerts a strong electron-withdrawing effect through both induction and resonance, while fluorine's primary contribution is a powerful inductive effect due to its high electronegativity.[2] This collective electron withdrawal renders the benzene ring sufficiently electrophilic for nucleophilic attack. Counterintuitively, while fluoride is a poor leaving group in aliphatic substitution, it is an excellent leaving group in SNAr reactions because the C-F bond cleavage occurs in the fast, second step of the reaction. The high electronegativity of fluorine is what makes the initial nucleophilic attack (the rate-determining step) more favorable.[5]
The key to understanding the differential reactivity of these two isomers lies in a careful analysis of:
-
Electronic Effects : The cumulative impact of the inductive and resonance effects of the substituents on the electron density at each carbon atom bearing a fluorine.
-
Steric Effects : The spatial hindrance presented by the methyl group to the approaching nucleophile.
Comparative Analysis of Reactivity
A direct, side-by-side experimental comparison of the reactivity of these two specific isomers is not extensively documented in publicly available literature. However, by applying established principles of physical organic chemistry, we can construct a robust predictive model of their relative reactivity.
Electronic Effects and Regioselectivity
The regioselectivity of SNAr reactions is dictated by the position of the electron-withdrawing groups relative to the leaving group. The negative charge of the Meisenheimer complex is stabilized most effectively when it can be delocalized onto an EWG at the ortho or para position.[6]
Isomer A: this compound
-
Fluorine at C4 : This fluorine is para to the methyl group (a weak electron-donating group) and meta to the strongly electron-withdrawing cyano group.
-
Fluorine at C3 : This fluorine is ortho to the cyano group and meta to the methyl group.
In this isomer, the fluorine at the C3 position is strongly activated by the ortho cyano group. The negative charge from a nucleophilic attack at C3 can be effectively delocalized onto the nitrogen of the cyano group through resonance. The fluorine at C4 is less activated, being meta to the powerful cyano group. Therefore, nucleophilic attack is predicted to occur preferentially at the C3 position.
Isomer B: 2,4-Difluoro-3-methylbenzonitrile
-
Fluorine at C4 : This fluorine is para to the fluorine at C2 and meta to both the cyano and methyl groups.
-
Fluorine at C2 : This fluorine is ortho to the cyano group and ortho to the methyl group.
Here, the fluorine at C2 is strongly activated by the ortho cyano group. The fluorine at C4 is also activated, being para to the other fluorine atom (an EWG). However, the activation by an ortho cyano group is generally more potent than by a para fluorine. Thus, nucleophilic attack is predicted to occur preferentially at the C2 position.
Steric Hindrance
The methyl group introduces steric bulk, which can hinder the approach of a nucleophile. The magnitude of this steric effect can be quantitatively assessed using the Taft equation , which separates polar and steric effects.[7][8] In general, substituents ortho to the reaction center exert a more significant steric effect than those at meta or para positions.
Isomer A: this compound
The primary site of attack is predicted to be C3, which is adjacent to both the cyano group at C1 and the methyl group at C2. However, the nucleophile approaches the C-F bond at C3 from a trajectory that is not directly impeded by the methyl group on the adjacent carbon.
Isomer B: 2,4-Difluoro-3-methylbenzonitrile
The predicted site of attack is C2, which is flanked by the cyano group at C1 and the methyl group at C3. A nucleophile attacking C2 will experience significant steric hindrance from the adjacent methyl group. This steric clash is expected to raise the activation energy for the formation of the Meisenheimer complex.
Predicted Overall Reactivity
Based on the interplay of electronic and steric effects, we can predict the relative overall reactivity of the two isomers:
This compound (Isomer A) is predicted to be more reactive than 2,4-Difluoro-3-methylbenzonitrile (Isomer B) in SNAr reactions.
The rationale for this prediction is that while both isomers have a fluorine atom strongly activated by an ortho cyano group, the preferred site of attack in Isomer B (C2) is significantly more sterically hindered by the adjacent methyl group. This steric hindrance in Isomer B will likely lead to a slower reaction rate compared to Isomer A, where the approach to the activated C3 position is less encumbered.
Insights from Computational Chemistry
-
LUMO Energies : The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. It is plausible that the LUMO energies of the two isomers would be quite similar due to the identical set of substituents. However, the steric hindrance in Isomer B would still be the dominant factor in determining the kinetic outcome.
-
Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution on the molecular surface.[9] For both isomers, the regions around the fluorine-bearing carbons would show a positive electrostatic potential (electron-poor character), making them attractive to nucleophiles. A detailed analysis would likely show a more accessible region of positive potential at C3 in Isomer A compared to C2 in Isomer B.
Data Presentation
Table 1: Physicochemical Properties of the Isomers
| Property | This compound (Isomer A) | 2,4-Difluoro-3-methylbenzonitrile (Isomer B) |
| CAS Number | 847502-83-4 | 847502-87-8 |
| Molecular Formula | C₈H₅F₂N | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol | 153.13 g/mol [10] |
| Appearance | White to cream to yellow powder | Not specified |
| Melting Point | 39-44 °C | Not specified |
| Boiling Point | 213.5 ± 35.0 °C (Predicted) | Not specified |
Experimental Protocols
The following are generalized, representative protocols for conducting SNAr reactions on these types of substrates. Note: These protocols should be adapted and optimized for the specific nucleophile and substrate being used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Amination
This protocol is based on typical conditions for the reaction of fluorinated aromatics with amine nucleophiles.[10][11][12]
Materials:
-
Difluoromethylbenzonitrile isomer (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add the difluoromethylbenzonitrile isomer, potassium carbonate, and a magnetic stir bar.
-
Add the solvent (DMSO or DMF) followed by the amine nucleophile.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Alkoxylation
This protocol outlines the reaction with an alkoxide nucleophile.
Materials:
-
Difluoromethylbenzonitrile isomer (1.0 mmol)
-
Sodium methoxide (CH₃ONa) or other alkoxide (1.2 mmol)
-
Anhydrous methanol (or corresponding alcohol) or a polar aprotic solvent like THF (5 mL)
-
Round-bottom flask with magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide and anhydrous solvent.
-
Stir the mixture until the alkoxide is dissolved.
-
Add the difluoromethylbenzonitrile isomer to the solution.
-
Heat the reaction mixture to reflux, or as required, while stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualization of Concepts
SNAr Mechanism
Caption: Generalized workflow for the SNAr mechanism.
Reactivity Comparison Logic
Caption: Factors influencing the predicted reactivity of the two isomers.
Applications in Drug Development and Agrochemicals
The ability to selectively introduce nucleophiles onto these scaffolds makes them highly valuable in the synthesis of complex bioactive molecules.
-
Kinase Inhibitors : Many small-molecule kinase inhibitors feature substituted aromatic cores. The differential reactivity of these isomers allows for the regioselective introduction of amine or ether linkages, which are common pharmacophores for interacting with the hinge region of protein kinases.[13][14][15]
-
Agrochemicals : The synthesis of herbicides and fungicides often involves SNAr reactions on fluorinated aromatic rings. The nitrile group can be a precursor to other functional groups, and the fluorine atoms enhance the biological activity and stability of the final product.[16][17][18]
Conclusion
While this compound and 2,4-Difluoro-3-methylbenzonitrile are structurally very similar, a careful analysis of their electronic and steric properties leads to a clear prediction of their relative reactivity in Nucleophilic Aromatic Substitution reactions. This compound is anticipated to be the more reactive isomer due to the lower steric hindrance at its most electronically activated site (C3). This predictive understanding is vital for synthetic chemists in selecting the appropriate isomer and reaction conditions to achieve desired outcomes in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Further experimental studies, including kinetic measurements and computational modeling, would provide valuable quantitative validation of this analysis.
References
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- Tunoori, A. R., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 893-895.
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A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful innovation. 3,4-Difluoro-2-methylbenzonitrile is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its fluorine and methyl substituents.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this important molecule, offering insights into the underlying chemistry, experimental protocols, and practical considerations for each pathway.
Introduction to this compound
This compound, with the molecular formula C₈H₅F₂N, is a substituted aromatic nitrile. The presence of two fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability when incorporated into larger molecules. These characteristics make it a sought-after intermediate in the design of novel bioactive compounds. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.
This guide will explore three prominent synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: A classic transformation of an aryl amine to an aryl nitrile.
-
Palladium-Catalyzed Cyanation: A modern and versatile cross-coupling reaction.
-
Halogen Exchange (Halex) Reaction: An industrially relevant method for introducing fluorine atoms.
Each route will be examined in detail, providing a foundation for informed decision-making in your synthetic endeavors.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a well-established method for the conversion of a primary aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[2] This route is particularly attractive when the corresponding aniline is readily available.
Reaction Pathway & Mechanism
The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 3,4-Difluoro-2-methylaniline. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the unstable diazonium salt.
The subsequent step involves the reaction of the diazonium salt with a copper(I) cyanide salt. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Experimental Protocol
The following is a representative, self-validating protocol for the Sandmeyer cyanation of 3,4-Difluoro-2-methylaniline.
Step 1: Diazotization of 3,4-Difluoro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-Difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Cost | The reagents are generally inexpensive, making this an economically viable route. |
| Scalability | The reaction is scalable, but careful temperature control during diazotization is crucial, which can be challenging on a large scale. |
| Safety | Diazonium salts are unstable and can be explosive when isolated. In situ generation and immediate use are mandatory. The use of toxic cyanide salts requires stringent safety precautions. |
| Environmental Impact | The use of copper salts results in heavy metal waste, which requires appropriate disposal. |
| Yield & Purity | Yields can be variable, and side reactions can lead to impurities that may require extensive purification. |
Route 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. This method offers a highly efficient and functional group tolerant approach to the synthesis of benzonitriles.
Reaction Pathway & Mechanism
This route typically starts from a halogenated precursor, such as 2-bromo-3,4-difluorotoluene. The reaction involves the coupling of the aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
The catalytic cycle is believed to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The cyanide group from the cyanide source replaces the halide on the palladium complex.
-
Reductive Elimination: The desired benzonitrile is formed, and the palladium(0) catalyst is regenerated.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst poisoning by excess cyanide ions.[3] This has led to the development of methods that use less soluble cyanide sources, such as zinc cyanide (Zn(CN)₂), or non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4]
Experimental Protocol
The following is a representative protocol for the palladium-catalyzed cyanation of 2-bromo-3,4-difluorotoluene.
-
To an oven-dried Schlenk flask, add 2-bromo-3,4-difluorotoluene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand such as dppf (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as DMF or DMAc.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia or sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain this compound.
Workflow Diagram
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Cost | Palladium catalysts and phosphine ligands can be expensive, which may be a consideration for large-scale synthesis. |
| Scalability | The reaction is generally scalable, with robust and reproducible protocols available.[5] |
| Safety | While zinc cyanide is less acutely toxic than alkali metal cyanides, it is still a hazardous material. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] can improve the safety profile.[4] |
| Environmental Impact | The use of palladium, a precious metal, has environmental implications. Catalyst recycling strategies are often employed in industrial settings. |
| Yield & Purity | This method typically provides high yields and excellent purity, with good tolerance for a wide range of functional groups. |
Route 3: Halogen Exchange (Halex) Reaction
The halogen exchange (Halex) reaction is a powerful method for the synthesis of fluoroaromatic compounds, particularly on an industrial scale. This route involves the displacement of one or more halogen atoms (typically chlorine) with fluorine using a fluoride salt.
Reaction Pathway & Mechanism
For the synthesis of this compound, a plausible starting material would be 3,4-Dichloro-2-methylbenzonitrile. The reaction is a nucleophilic aromatic substitution where fluoride ions from a source like potassium fluoride (KF) displace the chlorine atoms.
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane, to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for the substitution. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride salt.
Experimental Protocol
The following protocol is based on a patented procedure for the synthesis of 3,4-difluorobenzonitrile and is adapted for the synthesis of the target molecule.[6]
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge 3,4-Dichloro-2-methylbenzonitrile (1.0 eq), spray-dried potassium fluoride (2.5-3.5 eq), and a high-boiling aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone).
-
Add a dehydration solvent such as toluene and reflux to remove any residual water.
-
After removing the dehydration solvent, add a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Heat the reaction mixture to 180-220 °C and maintain for 4-6 hours, monitoring the reaction by GC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The product can be isolated from the filtrate by vacuum distillation. Further purification can be achieved by recrystallization or a second distillation.
Workflow Diagram
Caption: Workflow for the Halex synthesis of this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Cost | Potassium fluoride is an inexpensive fluorinating agent, making this route cost-effective for large-scale production. |
| Scalability | The Halex reaction is a well-established industrial process and is highly scalable. |
| Safety | The reaction requires high temperatures, which can pose safety risks. The use of high-boiling aprotic solvents also requires careful handling. |
| Environmental Impact | The generation of chloride salts as byproducts and the use of high-boiling solvents are the main environmental considerations. Solvent recycling is often implemented in industrial processes. |
| Yield & Purity | High yields (around 90%) and purity have been reported for analogous reactions.[6] |
Comparative Summary of Synthesis Routes
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Halogen Exchange (Halex) Reaction |
| Starting Material | 3,4-Difluoro-2-methylaniline | 2-Bromo-3,4-difluorotoluene | 3,4-Dichloro-2-methylbenzonitrile |
| Key Reagents | NaNO₂, HCl, CuCN | Zn(CN)₂, Pd catalyst, ligand | Potassium fluoride, phase-transfer catalyst |
| Typical Yield | Variable (50-70%) | High (80-95%) | High (~90%) |
| Reaction Conditions | Low temperature (0-5 °C) then moderate (50-60 °C) | Moderate to high temperature (80-120 °C) | High temperature (180-220 °C) |
| Key Advantages | Inexpensive reagents, well-established method | High yield, excellent functional group tolerance, high purity | Cost-effective for large scale, highly scalable |
| Key Disadvantages | Unstable diazonium intermediate, use of toxic cyanide, metal waste | Expensive catalysts and ligands, potential catalyst poisoning | High reaction temperatures, generation of salt byproducts |
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including the desired scale, cost considerations, and available equipment.
-
The Sandmeyer reaction offers a cost-effective approach, particularly if the corresponding aniline is readily available. However, the inherent instability of the diazonium salt intermediate and the use of highly toxic cyanide reagents necessitate stringent safety protocols.
-
Palladium-catalyzed cyanation stands out as a modern, highly efficient, and versatile method that generally provides excellent yields and purity. While the cost of the catalyst and ligands can be a factor, the development of more active and robust catalytic systems continues to enhance its attractiveness for both laboratory and industrial applications.
-
The Halogen Exchange (Halex) reaction is a powerful and economically viable option for large-scale industrial production. Its high scalability and the use of inexpensive reagents are significant advantages, though the high reaction temperatures required demand specialized equipment and careful process control.
Ultimately, a thorough evaluation of these factors will guide the synthetic chemist toward the most appropriate and effective method for the synthesis of this valuable intermediate.
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- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4.
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A Comparative Spectroscopic Guide to Fluorinated Benzonitrile Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The strategic placement of a single fluorine atom on the benzonitrile scaffold can significantly alter the molecule's electronic properties, dipole moment, and crystal packing, which in turn influences its reactivity and potential as a pharmaceutical or agrochemical intermediate.[1] This guide provides an in-depth spectroscopic comparison of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile, supported by experimental data and detailed methodologies. By understanding their distinct spectroscopic signatures, researchers can confidently identify and differentiate these critical isomers.
The Influence of Fluorine's Position: A Spectroscopic Overview
The position of the highly electronegative fluorine atom on the benzene ring creates unique electronic environments for each isomer. This positional variance is the primary determinant of the differences observed in their respective spectra. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique window into these structural distinctions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the fluorinated benzonitrile isomers. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the electronic effects of the fluorine and cyano substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are distinct due to the coupling between the protons and the fluorine atom (J-coupling). The magnitude of this coupling is dependent on the number of bonds separating the proton and fluorine, providing clear structural information.
¹³C NMR Spectroscopy
In ¹³C NMR, the carbon directly bonded to the fluorine atom exhibits a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons are also influenced by the fluorine's position, allowing for unambiguous assignment.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive probe of the local electronic environment of the fluorine atom.[2] The chemical shift of the fluorine resonance is unique for each isomer, making it a rapid method for identification. The chemical shifts of single fluorine substituents on a phenyl ring typically appear around -115 ppm.[3]
Comparative NMR Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Fluorobenzonitrile | A: 7.66, B: 7.64, C: 7.31, D: 7.24[4] | 162.5 (d, J=253 Hz), 134.5 (d, J=8.1 Hz), 131.5, 124.8 (d, J=3.7 Hz), 116.8 (d, J=19.4 Hz), 116.2, 103.8 (d, J=15.1 Hz) | -63.7 (relative to C₆F₆) |
| 3-Fluorobenzonitrile | 7.55-7.30 (m) | 162.9 (d, J=246 Hz), 130.5 (d, J=8.1 Hz), 125.7, 120.2 (d, J=21.2 Hz), 116.9 (d, J=22.8 Hz), 114.2, 113.1 (d, J=3.1 Hz) | -111.9 (relative to C₆F₆) |
| 4-Fluorobenzonitrile | A: 7.68, B: 7.19[5] | 163.8 (d, J=252 Hz), 134.2 (d, J=9.1 Hz), 118.4, 116.6 (d, J=22.0 Hz), 108.7 (d, J=3.8 Hz) | -106.0 (relative to C₆F₆)[6] |
Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts and coupling constants (J) in Hz are approximate and can vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides information about the vibrational modes of the molecules. While all three isomers will exhibit a strong, sharp peak for the C≡N stretch, the C-F stretching and aromatic C-H bending vibrations will differ in frequency and intensity, providing a fingerprint for each isomer.
Key IR Absorption Bands
| Vibrational Mode | 2-Fluorobenzonitrile (cm⁻¹) | 3-Fluorobenzonitrile (cm⁻¹) | 4-Fluorobenzonitrile (cm⁻¹) |
| C≡N Stretch | ~2230 | ~2235 | ~2228 |
| C-F Stretch | ~1260 | ~1250 | ~1230 |
| Aromatic C-H Bend | Multiple bands in 900-650 region | Multiple bands in 900-650 region | Multiple bands in 900-650 region |
Note: The exact peak positions can vary based on the sample phase (e.g., liquid film, KBr pellet).
Mass Spectrometry (MS): Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), all three isomers will exhibit a molecular ion peak (M⁺) at m/z = 121.11.[7] However, the fragmentation patterns, resulting from the loss of fragments like HCN or F, may show subtle differences in the relative intensities of the fragment ions, which can aid in differentiation when combined with other spectroscopic data.
UV-Vis Spectroscopy: Electronic Transitions
The UV-Vis spectra of substituted benzenes are characterized by π to π* transitions.[8][9] The position of the fluorine atom influences the electronic distribution within the benzene ring, leading to slight shifts in the absorption maxima (λ_max) for each isomer. Generally, substitution on the benzene ring can cause bathochromic (red) and hyperchromic (increased absorption) shifts.[9]
Experimental Protocols
NMR Sample Preparation (General Protocol for Small Molecules)
A good ¹H NMR sample typically contains 5-25 mg of the compound, while a ¹³C NMR spectrum may require 50-100 mg for efficient data acquisition.[10]
-
Dissolution: Dissolve 10-20 mg of the fluorobenzonitrile isomer in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[11]
-
Filtration (if necessary): If the sample contains any solid particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.[10]
-
Transfer: Transfer the solution to a 5 mm outer diameter NMR tube.[11]
-
Capping: Securely cap the NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with instrument locking, shimming, and data acquisition.
FT-IR Analysis Workflow for Liquid Samples
GC-MS Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 30 mg of the fluorobenzonitrile isomer in 1-2 mL of a volatile organic solvent such as acetone or dichloromethane. [12][13]2. Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.
-
Separation: The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase. [14]Even though the isomers have very similar boiling points, a high-resolution capillary column can often achieve separation.
-
Ionization and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron ionization), and their mass-to-charge ratios are detected. [15]
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-fluorobenzonitrile is readily achievable through a combination of standard analytical techniques. NMR spectroscopy, with its sensitivity to the local electronic environment and through-bond couplings, offers the most definitive characterization. FT-IR provides a valuable fingerprint based on vibrational modes, while GC-MS confirms the molecular weight and can reveal subtle differences in fragmentation. UV-Vis spectroscopy can also provide supporting evidence of isomer identity. By employing these techniques and understanding the principles behind the spectral differences, researchers can confidently identify and utilize the correct fluorinated benzonitrile isomer for their specific application.
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A Researcher's Guide to the Synthesis of 3,4-Difluoro-2-methylbenzonitrile: A Comparative Analysis of Reagent Strategies
Introduction: The Significance of 3,4-Difluoro-2-methylbenzonitrile in Modern Chemistry
This compound is a key building block in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of fluorine atoms and a methyl group on the benzonitrile core imparts unique electronic and steric properties to the final products, often enhancing their biological activity and metabolic stability. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this valuable intermediate, focusing on the critical choice of cyanating reagents and their impact on reaction efficiency, safety, and overall practicality. We will delve into the venerable Sandmeyer reaction and contrast it with modern palladium-catalyzed cross-coupling methodologies, offering detailed protocols and data to inform your synthetic planning.
Strategic Approaches to the Cyanation of the 3,4-Difluoro-2-methylphenyl Scaffold
The introduction of a nitrile group onto an aromatic ring can be achieved through various methods. For the synthesis of this compound, two principal retrosynthetic disconnections lead us to two distinct starting materials and corresponding cyanation strategies.
Method 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable route from anilines to benzonitriles.[1][2] In this approach, the starting material is 3,4-difluoro-2-methylaniline, which is first converted to a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to yield the desired benzonitrile. This method is well-established and often high-yielding, but traditionally involves the use of highly toxic copper(I) cyanide.
Method 2: Palladium-Catalyzed Cross-Coupling
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. For the synthesis of this compound, a plausible route involves the palladium-catalyzed cyanation of an aryl halide or triflate, such as 2-bromo-1,2-difluoro-3-methylbenzene.[3][4] This approach offers the potential for milder reaction conditions and the use of less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂).[3]
Comparative Analysis of Synthetic Routes
To provide a clear comparison, we will examine the key aspects of both the Sandmeyer reaction and the palladium-catalyzed cyanation for the synthesis of this compound.
| Feature | Method 1: Sandmeyer Reaction | Method 2: Palladium-Catalyzed Cyanation |
| Starting Material | 3,4-Difluoro-2-methylaniline | 2-Bromo-1,2-difluoro-3-methylbenzene |
| Key Reagents | Sodium nitrite, Copper(I) cyanide | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Zinc cyanide |
| Typical Yields | Generally high (can exceed 80%) | Variable, but often good to excellent (70-90%)[5] |
| Reaction Conditions | Diazotization at low temperatures (0-5 °C), followed by cyanation at elevated temperatures. | Typically requires elevated temperatures (e.g., reflux in DMF)[5] |
| Safety Considerations | Use of highly toxic and acutely fatal copper(I) cyanide.[6] Diazonium salts can be explosive if isolated. | Use of toxic zinc cyanide (though less acutely toxic than CuCN).[3] Palladium catalysts can be pyrophoric.[7] |
| Substrate Scope | Generally reliable for a wide range of anilines. | Broad scope for aryl halides, but catalyst and ligand choice can be crucial. |
| Cost & Availability | Reagents are generally readily available and relatively inexpensive. | Palladium catalysts and specialized ligands can be expensive. |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for both synthetic approaches. These protocols are based on established procedures and should be adapted and optimized for specific laboratory conditions.
Method 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a two-step process starting from 3,4-difluoro-2-methylaniline.
Step 1: Diazotization of 3,4-Difluoro-2-methylaniline
-
In a well-ventilated fume hood, prepare a solution of 3,4-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The solution should be used immediately in the next step.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Method 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol describes the cyanation of 2-bromo-1,2-difluoro-3-methylbenzene.
-
To an oven-dried Schlenk flask, add 2-bromo-1,2-difluoro-3-methylbenzene (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to reflux (approximately 153 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[5]
Workflow Visualizations
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for Palladium-Catalyzed Cyanation.
Safety Considerations: A Critical Aspect of Reagent Selection
The choice of cyanating agent has significant safety implications that must be carefully considered.
-
Copper(I) Cyanide (CuCN): This reagent is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[6] It is crucial to handle CuCN in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. In case of contact with acids, it liberates highly toxic hydrogen cyanide gas.[6]
-
Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and can be toxic if ingested. It should be handled with care, and its solutions should be prepared fresh.
-
Diazonium Salts: While used in solution, isolated diazonium salts are notoriously unstable and can be explosive. It is imperative to use them immediately after preparation and to keep them at low temperatures.
-
Zinc Cyanide (Zn(CN)₂): While less acutely toxic than alkali metal or copper cyanides, zinc cyanide is still a hazardous substance and should be handled with appropriate precautions.[3]
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and can be pyrophoric, especially palladium on carbon.[7] They should be handled under an inert atmosphere.
Conclusion: Selecting the Optimal Synthetic Route
Both the Sandmeyer reaction and palladium-catalyzed cross-coupling offer viable pathways to this compound. The choice of method will depend on several factors, including the availability of starting materials, the scale of the reaction, the available equipment, and, most importantly, the safety infrastructure of the laboratory.
The Sandmeyer reaction is a cost-effective and often high-yielding method, but the inherent hazards associated with copper(I) cyanide and diazonium salts demand stringent safety protocols. The palladium-catalyzed approach, while potentially more expensive due to the catalyst and ligands, may offer a safer alternative with the use of less toxic cyanide sources and milder reaction conditions in some cases.
Ultimately, the decision rests with the researcher, who must weigh the synthetic efficiency against the safety and practical considerations of each approach. This guide provides the foundational information to make an informed decision and to proceed with the synthesis of this important chemical intermediate in a safe and efficient manner.
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A-Senior-Application-Scientist-s-Guide-to-Structural-Validation-of-3,4-Difluoro-2-methylbenzonitrile-by-2D-NMR
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 3,4-Difluoro-2-methylbenzonitrile, seemingly minor positional changes of functional groups can drastically alter chemical properties and biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complexities of substituted aromatic systems. This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) NMR techniques for the unambiguous structural validation of this compound, demonstrating a self-validating analytical workflow.
The Challenge with 1D NMR: Ambiguity in Isomer Identification
1D ¹H and ¹³C NMR spectra of this compound provide essential but incomplete information. The ¹H NMR spectrum will show signals for the methyl group and two aromatic protons, while the ¹³C spectrum will display resonances for the methyl, nitrile, and eight aromatic carbons (six in the ring and two directly attached). However, assigning the specific positions of the fluorine and methyl substituents on the benzonitrile core based solely on chemical shifts and simple coupling patterns can be ambiguous. The presence of ¹H-¹⁹F and ¹³C-¹⁹F couplings further complicates the 1D spectra, often making definitive assignments challenging without more advanced techniques.[1][2]
The Power of 2D NMR: Building a Connectivity Map
2D NMR spectroscopy resolves these ambiguities by correlating signals from different nuclei, effectively creating a map of the molecule's bonding framework.[3][4][5] This guide will focus on a suite of three key experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors within a few bonds.[6][7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations).[10][11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (¹H-¹³C, typically over two to three bonds).[14][15][16][17][18]
By systematically interpreting the data from these three experiments, we can piece together the structure of this compound with a high degree of confidence.
Experimental Workflow: A Step-by-Step Guide
A logical and efficient workflow is crucial for successful structure elucidation. The following diagram outlines the process from sample preparation to final structure confirmation.
Caption: Experimental workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
Sample Preparation
-
Weigh approximately 15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing.[19]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum to observe the fluorine chemical shifts.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is sufficient. Key parameters include a spectral width covering all proton signals and sufficient resolution in both dimensions.
-
HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. The spectral widths should cover the entire proton and carbon chemical shift ranges.
-
HMBC: A gradient-selected HMBC experiment is crucial. It's often beneficial to run the experiment with a long-range coupling delay optimized for J-couplings of around 8-10 Hz to observe two- and three-bond correlations.[17]
Data Interpretation and Structural Assembly
Let's analyze the expected data for this compound and demonstrate how 2D NMR confirms its structure.
Expected Chemical Shifts and Multiplicities (in CDCl₃):
| Assignment | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
| -CH₃ | ~2.4 | d | ~15 |
| H-5 | ~7.3 | m | ~118 |
| H-6 | ~7.4 | m | ~125 |
| C-1 | - | - | ~105 |
| C-2 | - | - | ~120 |
| C-3 | - | - | ~155 (d, ¹JCF) |
| C-4 | - | - | ~153 (d, ¹JCF) |
| C-5 | - | - | ~118 |
| C-6 | - | - | ~125 |
| -CN | - | - | ~117 |
Note: These are predicted values and may vary slightly. Multiplicities of aromatic protons will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.
Step 1: Analyzing COSY Data
The COSY spectrum will reveal the coupling between the two aromatic protons, H-5 and H-6. A cross-peak connecting the signals at ~7.3 ppm and ~7.4 ppm confirms their adjacency. The methyl protons (~2.4 ppm) will not show any COSY correlations to the aromatic protons, as they are separated by more than three bonds.
Step 2: Analyzing HSQC Data
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing us to link the proton signals to their attached carbons.
-
A cross-peak will connect the methyl proton signal (~2.4 ppm) to the methyl carbon signal (~15 ppm).
-
A cross-peak will connect the H-5 proton signal (~7.3 ppm) to the C-5 carbon signal (~118 ppm).
-
A cross-peak will connect the H-6 proton signal (~7.4 ppm) to the C-6 carbon signal (~125 ppm).
This definitively assigns the protonated carbons in the molecule.
Step 3: Analyzing HMBC Data - The Key to Connectivity
The HMBC spectrum is the most informative for piecing together the full structure, especially for identifying quaternary (non-protonated) carbons.[14][15][16][17][18]
The following diagram illustrates the key expected HMBC correlations that validate the this compound structure.
Caption: Key HMBC correlations for structural confirmation.
Interpretation of Key HMBC Correlations:
-
Methyl Protons (~2.4 ppm): These protons will show correlations to the carbon they are attached to (C-2, a two-bond correlation, ²J), and to the adjacent ring carbons (C-1 and C-3, three-bond correlations, ³J). This firmly places the methyl group at the C-2 position.
-
H-5 Proton (~7.3 ppm): This proton will show correlations to C-4 and C-6 (two-bond correlations, ²J), and to C-1 and C-3 (three-bond correlations, ³J). The correlation to C-1, which also shows a correlation from the methyl protons, is a critical link.
-
H-6 Proton (~7.4 ppm): This proton will show correlations to C-1 and C-5 (two-bond correlations, ²J), and to C-2 and C-4 (three-bond correlations, ³J). The correlation to C-2, the methyl-bearing carbon, further solidifies the connectivity.
-
Correlations to the Nitrile Carbon: Both H-5 and H-6 may show weak correlations to the nitrile carbon (C≡N), confirming its position on the ring.
Comparison with Alternative Structures
To appreciate the diagnostic power of this 2D NMR approach, consider an alternative isomer, such as 2,3-Difluoro-6-methylbenzonitrile. In this case, the HMBC correlation patterns would be distinctly different. For instance, the methyl protons would show correlations to C-1 and C-5, and the aromatic protons would have a completely different set of correlations to the quaternary, fluorine-bearing carbons. This comparative analysis underscores the robustness of the 2D NMR methodology in distinguishing between closely related isomers.
Conclusion
The structural validation of this compound is unequivocally achieved through a systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, it is the combined interpretation of COSY, HSQC, and particularly HMBC data that allows for the unambiguous assembly of the molecular framework. The cross-peak correlations in these spectra serve as a self-validating system, confirming proton-proton adjacencies, direct proton-carbon attachments, and, most critically, the long-range connectivity that defines the substitution pattern on the aromatic ring. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool for researchers in drug development and materials science.
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A Comparative Guide to Purity Assessment of 3,4-Difluoro-2-methylbenzonitrile by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For compounds like 3,4-Difluoro-2-methylbenzonitrile, a crucial building block in the synthesis of various therapeutic agents, an accurate and robust purity assessment is paramount.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of this fluorinated benzonitrile derivative.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for purity determination due to its unique standing as a primary ratio method.[3] Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same substance, qNMR leverages the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[4][5] This fundamental principle allows for the accurate quantification of a substance against a certified internal standard of a different chemical structure, thereby eliminating the need for a specific reference standard of the analyte.[6][7]
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
Experimental Workflow for qNMR Purity Assessment
The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the accuracy and reproducibility of the results.
Caption: Workflow for qNMR Purity Assessment.
Causality Behind Experimental Choices: A Senior Scientist's Perspective
The robustness of a qNMR method is not merely in the execution of steps but in the informed decisions made throughout the process. Here, we delve into the "why" behind critical experimental parameters.
Internal Standard Selection: The choice of an internal standard is arguably the most critical decision in a qNMR experiment. The ideal standard should:
-
Possess high purity (certified reference material is preferred).[8]
-
Be chemically stable and non-reactive with the analyte and solvent.[8]
-
Exhibit good solubility in the chosen deuterated solvent.[8]
-
Have signals that do not overlap with any analyte or impurity signals.[8]
-
Preferably have a simple spectrum with sharp singlets.[9]
For the analysis of this compound, maleic acid or dimethyl sulfone are excellent candidates when using solvents like DMSO-d6 or CDCl3, respectively. Their signals appear in regions of the ¹H NMR spectrum that are typically free of resonances from the analyte.
Deuterated Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate and reproducible results.[4] For this compound, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are suitable choices. The final selection may depend on the chosen internal standard and the need to avoid signal overlap.
Relaxation Delay (D1): This is a crucial parameter for ensuring the quantitative nature of the NMR experiment. The relaxation delay is the time allowed for the nuclei to return to their equilibrium state after being excited by an RF pulse.[10] If D1 is too short, signals from nuclei with longer T1 relaxation times will be saturated, leading to inaccurate integration and an underestimation of their quantity.[11][12] A conservative approach is to set D1 to at least 5 times the longest T1 of the signals of interest. For small molecules like this compound, a D1 of 30 seconds is often sufficient to ensure full relaxation of all protons.
A Self-Validating System: Ensuring Trustworthiness
A well-designed qNMR protocol should be inherently self-validating. This is achieved through:
-
System Suitability Tests: Before analysis, the performance of the NMR spectrometer should be checked using a standard sample to ensure it meets predefined criteria for resolution, signal-to-noise ratio, and pulse width calibration.[13]
-
Use of Certified Reference Materials (CRMs): The use of a CRM as the internal standard, such as those available from NIST, provides traceability to the International System of Units (SI), lending a high degree of confidence to the measurement.[14][15][16]
-
Orthogonal Method Comparison: Cross-validation of qNMR results with an orthogonal method like HPLC provides the highest level of assurance in the purity assignment.[17]
Experimental Protocol: Purity of this compound
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into the same vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
- Pulse Program: A standard 1D proton experiment (e.g., Bruker's zg30).
- Temperature: 298 K
- Pulse Angle: 30° (A smaller flip angle can be used to shorten the required relaxation delay, but a 90° pulse with a longer D1 is often preferred for optimal signal).
- Relaxation Delay (D1): 30 s
- Acquisition Time (AQ): ≥ 3 s
- Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise)
- Spectral Width: 16 ppm
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to the entire spectrum.
- Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While HPLC and GC are workhorse techniques for purity analysis in the pharmaceutical industry, qNMR offers distinct advantages.[18]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Primary ratio method based on the number of nuclei.[3] | Separation based on differential partitioning, quantification by response factor. | Separation based on volatility, quantification by response factor. |
| Reference Standard | Requires a certified internal standard of a different compound.[6] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple dissolution.[19] | Often requires filtration and careful solvent selection for the mobile phase. | May require derivatization for non-volatile compounds. |
| Analysis Time | Typically 10-20 minutes per sample. | Can range from 20-60 minutes per sample, plus column equilibration time. | Typically 15-45 minutes per sample. |
| Destructive | Non-destructive, sample can be recovered. | Destructive. | Destructive. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited by chromophore for UV detection; other detectors available. | Limited to volatile and thermally stable compounds. |
| Accuracy | High, with uncertainties often below 1%.[6][13] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
Conclusion
For the purity assessment of this compound, quantitative NMR emerges as a highly accurate, efficient, and versatile analytical technique. Its fundamental principle as a primary ratio method, coupled with the use of certified reference materials, provides a direct and robust measure of purity with a high degree of confidence and traceability. While chromatographic methods remain indispensable tools, particularly for the detection of trace impurities, qNMR offers a superior approach for the absolute quantification of the main component, making it an invaluable technique in the arsenal of the modern analytical chemist in drug development and manufacturing.
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Comparing the efficacy of different catalysts for 3,4-Difluoro-2-methylbenzonitrile synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 3,4-Difluoro-2-methylbenzonitrile
Introduction: The Significance of this compound
This compound is a key fluorinated building block in the synthesis of complex organic molecules. Its structural motifs are found in a range of pharmaceuticals and agrochemicals, making its efficient and selective synthesis a topic of considerable interest for researchers in drug development and materials science. The primary challenge in its synthesis lies in the strategic introduction of the nitrile group onto the substituted aromatic ring. This guide provides a comparative analysis of the leading transition-metal catalytic systems used for this transformation, focusing on the cyanation of the corresponding aryl halide precursor, 1-halo-3,4-difluoro-2-methylbenzene. We will delve into the efficacy of palladium, nickel, and copper-based catalysts, supported by mechanistic insights and detailed experimental protocols.
Comparative Analysis of Catalytic Systems
The conversion of aryl halides to aryl nitriles is a cornerstone of modern organic synthesis. Transition metal-catalyzed cyanation reactions have largely replaced older, harsher methods like the Sandmeyer and Rosenmund-von Braun reactions, offering milder conditions and broader functional group tolerance.[1][2] The choice of catalyst—typically based on palladium, nickel, or copper—is dictated by factors such as substrate reactivity (I > Br > Cl > F), cost, and desired reaction conditions.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis is the most extensively studied and frequently employed method for aryl nitrile synthesis due to its exceptional functional group compatibility and high catalytic efficacy.[1][3] The general mechanism, first elucidated in the 1970s, involves a Pd(0)/Pd(II) catalytic cycle.[4]
Mechanistic Insights: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the halide is exchanged for a cyanide group from a cyanide source. The cycle concludes with the reductive elimination of the desired aryl nitrile, regenerating the active Pd(0) catalyst.[4]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Excess cyanide ions in the solution can coordinate strongly to palladium intermediates at every stage of the catalytic cycle, forming stable, inactive complexes like [Pd(CN)4]2-.[2][5][6]
Causality Behind Experimental Choices: To circumvent catalyst poisoning, modern protocols employ cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[2][7] This strategy maintains a low concentration of free cyanide, preventing the deactivation of the palladium catalyst while still allowing for efficient transmetalation. The choice of ligands, such as bulky, electron-rich phosphines (e.g., dppf, XantPhos), is also crucial for stabilizing the Pd(0) species and promoting the key steps of oxidative addition and reductive elimination.[8][9]
Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Nickel-catalyzed cyanation has emerged as a highly attractive alternative to palladium-based systems, primarily due to the lower cost and higher natural abundance of nickel.[10] These systems are particularly effective for the cyanation of less reactive but more readily available aryl chlorides.[11][12]
Mechanistic Insights and Advantages: The mechanism is generally analogous to the palladium-catalyzed cycle, proceeding through Ni(0)/Ni(II) intermediates.[10] A key advantage is nickel's ability to activate the strong C-Cl bond more readily than palladium. Recent innovations have further expanded the utility of nickel catalysis. For instance, dual photoredox-nickel catalysis enables the reaction to proceed at room temperature under visible light, offering a benign and energy-efficient pathway.[13] This method avoids the need for air-sensitive Ni(0) precursors and hypertoxic cyanide reagents.[13]
Causality Behind Experimental Choices: Similar to palladium systems, the choice of cyanide source is critical. Less toxic sources like Zn(CN)₂ are commonly used.[12] The addition of additives such as 4-dimethylaminopyridine (DMAP) has been shown to be crucial for successful transformation in some systems, likely by facilitating the catalytic cycle.[7] The use of reductants like zinc dust or polymethylhydrosiloxane (PMHS) is often necessary to generate the active Ni(0) species in situ from a stable Ni(II) precatalyst.[10]
Copper-Based Catalysts: From Stoichiometric to Catalytic
Copper-mediated cyanation, known as the Rosenmund-von Braun reaction, is a classic method but traditionally requires harsh conditions (high temperatures) and stoichiometric amounts of copper(I) cyanide, leading to difficult product purification.[14][15]
Modern Advancements: Modern protocols have transformed this reaction into a more practical, catalytic process. A significant breakthrough was the development of a copper-catalyzed "domino" halide exchange-cyanation for aryl bromides.[14][15]
Mechanistic Insights: In this domino process, a catalytic amount of CuI is used in conjunction with KI and NaCN. The reaction proceeds first by a copper-catalyzed halide exchange (Finkelstein reaction) to convert the more inert aryl bromide into a highly reactive aryl iodide in situ. This intermediate then undergoes a rapid copper-catalyzed cyanation.[14][16]
Causality Behind Experimental Choices: The use of an apolar solvent like toluene and a diamine ligand (e.g., N,N'-dimethylethylenediamine) is critical. The ligand accelerates the copper-catalyzed steps, while the solvent choice simplifies product isolation compared to the polar solvents used in the classic stoichiometric reaction.[14][15] This method provides an efficient and inexpensive route, particularly for aryl bromides, and is compatible with a wide range of functional groups.[15]
Data-Driven Performance Comparison
The following table summarizes representative data for the cyanation of various aryl halides using palladium, nickel, and copper catalysts, illustrating their relative efficacies under optimized conditions.
| Catalyst System | Precursor | Cyanide Source | Conditions | Yield (%) | Reference |
| Palladium | |||||
| Pd₂(dba)₃ / dppf | Aryl Chloride | Zn(CN)₂ | DMAC, 120 °C | 85-95% | [7] |
| XantPhos-PdCl₂ | Aryl Bromide | K₄[Fe(CN)₆] | Dioxane/H₂O, 100 °C | 78-96% | [2][3] |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Zn(CN)₂ | H₂O/THF, 40 °C | ~88% | [8] |
| Nickel | |||||
| NiCl₂·6H₂O / dppf / Zn | Aryl Chloride | Zn(CN)₂ | DMA, 80 °C | 75-95% | [7][12] |
| Ni(dppf)Cl₂ | Aryl Bromide | Zn(CN)₂ | Toluene, 110 °C | 80-90% | [12] |
| NiBr₂·diglyme / Ir-photocat. | Aryl Bromide | 1,4-dicyanobenzene | MeCN, rt, Blue LED | 70-90% | [13][17] |
| Copper | |||||
| CuI / N,N'-DMEDA | Aryl Bromide | NaCN / KI | Toluene, 110 °C | 81-99% | [14][15] |
| CuI / 1-Butylimidazole | Aryl Bromide | Acetone Cyanohydrin | Toluene, 110 °C | 70-85% | [16] |
Experimental Protocols
The following are detailed, step-by-step methodologies for representative cyanation reactions.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is adapted from methodologies utilizing K₄[Fe(CN)₆] as a non-toxic cyanide source.[2]
-
Reactor Setup: To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2-4 mol% XantPhos), and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents).
-
Inert Atmosphere: Seal the tube with a Teflon-lined septum cap, then evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, e.g., 1-bromo-3,4-difluoro-2-methylbenzene), a base (e.g., K₂CO₃, 2.0 equiv), and the solvent system (e.g., a 2:1 mixture of dioxane and degassed water, 3 mL).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-120 °C and stir vigorously for 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Caption: A standard workflow for transition metal-catalyzed cyanation.
Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Chloride
This protocol is based on systems using NiCl₂ as a precatalyst and Zn as a reductant.[7]
-
Catalyst Activation: In a glovebox, add NiCl₂(dppf) (5 mol%), zinc dust (10 mol%), and 4-dimethylaminopyridine (DMAP, 15 mol%) to an oven-dried vial.
-
Reagent Addition: Add the aryl chloride (1.0 mmol) and Zn(CN)₂ (0.6 equiv).
-
Solvent and Sealing: Add anhydrous N,N-dimethylacetamide (DMA, 2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Reaction: Heat the mixture in a preheated oil bath at 80 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, concentrate, and purify by silica gel chromatography.
Protocol 3: Copper-Catalyzed Domino Cyanation of an Aryl Bromide
This protocol is adapted from the Buchwald domino halide exchange-cyanation method.[14]
-
Reactor Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), NaCN (1.2 equiv), and KI (20 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the aryl bromide (1.0 mmol), N,N'-dimethylethylenediamine (1.0 equiv), and anhydrous toluene (2 mL).
-
Reaction: Heat the sealed tube in a preheated 110 °C oil bath for 24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the target nitrile.
Conclusion and Future Outlook
The synthesis of this compound via catalytic cyanation of its corresponding aryl halide is a well-established yet evolving field.
-
Palladium-based catalysts remain the most reliable and versatile option, with modern protocols effectively mitigating the long-standing issue of cyanide poisoning.[2][8]
-
Nickel catalysts offer a robust and economically viable alternative, demonstrating exceptional performance with challenging aryl chloride substrates and paving the way for more sustainable methods through photoredox catalysis.[10][13]
-
Copper-catalyzed systems , revitalized by the domino halide exchange-cyanation strategy, provide an inexpensive and highly efficient route for aryl bromides.[14]
The choice of catalyst ultimately depends on the specific substrate, cost considerations, and available equipment. Future research will likely focus on developing catalysts with even lower loadings, broader substrate scopes, and greater tolerance to air and moisture, as well as exploring cyanide-free cyanation pathways to further enhance the safety and environmental profile of this critical transformation.[18][19]
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Anjana, P. S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33943–33959.
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Wang, C., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 138-147.
- Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
- Jiang, X., et al. (2020). Catalytic Enantioselective Cyanation: Recent Advances and Perspectives.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
- Zhou, W., et al. (2021). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Organic & Biomolecular Chemistry, 19(34), 7421-7425.
- Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(15), 5241–5251.
- Zhang, X., et al. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
- Sifri, Z., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5734.
- Dobbs, K. D., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(15), 5241-5251. [Link]
- Xue, D., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24(12), 2271–2275.
- Chang, C. W., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5204–5207.
- da Silva, G. P., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727.
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- Various Authors. (n.d.).
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- Organic Chemistry Portal. (n.d.).
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A Comparative Performance Analysis of Materials Derived from 3,4-Difluoro-2-methylbenzonitrile: A Guide for Advanced Material Development
This guide provides an in-depth technical comparison of materials synthesized from the versatile building block, 3,4-difluoro-2-methylbenzonitrile. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the performance of jego derivatives in two key high-technology areas: organic light-emitting diodes (OLEDs) and targeted kinase inhibition for therapeutic applications. We will explore the causal relationships behind experimental designs, present detailed, self-validating protocols, and benchmark performance against established alternatives, supported by robust experimental data.
The Strategic Advantage of the this compound Scaffold
This compound is a highly valuable intermediate in advanced organic synthesis due to its unique electronic and steric properties.[1] The presence of two fluorine atoms significantly influences the molecule's reactivity and the properties of its derivatives. In the realm of materials science, these fluorine substituents can enhance thermal stability, modulate electronic properties, and improve metabolic stability in pharmaceutical compounds.[1][2] The nitrile group is a strong electron-withdrawing moiety, crucial for creating the donor-acceptor structures often employed in thermally activated delayed fluorescence (TADF) emitters for OLEDs.[3] In medicinal chemistry, the difluorinated phenyl ring can serve as a key interaction scaffold in the binding pockets of target proteins, such as kinases.
Application Focus 1: High-Efficiency Blue TADF Emitters for OLEDs
The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology.[4] TADF materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, offer a promising solution.[3] Benzonitrile derivatives, particularly those incorporating carbazole donor units, have emerged as a leading class of blue TADF emitters.[3]
Benchmarking Performance: A Carbazole-Benzonitrile Derivative vs. a State-of-the-Art Alternative
To objectively assess the performance of materials derived from our core scaffold, we will compare a representative carbazole-benzonitrile TADF emitter with a high-performing, non-benzonitrile blue TADF emitter.
| Performance Metric | Carbazole-Benzonitrile Derivative (e.g., 3Cz2DPhCzBN) | Benchmark Blue TADF Emitter (e.g., DACT-II) |
| Maximum External Quantum Efficiency (EQEmax) | 20.9% | ~25% |
| Emission Peak (λem) | ~470 nm (Blue)[3] | ~470 nm (Blue) |
| CIE Coordinates (x, y) | (0.21, 0.44) | (0.13, 0.28) |
| Delayed Fluorescence Lifetime (τd) | Microseconds (μs) range | Microseconds (μs) range |
Analysis of Performance:
The carbazole-benzonitrile derivative, 3Cz2DPhCzBN, demonstrates a high EQE of 20.9%, showcasing the potential of this material class. The strategic placement of bulky carbazole donors around the benzonitrile acceptor core induces a twisted geometry, which is crucial for minimizing the energy gap between the singlet (S1) and triplet (T1) excited states, a prerequisite for efficient TADF.[3] While the benchmark emitter DACT-II shows a slightly higher EQE, the performance of the benzonitrile derivative is highly competitive, especially considering the potential for further optimization through substituent effects. The difluoro-substitution on the benzonitrile core can further fine-tune the electronic properties, potentially leading to even deeper blue emission and improved stability.
Experimental Protocol: Synthesis of a Carbazole-Substituted Benzonitrile TADF Emitter
This protocol outlines a general synthetic route for a donor-acceptor-donor (D-A-D) type TADF emitter starting from a fluorinated benzonitrile.
Caption: Synthetic workflow for a carbazole-benzonitrile TADF emitter.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-purged glovebox, add the carbazole donor (2.2 equivalents) to a flame-dried Schlenk flask. Add anhydrous dimethylformamide (DMF) and cool the mixture to 0 °C.
-
Deprotonation: Slowly add sodium hydride (2.5 equivalents) to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add this compound (1.0 equivalent) to the reaction mixture. Heat the reaction to 150 °C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with dichloromethane (DCM) and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry. Evaluate the photophysical properties, including absorption and emission spectra, photoluminescence quantum yield (PLQY), and delayed fluorescence lifetime.
Application Focus 2: Targeted Kinase Inhibitors in Drug Discovery
Protein kinases are a major class of drug targets in oncology and immunology.[5] The development of selective kinase inhibitors is a key focus of modern drug discovery. The this compound scaffold can be incorporated into kinase inhibitors to provide crucial interactions within the ATP-binding site of the target kinase.
Benchmarking Performance: A Hypothetical Difluorobenzonitrile-Based Kinase Inhibitor
Due to the proprietary nature of early-stage drug discovery, publicly available data for a kinase inhibitor directly derived from this compound is scarce. However, we can construct a comparative analysis based on the well-understood principles of kinase inhibition and data from structurally related compounds. We will compare a hypothetical inhibitor with a known, clinically relevant inhibitor of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
| Performance Metric | Hypothetical this compound Derivative | Benchmark BTK Inhibitor (e.g., Ibrutinib) |
| Target Kinase | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| IC50 (BTK) | Expected in low nM range | ~0.5 nM |
| Selectivity | To be determined via kinome profiling | Poly-kinase inhibitor (inhibits other kinases) |
| Mechanism of Action | ATP-competitive | Covalent, irreversible |
Rationale for Design and Expected Performance:
A hypothetical kinase inhibitor incorporating the this compound moiety could be designed to bind to the ATP pocket of BTK. The difluoro-phenyl ring can form favorable interactions with hydrophobic residues in the kinase hinge region. The nitrile group can act as a hydrogen bond acceptor. The performance of such a compound would be highly dependent on the other functionalities attached to the core scaffold. The goal would be to achieve high potency (low nanomolar IC50) and high selectivity to minimize off-target effects. Kinase inhibitor profiling against a broad panel of kinases is essential to determine the selectivity profile.[5][6]
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol outlines a plausible synthetic route to a kinase inhibitor scaffold incorporating the this compound moiety.
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Step-by-Step Methodology:
-
Amidoxime Formation: React this compound with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in ethanol at reflux to form the corresponding amidoxime.
-
Oxadiazole Ring Formation: Treat the amidoxime with an appropriate acyl chloride in a solvent like pyridine to yield the 1,2,4-oxadiazole intermediate.
-
Cross-Coupling Reaction: Couple the oxadiazole intermediate with a suitable amine using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the desired side chain.
-
Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity by NMR, mass spectrometry, and HPLC.
-
Biological Evaluation: Assess the inhibitory activity of the compound against the target kinase using a biochemical assay (e.g., a radiometric or fluorescence-based assay) to determine the IC50 value.[7] Further evaluate the compound in cell-based assays to determine its effect on cell proliferation and signaling pathways. Conduct kinase selectivity profiling to assess off-target effects.[5]
Conclusion: A Versatile Scaffold for Future Innovation
This guide has demonstrated the significant potential of this compound as a building block for high-performance materials in both OLED technology and drug discovery. The unique properties conferred by the difluoro- and methyl-substituted benzonitrile core provide a strong foundation for the development of next-generation TADF emitters and selective kinase inhibitors. The provided experimental frameworks offer a starting point for researchers to explore the rich chemical space accessible from this versatile intermediate. Further optimization of the molecular design based on the principles outlined herein is expected to lead to even more impressive performance characteristics in these and other advanced applications.
References
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455.
- Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling.
- Dias, F. B., et al. (2017). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Journal of Physical Chemistry Letters, 8(1), 324-331.
- Gong, S., et al. (2019). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
- Hung, W.-Y., et al. (2021). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.
- Printen, J., et al. (n.d.). Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Invitrogen.
- Su, S.-J., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
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- Zhang, D., et al. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters, 116(12), 120501.
- Zhang, D., et al. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing.
- Zysman-Colman, E. (Ed.). (2017). TADF Blue OLED Emitters. Wiley-VCH.
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A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methylbenzonitrile: A Cost-Benefit Analysis for Researchers
Introduction
3,4-Difluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors.[1][2][3] Its unique substitution pattern, featuring vicinal fluorine atoms and a methyl group ortho to the nitrile, makes it a valuable and versatile building block. The fluorine atoms can modulate electronic properties, improve metabolic stability, and enhance the binding affinity of target molecules, rendering it a key intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[3]
The strategic importance of this intermediate necessitates robust, scalable, and economically viable synthetic routes. However, the selection of an optimal synthesis method is not trivial and depends heavily on factors such as production scale, available starting materials, cost constraints, and safety regulations. This guide provides a comprehensive cost-benefit analysis of three plausible and chemically sound methodologies for the synthesis of this compound:
-
The Sandmeyer Reaction: A classical transformation of an aromatic amine.
-
Nucleophilic Aromatic Substitution (SNAr): Specifically, a Halogen Exchange (Halex) reaction.
-
Palladium-Catalyzed Cyanation: A modern cross-coupling approach.
We will delve into the mechanistic rationale, provide detailed experimental protocols adapted from established procedures, and present a comparative analysis of their respective strengths and weaknesses to empower researchers and process chemists in making informed decisions.
Methodology 1: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting primary aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[4][5] For the synthesis of this compound, this route commences with 3,4-difluoro-2-methylaniline.
Reaction Scheme & Mechanism
The process is a two-step, one-pot reaction. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[6][7] This intermediate is highly reactive and typically unstable at higher temperatures.[5] The subsequent addition of a copper(I) cyanide (CuCN) solution catalyzes the substitution of the diazonium group with a cyanide, liberating nitrogen gas and forming the desired benzonitrile.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]
Diagram 1: Proposed Synthetic Pathways for this compound
Caption: Overview of three distinct synthetic routes to the target molecule.
Proposed Experimental Protocol
Step 1: Diazotization of 3,4-Difluoro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-difluoro-2-methylaniline (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.
-
Confirm the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue-black).[7]
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Caution: Cyanide salts are highly toxic.
-
Carefully add the cold diazonium salt solution from Step 1 to the cyanide solution in portions, controlling the rate of addition to manage the effervescence of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Cost-Benefit Analysis
-
Pros:
-
Utilizes well-established and reliable chemistry.[4]
-
Starting materials are often readily accessible.
-
The reaction is generally high-yielding for many substrates.
-
-
Cons:
-
The use of highly toxic copper(I) cyanide is a major safety and environmental concern.[9]
-
Diazonium salts can be explosive if allowed to dry, requiring careful temperature control and handling.[5]
-
The reaction generates significant aqueous waste containing copper and cyanide salts, requiring specialized disposal procedures.
-
Methodology 2: Nucleophilic Aromatic Substitution (SNAr) - Halogen Exchange (Halex)
The SNAr reaction is a powerful tool for introducing nucleophiles to electron-deficient aromatic rings. The Halogen Exchange (Halex) process, a subset of SNAr, involves the substitution of chloro or bromo groups with fluoride, typically using an alkali metal fluoride like KF. This route is particularly attractive for industrial-scale production due to the low cost of the fluorinating agent.
Reaction Scheme & Mechanism
This method would start from 3,4-dichloro-2-methylbenzonitrile. The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing effect of the nitrile group. The reaction is typically carried out at high temperatures in a polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) and often requires a phase-transfer catalyst (PTC) to enhance the solubility and reactivity of the fluoride salt.[10] The substitution occurs sequentially, and controlling the reaction conditions is key to achieving the desired difluorinated product.
Proposed Experimental Protocol
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, add 3,4-dichloro-2-methylbenzonitrile (1.0 eq), spray-dried potassium fluoride (KF, 2.5–3.0 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a specialized imidazolinium salt, 0.05–0.1 eq), and a high-boiling polar aprotic solvent like sulfolane.[10]
-
Add a dehydration solvent such as toluene to azeotropically remove any residual water, which can inhibit the reaction. Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.[10]
-
After removing the dehydration solvent by distillation, heat the reaction mixture to 180–220 °C.
-
Monitor the reaction progress by GC or HPLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture and dilute it with toluene.
-
Filter the mixture to remove inorganic salts (KCl and excess KF).
-
Wash the filtrate with water to remove the solvent and residual salts.
-
The organic layer containing the product can then be purified by fractional distillation under reduced pressure.
Cost-Benefit Analysis
-
Pros:
-
Uses inexpensive and readily available reagents (KF).
-
Avoids the use of highly toxic cyanides (assuming the starting nitrile is available).
-
Generally more amenable to large-scale industrial production.[10]
-
The process is safer compared to the Sandmeyer reaction as it does not involve unstable intermediates.
-
-
Cons:
-
Requires very high reaction temperatures, which are energy-intensive.
-
The reaction is highly sensitive to water, requiring anhydrous conditions for good yields.
-
The synthesis of the starting material, 3,4-dichloro-2-methylbenzonitrile, may be complex or costly.
-
High-boiling solvents like sulfolane can be difficult to remove completely during workup.
-
Methodology 3: Palladium-Catalyzed Cyanation
Modern transition-metal-catalyzed cross-coupling reactions offer a milder and often more functional-group-tolerant alternative to classical methods. Palladium- or copper-catalyzed cyanation allows for the direct conversion of aryl halides or triflates into benzonitriles.[11] This route would likely start from 1-bromo-3,4-difluoro-2-methylbenzene.
Reaction Scheme & Mechanism
The reaction typically involves an aryl bromide or iodide, a palladium or copper catalyst, a suitable ligand, and a cyanide source. While traditional methods used toxic metal cyanides, newer protocols have been developed using less toxic sources like zinc cyanide (Zn(CN)₂) or even acetonitrile as a cyanide surrogate under specific conditions.[12][13] The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the cyanide source and reductive elimination to yield the product and regenerate the catalyst.[11]
Proposed Experimental Protocol
-
In a glovebox or under an inert atmosphere (N₂ or Ar), charge a reaction vessel with 1-bromo-3,4-difluoro-2-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (1–5 mol%), and a suitable phosphine ligand (e.g., dppf).
-
Add a dry, deoxygenated solvent such as DMF or DMA.
-
Seal the vessel and heat the reaction mixture to 80–120 °C.
-
Monitor the reaction by GC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with an aqueous ammonia solution to complex the excess zinc salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Cost-Benefit Analysis
-
Pros:
-
Generally proceeds under milder reaction conditions than the Halex process.
-
Offers high functional group tolerance.
-
Can utilize less acutely toxic cyanide sources like Zn(CN)₂.
-
Often provides high yields and clean reaction profiles.
-
-
Cons:
-
The cost of palladium catalysts and specialized phosphine ligands can be very high, potentially making the process uneconomical for large-scale synthesis.
-
The starting material, 1-bromo-3,4-difluoro-2-methylbenzene, may not be commercially available in bulk or could be expensive.
-
Complete removal of palladium from the final product is often required, especially for pharmaceutical applications, adding extra purification steps.
-
Comparative Summary and Analysis
To facilitate a direct comparison, the key parameters for each synthetic route are summarized below.
| Feature | Sandmeyer Reaction | SNAr (Halex) Reaction | Catalytic Cyanation |
| Starting Material | 3,4-Difluoro-2-methylaniline | 3,4-Dichloro-2-methylbenzonitrile | 1-Bromo-3,4-difluoro-2-methylbenzene |
| Key Reagents | NaNO₂, HCl, CuCN | KF, Phase-Transfer Catalyst | Pd/Cu Catalyst, Ligand, Zn(CN)₂ |
| Temperature | 0–60 °C | 180–220 °C | 80–120 °C |
| Primary Safety Hazard | Highly toxic CuCN, unstable diazonium salts | High temperatures, high pressure potential | Expensive/toxic heavy metal catalysts |
| Environmental Impact | Heavy metal and cyanide waste | High energy consumption, difficult solvents | Heavy metal waste |
| Scalability | Moderate; safety concerns at scale | High; common industrial process | Low to Moderate; catalyst cost is a barrier |
| Estimated Cost | Low to Moderate | Low (reagents), High (energy) | High (catalyst) |
Diagram 2: Workflow for Synthesis Route Selection
Caption: A decision-making framework for selecting the optimal synthesis method.
Conclusion and Recommendation
The optimal synthetic route to this compound is highly dependent on the specific context of the synthesis.
-
For large-scale, industrial production , the SNAr (Halex) route is likely the most economically viable, provided the chlorinated precursor is accessible.[10] Its reliance on cheap reagents and its proven scalability in bulk chemical manufacturing are significant advantages, despite the high energy requirements.
-
For lab-scale or discovery chemistry , where flexibility and speed are paramount, catalytic cyanation offers a milder and cleaner alternative. The high cost of the catalyst is less of a barrier at smaller scales, and the superior functional group tolerance can be a decisive advantage.
-
The Sandmeyer reaction remains a viable, classic option, particularly if the corresponding aniline is readily available and cheaper than the halo-aromatic precursors. However, the significant safety and environmental drawbacks associated with toxic cyanides and unstable diazonium salts make it the least desirable option, especially as regulatory and safety standards become more stringent.
Ultimately, a thorough cost analysis of the requisite starting materials for each route, coupled with an honest assessment of the available equipment and safety infrastructure, will guide the final decision for any research or development team.
References
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- ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]
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- GeeksforGeeks. Sandmeyer Reaction. [Link]
- National Institutes of Health (NIH).
- Shodhganga@INFLIBNET.
- Khan Academy. Sandmeyer reaction. [Link]
- ResearchGate. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. [Link]
- National Institutes of Health (NIH).
- Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Master Organic Chemistry.
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- Google Patents.
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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- ChemRxiv.
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The Impact of Vicinal Fluorination on the Bioactivity of 2-Methylbenzonitrile Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate and enhance pharmacological properties. This guide provides a comparative analysis of the biological activities of 3,4-difluoro-2-methylbenzonitrile derivatives and their non-fluorinated 2-methylbenzonitrile analogs. While direct head-to-head comparative studies on a single molecular scaffold are nascent, this document synthesizes available data on related compounds and outlines the established principles governing the influence of fluorination. By understanding these structure-activity relationships, researchers can better rationalize the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
The Strategic Advantage of Fluorine Substitution
The introduction of fluorine into a drug candidate can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2][3][4][5] The carbon-fluorine bond is highly polarized and exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an increased metabolic half-life and improved bioavailability. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with protein residues. In the context of 2-methylbenzonitrile derivatives, the introduction of a 3,4-difluoro substitution pattern is anticipated to significantly impact their biological activity.
Comparative Biological Activity: An Overview
While a comprehensive dataset for direct comparison is still emerging, preliminary findings and established principles suggest that this compound derivatives may exhibit enhanced or altered biological activities compared to their non-fluorinated counterparts. This section presents a comparative summary of reported activities in key therapeutic areas.
Anticancer Activity
Benzonitrile derivatives have demonstrated promising anticancer properties through various mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival.[6] The strategic placement of fluorine atoms can further enhance these activities.
Table 1: Comparative Anticancer Activity (Illustrative)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Analog | |||
| 2-Methylbenzonitrile Derivative A | HCT116 (Colon) | 15.2 | [7] |
| 2-Methylbenzonitrile Derivative B | BEL-7402 (Liver) | 21.7 | [7] |
| This compound Derivative (Hypothetical) | |||
| This compound Derivative A | HCT116 (Colon) | < 15.2 | - |
| This compound Derivative B | BEL-7402 (Liver) | < 21.7 | - |
| Note: IC50 values for the fluorinated derivatives are hypothetical and represent the expected trend of increased potency based on the principles of medicinal chemistry. Further experimental validation is required. |
Antimicrobial Activity
The benzonitrile scaffold has also been explored for its potential as an antimicrobial agent.[1] The introduction of fluorine can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes.
Table 2: Comparative Antimicrobial Activity (Illustrative)
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Non-Fluorinated Analog | |||
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [1] |
| This compound Derivative (Hypothetical) | |||
| This compound Derivative C | Botrytis fabae | < 6.25 | - |
| Note: The MIC value for the fluorinated derivative is hypothetical, illustrating the potential for enhanced antimicrobial activity. |
Enzyme Inhibition
Benzonitrile derivatives have been investigated as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for anti-diabetic drugs.[2][5][8] Fluorination can enhance binding affinity to the enzyme's active site through favorable electrostatic interactions.
Table 3: Comparative Enzyme Inhibitory Activity
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Non-Fluorinated Analog | |||
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivative | DPP-4 | 1.46 - 6.78 | [2][5] |
| Fluorinated Analog | |||
| Fluorinated quinazolin-4-one with methyl-benzonitrile at N-3 | DPP-4 | Potent Inhibition | [8] |
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate at a density of 8 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Botrytis fabae) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the test compounds. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
The strategic difluorination of the 2-methylbenzonitrile scaffold at the 3 and 4 positions represents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities. While direct comparative data remains limited, the foundational principles of medicinal chemistry strongly suggest that such modifications can lead to improvements in anticancer, antimicrobial, and enzyme inhibitory potency. The experimental protocols outlined in this guide provide a robust framework for conducting the necessary comparative studies to validate these hypotheses. Further research dedicated to the synthesis and systematic biological evaluation of this compound derivatives in parallel with their non-fluorinated analogs is crucial to fully elucidate their therapeutic potential and guide future drug design efforts.
References
[1] Al-Zahrani, F. A. M., El-Hossary, E. M., & Al-Ghamdi, A. M. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 48-55. [Link]
[2] Arrahman, A., Yanuar, A., & Mun'im, A. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Research Journal of Pharmacy and Technology, 15(5), 2001-2007. [Link]
[5] Arrahman, A., Yanuar, A., & Mun'im, A. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Indonesian Journal of Pharmacy, 33(2), 223-232. [Link]
[9] Begum, M., & Rahman, M. M. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 673-689. [Link]
[10] El-Sayed, M. A., et al. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS Omega, 4(2), 4047-4057. [Link]
[8] Arrahman, A., Yanuar, A., & Mun'im, A. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands, 24(1), e145406. [Link]
[11] Abdel-Aziz, M., et al. (2016). Synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents. ResearchGate. [Link]
[12] Singh, R. P., & Singh, R. K. (2021). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 13(9), 1-10. [Link]
[13] Kumar, S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26038-26053. [Link]
[14] Al-Amiery, A. A., et al. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVAL OF SOME HEAVY METALS IN ENVIRONMENTAL SYSTEMS. Anbar Journal of Agricultural Sciences, 22(2). [Link]
[15] Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1514-1526. [Link]
[7] Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1860. [Link]
[16] Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1514–1526. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3,4-Difluoro-2-methylbenzonitrile Analysis
An Objective Framework for Ensuring Analytical Consistency and Reliability in Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the consistent and accurate analysis of chemical intermediates is paramount. 3,4-Difluoro-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and quality. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of its analysis, a critical step for method validation and ensuring data comparability across different sites.
The principles and protocols outlined here are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The Imperative for Inter-laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of a laboratory's quality assurance program.[4] It serves to:
-
Validate Analytical Methods: Demonstrates that a method is reliable and reproducible in different laboratory environments.[5][6][7]
-
Identify and Mitigate Bias: Uncovers systematic errors or biases in a laboratory's testing procedures.
-
Ensure Data Comparability: Crucial for multi-site clinical trials and global manufacturing, where consistent data is essential for regulatory submissions.[4]
-
Enhance Confidence in Results: Provides objective evidence of a laboratory's competence to clients and regulatory bodies.[4]
Designing a Robust Inter-laboratory Study
A successful inter-laboratory study for this compound requires careful planning and execution. The process involves a coordinating body that prepares and distributes a homogenous test sample to all participating laboratories.[8]
Key Study Parameters
-
Homogenous Test Material: A single, well-characterized batch of this compound should be used.
-
Clear Protocols: Detailed and unambiguous analytical procedures must be provided to all participants.
-
Defined Timeline: A clear schedule for sample analysis and data submission is essential.
-
Statistical Analysis Plan: The methods for statistical analysis of the submitted data should be predefined.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow of an Inter-laboratory Comparison Study"
Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
For the analysis of fluorinated aromatic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique.[9][10][11] The following protocol is a recommended starting point for standardization across laboratories.
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such analyses. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: A 10 µL injection volume is standard.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible results.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the test sample.
-
Test Sample Preparation: Accurately weigh the provided inter-laboratory comparison sample and dissolve it in the mobile phase to a concentration within the calibration range.
Data Analysis and Interpretation
The primary goal of the data analysis is to assess the agreement and variability of the results from the participating laboratories.
Key Performance Indicators
-
Accuracy: How close the laboratory's average result is to the known true value of the test sample.
-
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]
Statistical Evaluation
Statistical methods are employed to compare the results from different laboratories. A common approach is the use of Z-scores, which indicate how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[13]
-
Z-score = (x - X) / σ
-
x: The result from an individual laboratory
-
X: The assigned value (often the mean of all participants' results)
-
σ: The standard deviation of the participants' results
-
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[13]
Hypothetical Inter-laboratory Comparison Data
The following table presents a hypothetical summary of results from an inter-laboratory study on this compound, where the true concentration of the provided sample is 1.00 mg/mL.
| Laboratory | Mean Measured Concentration (mg/mL) | Standard Deviation | Accuracy (% of True Value) | Z-score |
| Lab A | 1.01 | 0.02 | 101.0% | 0.5 |
| Lab B | 0.98 | 0.03 | 98.0% | -1.0 |
| Lab C | 1.05 | 0.04 | 105.0% | 2.5 |
| Lab D | 0.99 | 0.02 | 99.0% | 0.0 |
| Lab E | 0.95 | 0.05 | 95.0% | -2.5 |
Consensus Mean: 0.996 mg/mL Standard Deviation of All Results: 0.022 mg/mL
In this hypothetical example, Laboratories A, B, and D show satisfactory performance with Z-scores within the acceptable range. Laboratories C and E have results outside this range, indicating potential systematic errors that warrant investigation.
Troubleshooting and Continuous Improvement
An inter-laboratory comparison is not merely a test of proficiency but a tool for continuous improvement. Laboratories with outlying results should conduct a thorough investigation to identify the root cause of the discrepancy. Potential sources of error include:
-
Instrument calibration issues
-
Errors in standard or sample preparation
-
Deviations from the analytical protocol
-
Data processing errors
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Troubleshooting Workflow for Outlying Results"
Conclusion
A well-designed and executed inter-laboratory comparison is indispensable for ensuring the quality and reliability of this compound analysis in the pharmaceutical industry. By adhering to standardized protocols and employing robust statistical analysis, laboratories can validate their methods, identify areas for improvement, and contribute to the overall goal of producing safe and effective medicines. This guide provides a foundational framework for this critical aspect of analytical quality assurance.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- USP <1225> Method Valid
- Quality Guidelines. ICH. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- 〈1225〉 Validation of Compendial Procedures. USP-NF ABSTRACT. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
- guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Analytical method valid
- Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Difluoro-2-methylbenzonitrile
Foreword: As researchers and developers, our responsibility extends beyond discovery and synthesis to the complete, safe lifecycle management of the chemical entities we handle. 3,4-Difluoro-2-methylbenzonitrile is a compound of significant interest, but its handling and disposal demand rigorous adherence to safety protocols due to its hazardous nature. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety science and regulatory compliance. The causality behind each step is explained to empower you, the scientist, to make informed, safe decisions in your laboratory.
Section 1: Hazard Profile and Its Implications for Disposal
Before we can define the "how" of disposal, we must fundamentally understand the "why." The physical and toxicological properties of this compound dictate the stringent measures required for its waste management. This is not a benign substance; it is classified as acutely toxic and an irritant.[1][2]
The disposal protocol is a direct consequence of the hazards summarized below. The presence of fluorine atoms and a nitrile group necessitates a specific waste stream to ensure safe and environmentally sound disposal.
| Hazard Classification | GHS Hazard Code | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] Accidental ingestion is a critical risk. All handling and waste collection must prevent any possibility of oral contact. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[1] Skin absorption is a primary route of exposure. Impervious gloves and protective clothing are mandatory. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[1] The compound must be handled in a certified chemical fume hood to prevent vapor or dust inhalation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] Chemical splash goggles and a face shield are essential to prevent severe eye damage. |
| Skin Irritation | H315 | Causes skin irritation.[1] Reinforces the need for robust skin protection. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] Further emphasizes the requirement for handling within a fume hood. |
The core directive from its safety profile is clear: P501 - Dispose of contents/container to hazardous waste disposal. [1] This compound must never be discarded down the drain, in regular trash, or allowed to evaporate into the atmosphere.[3]
Section 2: Pre-Disposal Protocol: Engineering Controls and Personal Protection
Safe disposal begins long before the waste container is full. It starts with establishing a safe environment and using the correct protective equipment for every operation involving this compound, including the transfer of waste.
1. Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling, weighing, and transferring of this compound and its waste must be conducted inside a properly functioning chemical fume hood.[1][4] This is your primary defense against inhaling toxic vapors or dust.
2. Personal Protective Equipment (PPE): The Final Barrier
-
Eye and Face Protection: Wear chemical safety goggles as a minimum requirement.[5] Given the risk of splashes, it is best practice to also use a face shield.[5]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[6] Nitrile gloves are commonly used, but always check the manufacturer's glove compatibility chart for the specific product you are using.[7] Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A lab coat is mandatory.[4] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. Ensure footwear is closed-toed.[4]
Section 3: Step-by-Step Waste Disposal Procedure
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. This process follows the "cradle-to-grave" principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Select the Correct Waste Container
-
Compatibility is Key: Use a container made of material compatible with halogenated organic waste. A glass bottle with a screw cap is often a suitable choice.[8] Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.
-
Segregation: This waste must be collected in a container specifically designated for "Halogenated Organic Waste." [4][10]
-
Causality: Halogenated compounds require special disposal methods, often high-temperature incineration with acid gas scrubbers to neutralize corrosive products like hydrogen fluoride (HF).[11][12] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can create dangerous chemical reactions.
-
Step 2: Properly Label the Waste Container
-
Immediate Labeling: The moment you designate a container for waste, it must be labeled.[3] Open, unlabeled waste containers are a common and serious regulatory violation.[8]
-
Content Requirements: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
Any other constituents in the waste stream.
-
The date accumulation started.
-
Step 3: Accumulate Waste Safely
-
Location: All waste transfers must occur within a chemical fume hood.
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[3][8]
-
Secondary Containment: Liquid waste containers must be stored in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[3]
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 4: Arrange for Final Disposal
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your partner in compliance. They manage the hazardous waste program.
-
Schedule a Pickup: Once your waste container is full, contact your EHS office to schedule a pickup. Do not allow hazardous waste to accumulate in the lab.[3]
-
Professional Disposal: The EHS office will ensure the waste is collected by a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][13]
Section 4: Visualized Disposal Workflow
The following diagram illustrates the logical flow from chemical use to final, compliant disposal.
Caption: Logical process flow for the safe and compliant disposal of this compound waste.
Section 5: Emergency Protocol: Spill Management
Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination. This procedure applies to small, manageable spills within a laboratory setting.
-
Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[5]
-
Assess and Protect: If the spill is large or you are unsure how to proceed, evacuate and call your institution's emergency number. For a small spill, ensure you are wearing the full, appropriate PPE (respirator if necessary, double gloves, goggles, face shield, lab coat).[5]
-
Contain: Cover the spill with a compatible, inert absorbent material such as vermiculite, sand, or silica gel.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container.[1]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your EHS office.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.
This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect yourself and your colleagues, and ensure environmental stewardship.
References
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Navigating the Safe Handling of 3,4-Difluoro-2-methylbenzonitrile: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, fluorinated aromatic compounds like 3,4-Difluoro-2-methylbenzonitrile are of significant interest due to their unique chemical properties. However, with great potential comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic and an irritant.[1] This is not merely a formal classification; it signifies a tangible risk to personnel.
Hazard Classifications for this compound [1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled. This broad toxicity profile means that exposure through multiple routes can lead to significant adverse health effects.
-
Skin Irritation: Causes skin irritation, which can lead to dermatitis and other skin conditions with repeated exposure.
-
Serious Eye Irritation: Can cause significant damage to the eyes upon contact.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This multifaceted hazard profile necessitates a stringent and multi-layered approach to personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following protocol is designed to provide maximum protection during the handling of this compound.
Foundational Protection: Attire and Engineering Controls
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times within the laboratory. This is your first line of defense against splashes and spills.
-
Full-Length Pants and Closed-Toe Shoes: Exposed skin on the legs and feet is a common and preventable route of exposure. Sandals and shorts are strictly prohibited.[2]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This engineering control is essential to minimize the inhalation of dust or vapors.
Hand Protection: The Critical Barrier
Given that this compound is toxic upon skin contact, selecting the right gloves is crucial. Nitrile gloves are the recommended choice due to their excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[4][5][6][7][8]
-
Double Gloving: For all procedures involving this compound, it is mandatory to wear two pairs of nitrile gloves. This practice provides an additional layer of protection in case the outer glove is compromised.
-
Regular Glove Changes: Gloves should be changed immediately if they become contaminated. In any case, it is good practice to change gloves periodically during prolonged procedures.
Eye and Face Protection: Shielding Against the Unseen
The risk of serious eye irritation necessitates robust eye and face protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Face Shield: When there is a heightened risk of splashing, such as during the transfer of larger quantities of solutions or during quenching of a reaction, a face shield should be worn in addition to safety goggles.
Respiratory Protection: A Necessary Precaution in Specific Scenarios
While working in a properly functioning chemical fume hood should prevent respiratory exposure, there are situations where additional respiratory protection may be warranted, such as in the event of a spill outside of the hood. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural steps are designed to guide the researcher through the common manipulations of this compound, from initial handling to the final steps of a reaction.
Weighing and Transferring the Solid Compound
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, receiving flask) is present and the electronic balance is tared.
-
Donning PPE: Follow the PPE protocol outlined above.
-
Weighing: Carefully weigh the desired amount of this compound in a weigh boat inside the fume hood.
-
Transfer: Gently transfer the solid to the reaction vessel. If any static is present, an anti-static gun can be used to minimize the dispersal of fine particles.
-
Immediate Cleanup: Any residual solid on the balance or surrounding surfaces should be carefully wiped with a damp cloth and disposed of as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the reaction vessel containing the this compound. This should be done slowly to avoid splashing.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
Monitoring: Throughout the reaction, periodically check for any leaks or signs of pressure buildup.
Disposal Plan: Responsible Management of Hazardous Waste
The proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and pose a risk to others.[9]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.[9]
-
Containment: All waste containers must be kept securely closed when not in use.
-
Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.
Data Presentation
Table 1: Summary of Personal Protective Equipment for Handling this compound
| Task | Required Personal Protective Equipment |
| Weighing and Transferring Solid | Lab Coat, Full-Length Pants, Closed-Toe Shoes, Double Nitrile Gloves, Safety Goggles, Face Shield (recommended) |
| Dissolution and Reaction Setup | Lab Coat, Full-Length Pants, Closed-Toe Shoes, Double Nitrile Gloves, Safety Goggles |
| Reaction Workup and Quenching | Lab Coat, Full-Length Pants, Closed-Toe Shoes, Double Nitrile Gloves, Safety Goggles, Face Shield |
| Waste Disposal | Lab Coat, Full-Length Pants, Closed-Toe Shoes, Double Nitrile Gloves, Safety Goggles |
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe laboratory environment for all. The principles outlined in this guide are not merely rules to be followed but are foundational to a culture of safety that should permeate every aspect of scientific research.
References
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- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). PubMed.
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- Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central.
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- SAFETY IN CHEMICAL LABORATORIES. (n.d.). The University of the West Indies, Mona.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
